molecular formula C7H4BrN3O2 B1519378 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 916325-85-4

5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B1519378
CAS No.: 916325-85-4
M. Wt: 242.03 g/mol
InChI Key: JSXAWNXOASHZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXAWNXOASHZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670268
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916325-85-4
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916325-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Core Scaffold in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The landscape of targeted cancer therapy is increasingly dominated by small molecule kinase inhibitors. Within this critical class of therapeutics, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a recurring ability to bind to key biological targets.[1] 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 916325-85-4) represents a highly functionalized and strategically vital intermediate, engineered for efficient elaboration into potent and selective kinase inhibitors.

This technical guide offers a deep dive into the core characteristics of this compound, from its synthesis and physicochemical properties to its application in the development of next-generation therapeutics targeting critical oncogenic pathways. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—providing the causal logic behind its structural features and synthetic utility that make it a cornerstone for researchers in medicinal chemistry and drug development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is the bedrock of its effective and safe utilization in a research setting.

Core Properties

The inherent properties of this compound are summarized below. The presence of both a bromine atom and a carboxylic acid group on the pyrazolopyridine core provides two distinct and orthogonal handles for chemical modification, a crucial feature for combinatorial library synthesis and structure-activity relationship (SAR) studies.

PropertyValueSource
CAS Number 916325-85-4N/A
Molecular Formula C₇H₄BrN₃O₂N/A
Molecular Weight 242.03 g/mol N/A
Appearance SolidN/A
SMILES OC(=O)C1=NNC2=C1C=C(Br)C=N2
InChI Key JSXAWNXOASHZLY-UHFFFAOYSA-N

Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon acquisition.

Safety & Handling: A Self-Validating Protocol

Trustworthiness in experimental science begins with safety. The hazard profile of this compound necessitates careful handling to ensure the well-being of laboratory personnel and the integrity of the experimental results.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safe Handling Protocol: This protocol is designed as a self-validating system. Adherence to these steps inherently minimizes exposure and risk.

  • Engineering Controls: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

    • Body Protection: A lab coat or chemical-resistant suit is mandatory.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Synthesis and Chemical Reactivity

A plausible synthetic strategy involves the initial construction of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core, followed by the introduction of the carboxylic acid group at the C3 position.

Conceptual Synthesis Workflow

cluster_0 Pyridine Ring Formation cluster_1 C3-Position Functionalization A 5-Bromo-2-chloronicotinaldehyde C 5-Bromo-1H-pyrazolo[3,4-b]pyridine A->C Cyclocondensation B Hydrazine (N2H4) B->C D Directed Lithiation or Grignard Formation C->D E Carbon Dioxide (CO2) Quench D->E F Target Compound: 5-Bromo-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid E->F Acidic Workup

Caption: Conceptual retrosynthetic pathway for the target compound.

Causality Behind the Synthetic Choices:

  • Starting Material: Commercially available substituted pyridines, such as 5-bromo-2-chloronicotinaldehyde, serve as robust starting points for building the fused ring system. The halogen at the 2-position and the aldehyde at the 3-position are perfectly positioned for cyclization with hydrazine to form the pyrazole ring.[2]

  • Cyclization: The reaction with hydrazine is a classic and efficient method for forming a pyrazole ring fused to an existing pyridine, yielding the core scaffold.[2]

  • Carboxylation: The most challenging step is the regioselective introduction of the carboxylic acid at the C3 position. The pyrazole ring protons can be acidic, allowing for deprotonation with a strong base (directed metallation) followed by quenching with an electrophile like CO₂. This is a standard and reliable method for installing carboxylic acid groups onto heterocyclic systems. The bromine at C5 provides a valuable handle for subsequent cross-coupling reactions.

Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The true value of this compound lies in its role as a key building block for potent kinase inhibitors. The pyrazolopyridine core acts as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of Type I kinase inhibitors.[3]

Targeting Tropomyosin Receptor Kinases (TRKs)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic fusions (NTRK gene fusions), act as oncogenic drivers in a wide range of cancers.[4] Inhibitors that target this pathway have shown remarkable efficacy in patients whose tumors harbor these fusions.

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is central to the design of many TRK inhibitors.[3][4]

cluster_0 TRK Signaling Pathway cluster_1 Downstream Oncogenic Signaling cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention Ligand Neurotrophin Ligand (e.g., NGF, BDNF) TRK TRK Receptor Ligand->TRK Dimer Receptor Dimerization & Autophosphorylation TRK->Dimer RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimer->RAS_RAF PI3K PI3K-AKT-mTOR Pathway Dimer->PI3K PLC PLCγ Pathway Dimer->PLC Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation Differentiation Differentiation PLC->Differentiation Inhibitor TRK Inhibitor (Derived from Core Scaffold) Inhibitor->Dimer Blocks ATP Binding Site & Prevents Phosphorylation

Caption: The TRK signaling pathway and the point of therapeutic intervention.

Experimental Workflow: From Core to Candidate

The utility of this compound is best demonstrated through a typical medicinal chemistry workflow to develop a kinase inhibitor.

  • Amide Coupling: The carboxylic acid provides a direct handle for amide bond formation. This is a robust and versatile reaction, allowing for the rapid synthesis of a library of analogs by coupling with a diverse set of amines. This is the primary method for exploring the solvent-front region of the kinase ATP binding pocket.

  • Suzuki or Buchwald-Hartwig Cross-Coupling: The bromine atom at the C5 position is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be designed to interact with the back pocket of the kinase, significantly influencing potency and selectivity.[3]

cluster_Amide C3 Amidation cluster_Coupling C5 Cross-Coupling Core 5-Bromo-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid Amide_Product Amide Library Core->Amide_Product Amine Diverse Amines (R1-NH2) Amine->Amide_Product EDC/HOBt or HATU Coupling Coupled_Product Biaryl Library Amide_Product->Coupled_Product Boronic_Acid Aryl Boronic Acids (R2-B(OH)2) Boronic_Acid->Coupled_Product Pd-Catalyzed Suzuki Coupling

Caption: Diversification strategy using the core scaffold.

This dual-functionalization approach allows medicinal chemists to systematically and independently probe different regions of the kinase active site, optimizing for potency against the target kinase while minimizing off-target effects, which is the essence of modern rational drug design.

Conclusion

This compound is far more than a simple chemical intermediate. It is a testament to strategic molecular design, offering chemists two orthogonal points of diversification from a core scaffold known to possess high affinity for the kinase hinge region. Its utility in the synthesis of targeted therapies for cancers driven by kinases like TRK and FGFR underscores its importance.[5] A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for any researcher aiming to innovate in the field of small molecule drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for predicting a molecule's behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent.

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities. The introduction of a bromine atom and a carboxylic acid group at specific positions on this scaffold, as in the case of this compound, can significantly influence its electronic properties, lipophilicity, and ability to interact with biological targets. This document will delve into the known structural details and provide a framework for the experimental determination of its key physicochemical parameters.

Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. These data points serve as the basis for all further physicochemical analysis.

Molecular Structure and Identity

The chemical structure of this compound is depicted below. It consists of a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of this compound.

Table 1: Core Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
CAS Number 916325-85-4[1]
Appearance Expected to be a solid at room temperature.General knowledge
Melting Point Data not available. See Section 2.1 for experimental protocol.
Boiling Point Not applicable (likely to decompose before boiling).General knowledge
Significance in Drug Discovery

The pyrazolo[3,4-b]pyridine core is structurally analogous to purines, allowing it to interact with a variety of biological targets, particularly kinases. The strategic placement of a bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The carboxylic acid moiety provides a key site for hydrogen bonding and can influence solubility and pharmacokinetic properties.

Experimentally Determined Physicochemical Properties

The following sections outline the critical physicochemical parameters for this compound and provide detailed, field-proven methodologies for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

  • Experimental Value: Not currently available in the public domain. For the parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, a melting point of 198.0-202.0°C has been reported. The addition of the carboxylic acid group is expected to alter this value significantly.

  • Experimental Protocol: Capillary Melting Point Determination [2]

    Causality: This method is chosen for its simplicity, accuracy for crystalline organic compounds, and the small sample quantity required. The principle relies on the precise temperature at which the solid phase transitions to a liquid, a process that is sharp for pure substances.

    Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powder into a sealed-end capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the heating block of a melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). D->E F Result: The melting point is reported as the range T1-T2. E->F

    Caption: Workflow for melting point determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution in the body.

  • Experimental Value: Not currently available. The presence of both a lipophilic bromo-aromatic system and a hydrophilic carboxylic acid suggests that the solubility will be pH-dependent.

  • Experimental Protocol: Shake-Flask Method [3][4]

    Causality: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of the equilibrium concentration of a compound in a saturated solution.[3] This provides a thermodynamically accurate value, which is essential for biopharmaceutical classification.

    Solubility_Workflow A Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). B Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium. A->B C Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. B->C D Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). C->D E Result: The measured concentration represents the aqueous solubility at the specified pH and temperature. D->E

    Caption: Shake-flask method for solubility.

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. This compound has both an acidic (carboxylic acid) and basic (pyrazole and pyridine nitrogens) centers.

  • Experimental Value: Not currently available. The carboxylic acid is expected to have a pKa in the range of 3-5, while the pyrazole and pyridine nitrogens will have their own pKa values.

  • Experimental Protocol: Potentiometric Titration [5][6][7]

    Causality: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[6] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the midpoint of the titration curve, which corresponds to the pKa.[7]

    pKa_Workflow A Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system). B Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (acid or base). A->B C Titration: Incrementally add the titrant to the solution, recording the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. C->D E Result: The inflection point of the titration curve corresponds to the pKa of the ionizable group. D->E

    Caption: Potentiometric titration for pKa.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one, which is a key factor in its ability to cross cell membranes.

  • Experimental Value: Not currently available. A computed XLogP3-AA of 1.5 has been reported for the related isomer, 5-bromo-1H-pyrazolo[3,4-c]pyridine, which lacks the carboxylic acid group. The presence of the carboxylic acid will significantly impact the lipophilicity, making the distribution coefficient (LogD) at physiological pH (7.4) a more relevant parameter.

  • Experimental Protocol: Shake-Flask Method for LogD at pH 7.4 [8][9][10]

    Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a definitive value for its lipophilicity.[8] For ionizable compounds, performing this measurement in a buffered aqueous phase at a specific pH yields the LogD, which is more physiologically relevant than the LogP of the neutral species alone.[11]

    LogD_Workflow A Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa. B Partitioning: Dissolve the compound in one phase and add the other phase. Agitate the mixture until equilibrium is reached. A->B C Phase Separation: Separate the two phases by centrifugation. B->C D Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV). C->D E Calculation: LogD = log([Concentration in n-octanol] / [Concentration in aqueous buffer]). D->E

    Caption: Shake-flask method for LogD determination.

Summary and Future Directions

This technical guide has established the known molecular properties of this compound and provided a comprehensive framework for the experimental determination of its key physicochemical characteristics. While specific experimental data for melting point, aqueous solubility, pKa, and LogD are not yet publicly available, the detailed protocols herein provide a clear path for their acquisition.

For researchers and drug development professionals, the experimental determination of these properties is a critical next step. The resulting data will be invaluable for building structure-activity relationships (SAR) and structure-property relationships (SPR), enabling the rational design of new analogues with improved drug-like properties. Furthermore, these physicochemical parameters will be essential for developing robust formulations and predicting the in vivo performance of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds and its structural analogy to endogenous purines.[1] This guide provides a comprehensive overview of the synthetic pathways leading to a key derivative, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This molecule serves as a critical building block in drug discovery, with the bromine atom at the C5-position and the carboxylic acid at the C3-position providing orthogonal chemical handles for diversification and the synthesis of complex molecular architectures, such as Tropomyosin receptor kinase (TRK) inhibitors.[2] We will delve into the primary retrosynthetic strategies, explain the chemical logic behind procedural choices, and provide detailed, field-proven protocols for its synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the pyrazolo[3,4-b]pyridine core can be approached from two principal directions: (A) annulation of a pyrazole ring onto a pre-existing pyridine core, or (B) construction of a pyridine ring from a pyrazole precursor.[1]

G cluster_target Target Molecule cluster_strategies Retrosynthetic Strategies cluster_precursors Key Precursors Target This compound StrategyA Strategy A: Pyrazole Annulation (Pyridine First) Target->StrategyA C3-N2 & N1-C7a Disconnect StrategyB Strategy B: Pyridine Annulation (Pyrazole First) Target->StrategyB Pyridine Ring Disconnect PrecursorA 2,5-dihalo-pyridine-3-carboxylic acid derivative StrategyA->PrecursorA PrecursorB 5-amino-pyrazole-3-carboxylic acid derivative StrategyB->PrecursorB

Caption: High-level retrosynthetic analysis of the target molecule.

For the synthesis of this compound, Strategy A is demonstrably more direct and efficient. This approach leverages readily available, appropriately substituted pyridine precursors. The key transformation involves the reaction of a 2-halo-3-carbonyl pyridine derivative with hydrazine, which undergoes a sequential nucleophilic aromatic substitution and condensation to form the fused pyrazole ring. Strategy B, while viable for other analogues, presents challenges in regioselectively introducing the bromine atom at the desired position on the newly formed pyridine ring.

Core Synthesis Pathway: Pyrazole Annulation on a Pyridine Scaffold

This robust and scalable pathway begins with a substituted pyridine, typically a 5-bromo-2-halonicotinate derivative, and constructs the pyrazole ring in a highly efficient cyclocondensation reaction.

G Start Ethyl 5-bromo-2-chloronicotinate Intermediate Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Start->Intermediate Step 1: Cyclocondensation Solvent: Ethanol, Reflux Reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Final This compound Intermediate->Final Step 2: Saponification Followed by Acidification Reagent2 Base Hydrolysis (e.g., NaOH, LiOH)

Caption: Recommended two-step synthesis workflow.

Step 1: Cyclocondensation with Hydrazine

The cornerstone of this synthesis is the reaction between a 2-halopyridine derivative and hydrazine. A patent describing the synthesis of the core 5-bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-fluoro-3-formylpyridine and anhydrous hydrazine validates this core transformation.[3] Using an ester at the 3-position instead of an aldehyde directly leads to the carboxylate precursor.

  • Mechanism: The reaction proceeds via a two-stage mechanism. First, one nitrogen atom of the hydrazine molecule acts as a nucleophile, displacing the halide (e.g., chloro or fluoro) at the C2 position of the pyridine ring through an SNAr reaction. The resulting intermediate then undergoes an intramolecular condensation between the second nitrogen atom of the hydrazine and the C3-ester carbonyl group, followed by elimination of ethanol, to form the stable, aromatic pyrazole ring.

  • Causality of Experimental Choices:

    • Solvent: Ethanol is an ideal solvent as it readily dissolves both the pyridine substrate and hydrazine hydrate and possesses a boiling point suitable for facilitating the reaction under reflux without requiring specialized high-pressure equipment.

    • Reagent: Hydrazine hydrate is a convenient and commonly used source of hydrazine. Anhydrous hydrazine can also be used but requires more stringent handling precautions.[3]

    • Temperature: Reflux temperatures are necessary to provide sufficient activation energy for both the initial SNAr step and the final condensation/elimination.

Step 2: Saponification to the Carboxylic Acid

The ethyl ester product from the cyclization step is a stable intermediate that can be readily hydrolyzed to the target carboxylic acid. This is a standard saponification reaction. While specific literature for the hydrolysis of this exact ester is not detailed in the provided results, the conversion of pyrazolopyridine nitriles and esters to their corresponding carboxylic acids is a well-established transformation.[4]

  • Mechanism: The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another equivalent of hydroxide) generates the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final product.

  • Causality of Experimental Choices:

    • Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used. LiOH is sometimes preferred for its higher solubility in mixed aqueous/organic solvent systems and can sometimes lead to cleaner reactions.

    • Work-up: The reaction mixture is typically cooled and acidified. The carboxylic acid product, being significantly less polar and less water-soluble than its salt form, precipitates out of the aqueous solution and can be collected by simple filtration.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 5-bromo-2-chloronicotinate (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the starting material (approx. 5-10 mL per gram of starting material). To this solution, add hydrazine hydrate (N₂H₄·H₂O, approx. 3.0-5.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure. Pour the concentrated mixture into a beaker of cold water, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining hydrazine salts, followed by a small amount of cold ethanol or ether to aid in drying.

  • Purification: The crude product can be dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by flash column chromatography.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, suspend the ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add sodium hydroxide (NaOH, approx. 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0-3.0 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC until the ester starting material has been completely consumed.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify the mixture by adding aqueous hydrochloric acid (e.g., 1M or 2M HCl) dropwise until the pH is approximately 2-3. A precipitate will form as the carboxylate salt is converted to the free acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove inorganic salts.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight.

Alternative and Modern Synthetic Approaches

While the described pathway is robust, the field of organic synthesis is constantly evolving. Modern methods for constructing the pyrazolo[3,4-b]pyridine core often focus on efficiency and diversity.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. Syntheses of pyrazolo[3,4-b]pyridines have been reported using MCRs involving 5-aminopyrazoles, aldehydes, and active methylene compounds, often under catalytic conditions.[5][6]

  • Cascade Cyclizations: A novel approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[7] This method allows for the synthesis of diverse pyrazolo[3,4-b]pyridine frameworks by activating the alkyne C≡C bond with various reagents like silver, iodine, or NBS.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives, aligning with the principles of green chemistry by often allowing for solvent-free conditions.[6]

Summary of Synthetic Pathways

Pathway Key Starting Materials Key Reagents Typical Yield Reference
Strategy A: Pyrazole Annulation Ethyl 5-bromo-2-chloronicotinateHydrazine Hydrate, NaOHGood to ExcellentAnalogous to[3],[4]
Strategy B: Pyridine Annulation 5-Amino-1H-pyrazole-3-carboxylate1,3-Dicarbonyl equivalentVariableGeneral method[1]
Cascade Cyclization 5-Aminopyrazole, Alkynyl aldehydeAg(I), I₂, or NBS64-78% (for analogues)[7]
Multi-Component Reaction 5-Aminopyrazole, Aldehyde, Aroyl acetonitrileMicrowave Irradiationup to 83% (for analogues)[6]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with a 5-bromo-2-halonicotinate precursor. This method, involving a cyclocondensation with hydrazine followed by saponification, is efficient, scalable, and built upon well-understood chemical principles. The resulting molecule is a high-value, versatile intermediate poised for further elaboration in the development of novel therapeutics and advanced materials. For researchers seeking to rapidly generate libraries of analogues, exploration of modern MCR and cascade reaction methodologies is highly encouraged.

References

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented are curated for researchers, scientists, and professionals in the field, emphasizing chemical logic, experimental robustness, and practical insights.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its rigid, bicyclic core, decorated with a bromine atom, a carboxylic acid, and multiple nitrogen atoms, provides a versatile scaffold for targeting a range of biological targets. Pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. This guide will explore the primary synthetic strategies for this valuable compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Two principal retrosynthetic approaches are commonly employed for the synthesis of the pyrazolo[3,4-b]pyridine core:

  • Construction of the pyrazole ring onto a pre-functionalized pyridine precursor. This approach leverages the well-established chemistry of pyridines.

  • Formation of the pyridine ring from a substituted pyrazole. This strategy benefits from the diverse chemistry of pyrazole derivatives.

This guide will detail viable synthetic routes for both approaches, providing step-by-step protocols and mechanistic insights.

Synthetic Strategy 1: Pyrazole Ring Formation from a Pyridine Precursor

This strategy commences with a suitably substituted pyridine and culminates in the formation of the fused pyrazole ring. A logical and efficient pathway involves the use of a 2-hydrazinopyridine derivative, which undergoes condensation and cyclization with a three-carbon electrophile bearing the nascent carboxylic acid functionality.

A key starting material for this approach is 5-bromo-2-hydrazinopyridine . This can be prepared from the commercially available 2-amino-5-bromopyridine.

Synthesis of 5-bromo-2-hydrazinopyridine

The synthesis of 5-bromo-2-hydrazinopyridine hydrochloride is a common preparatory step.

Experimental Protocol:

A detailed protocol for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-hydrazinopyridine hydrochloride has been described, involving an intramolecular cyclization reaction.[1] While this specific protocol leads to the parent heterocycle, modification by using a suitable C3 synthon can lead to the desired carboxylic acid derivative.

Cyclization to form the Pyrazolo[3,4-b]pyridine Core

With 5-bromo-2-hydrazinopyridine in hand, the subsequent step involves reaction with a reagent that will form the pyrazole ring and introduce the C3-carboxylic acid group. Diethyl malonate is a suitable and cost-effective choice for this transformation. The reaction proceeds through a condensation followed by a cyclization-dehydration sequence.

Reaction Scheme:

G start 5-bromo-2-hydrazinopyridine intermediate Hydrazone Intermediate start->intermediate Condensation reagent Diethyl Malonate (or equivalent C3 synthon) reagent->intermediate product Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate->product Cyclization final_product This compound product->final_product Hydrolysis

Figure 1: Synthesis of the target compound from a pyridine precursor.

Experimental Protocol (Adapted from related procedures):

  • To a solution of 5-bromo-2-hydrazinopyridine in a suitable solvent (e.g., ethanol), add diethyl malonate.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is purified by column chromatography.

  • The purified ester is then subjected to hydrolysis, typically using aqueous sodium hydroxide or lithium hydroxide, followed by acidification to yield the final product, this compound.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and facilitates the reaction at reflux temperature.

  • Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.

  • Hydrolysis: Basic hydrolysis is a standard and effective method for converting the ethyl ester to the carboxylic acid. Subsequent acidification is necessary to protonate the carboxylate salt.

Synthetic Strategy 2: Pyridine Ring Formation from a Pyrazole Precursor

This alternative approach begins with a pre-formed pyrazole ring bearing the necessary functionalities for the subsequent annulation of the pyridine ring. A key starting material for this route is 5-bromo-1H-pyrazole-3-carboxylic acid .

Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid

This crucial intermediate can be synthesized from commercially available starting materials. A multi-step synthesis starting from 3-aminopyrazole-3-carbonitrile has been reported.[2]

Reaction Scheme:

G start 3-aminopyrazole-3-carbonitrile step1 3-aminomethyl-5-methylpyrazole start->step1 Hydrazine Hydrate step2 3-methyl-5-bromopyrazole step1->step2 Sandmeyer-type reaction (HBr, CuBr, NaNO2) product 5-bromo-1H-pyrazole-3-carboxylic acid step2->product Oxidation (KMnO4)

Figure 2: Synthesis of the key pyrazole intermediate.

Experimental Protocol Summary:

  • Step 1: Formation of 3-aminomethyl-5-methylpyrazole: 3-aminopyrazole-3-carbonitrile is refluxed with aqueous hydrazine hydrate.[2]

  • Step 2: Bromination: The resulting 3-aminomethyl-5-methylpyrazole undergoes a Sandmeyer-type reaction with hydrobromic acid, cuprous bromide, and sodium nitrite to yield 3-methyl-5-bromopyrazole.[2]

  • Step 3: Oxidation: The methyl group of 3-methyl-5-bromopyrazole is oxidized to a carboxylic acid using potassium permanganate in an acidic medium to afford 5-bromo-1H-pyrazole-3-carboxylic acid.[2]

Construction of the Pyridine Ring

With 5-bromo-1H-pyrazole-3-carboxylic acid (or its corresponding ester) in hand, the pyridine ring can be constructed via a condensation reaction with a suitable three-carbon component. The Gould-Jacobs reaction is a classic method for forming a pyridine ring fused to an amino-heterocycle. This reaction typically involves the condensation of an amine with an ethoxymethylenemalonate derivative.

Reaction Scheme:

G start Ethyl 5-amino-1H-pyrazole-3-carboxylate intermediate Condensation Product start->intermediate Condensation reagent Diethyl ethoxymethylenemalonate reagent->intermediate product Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate->product Thermal Cyclization final_product This compound product->final_product Hydrolysis

Figure 3: Pyridine ring formation via a Gould-Jacobs type reaction.

Experimental Protocol (Conceptual):

  • The amino group of an ethyl 5-amino-1H-pyrazole-3-carboxylate derivative is reacted with diethyl ethoxymethylenemalonate.

  • The resulting intermediate undergoes thermal cyclization to form the pyrazolo[3,4-b]pyridine ring system.

  • Subsequent hydrolysis of the ester groups, followed by decarboxylation (if necessary) and bromination (if not already present), would lead to the target molecule.

Alternative Starting Materials and Strategies

Several other starting materials and synthetic strategies have been reported for the synthesis of the core pyrazolo[3,4-b]pyridine scaffold, which could potentially be adapted for the synthesis of the target molecule.

  • From 2-fluoro-5-bromopyridine-3-carboxaldehyde: This starting material can be reacted with hydrazine to form 5-bromo-1H-pyrazolo[3,4-b]pyridine.[3] Subsequent carboxylation at the 3-position would be required.

  • From 2,5-dibromo-3-cyanopyridine: This dually activated pyridine could serve as a precursor. The cyano group can be a precursor to the carboxylic acid, and the 2-bromo substituent can be displaced by hydrazine to initiate the pyrazole ring formation.

Data Summary

Starting MaterialKey TransformationReagentsProduct
5-bromo-2-hydrazinopyridinePyrazole ring formationDiethyl malonate, NaOHThis compound
3-aminopyrazole-3-carbonitrileMulti-step synthesisHydrazine, HBr/CuBr/NaNO₂, KMnO₄5-bromo-1H-pyrazole-3-carboxylic acid
2-fluoro-5-bromopyridine-3-carboxaldehydePyrazole ring formationHydrazine5-bromo-1H-pyrazolo[3,4-b]pyridine

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The strategy involving the construction of the pyrazole ring onto a pre-existing 5-bromo-2-hydrazinopyridine appears to be a more direct and potentially higher-yielding approach. For researchers in drug discovery and development, a thorough understanding of these synthetic methodologies is crucial for the efficient production of this important heterocyclic building block and its derivatives.

References

mechanism of action of pyrazolo[3,4-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-b]Pyridine Compounds

Authored by Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This versatility has led to the development of pyrazolo[3,4-b]pyridine derivatives as potent modulators of cellular signaling, with applications spanning oncology, infectious diseases, and metabolic disorders.[3][4] This guide provides an in-depth exploration of the molecular mechanisms through which these compounds exert their biological effects, focusing on their primary role as kinase inhibitors while also exploring alternative modes of action. We will dissect key structure-activity relationships (SAR), detail the experimental methodologies used to validate these mechanisms, and provide a forward-looking perspective on the therapeutic potential of this remarkable chemical class.

The Core Mechanism: Competitive Kinase Inhibition

The vast majority of biologically active pyrazolo[3,4-b]pyridine compounds function as ATP-competitive inhibitors of protein kinases. Kinases are critical enzymes that regulate cellular processes by transferring a phosphate group from ATP to a substrate protein. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and survival. Pyrazolo[3,4-b]pyridine derivatives target the ATP-binding pocket of these enzymes, preventing the phosphorylation cascade.

The efficacy of the scaffold is rooted in its specific molecular interactions within the kinase domain:

  • Hinge Binding: The pyrazole portion of the scaffold is crucial for anchoring the molecule. The N(1)-H atom of the pyrazole ring typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme that is fundamental for ATP binding.[5][6] The N-methylation of this position completely abrogates activity, underscoring the essential nature of this hydrogen bond donor.[5][6]

  • Hydrophobic Interactions: Substituents on the pyridine and pyrazole rings extend into various hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.

  • π-π Stacking: The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic residues in the kinase domain, such as phenylalanine.[7]

cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazolo[3,4-b]pyridine Inhibitor hinge Hinge Region (e.g., Glu, Met) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue (e.g., Val, Thr) dfg_motif DFG Motif inhibitor Pyrazolo[3,4-b]pyridine Core N(1)-H Pyridine Ring Substituents inhibitor:f0->hinge H-Bond (Key Interaction) inhibitor:f2->hydrophobic_pocket Hydrophobic Interactions (Potency & Selectivity) inhibitor:f1->gatekeeper Steric Interactions

General binding mode of pyrazolo[3,4-b]pyridine kinase inhibitors.

Case Studies in Kinase Inhibition

The specific kinase target and resulting biological effect are dictated by the substitution patterns around the core scaffold.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is a key driver in various cancers.[6] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.

  • Mechanism: These compounds directly inhibit FGFR autophosphorylation upon ligand binding, which in turn blocks downstream signaling through pathways like MAPK and PLCγ.[6] This suppression of signaling leads to reduced cell proliferation and tumor growth.[5]

  • Structure-Activity Relationship (SAR): A pivotal discovery was that incorporating two chlorine atoms at the ortho positions of a phenyl ring substituent significantly enhances potency for FGFR and selectivity over other kinases like VEGFR2.[5][6] These chlorine atoms make favorable contacts with gatekeeper residue Val561 and Ala640 in FGFR1. The corresponding residue in VEGFR2 is a bulkier cysteine, creating steric hindrance that reduces binding affinity.[6]

  • Downstream Effect: Treatment of FGFR-driven cancer cells with these inhibitors leads to a marked decrease in the phosphorylation of FGFR and its downstream effector, ERK, ultimately inducing apoptosis.[5]

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR 1. Binding & Dimerization P1 p-FGFR FGFR->P1 2. Autophosphorylation PLCg PLCγ P1->PLCg MAPK_path RAS-RAF-MEK-ERK (MAPK Pathway) P1->MAPK_path Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation 4. Cellular Response ERK p-ERK MAPK_path->ERK ERK->Proliferation 4. Cellular Response Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->P1 3. Inhibition G1 G1 Phase Cyclin D/CDK4/6 Cyclin E/CDK2 S S Phase Cyclin A/CDK2 G1->S G1/S Checkpoint G2 G2 Phase Cyclin A/CDK1 S->G2 M M Phase Cyclin B/CDK1 G2->M G2/M Checkpoint M->G1 Inhibitor Pyrazolo[3,4-b]pyridine CDK Inhibitor Inhibitor->G1 Arrest Inhibitor->S Arrest cluster_A cluster_B cluster_C cluster_D A Step 1: Biochemical Assay (Target Engagement) B Step 2: Cellular Assay (Phenotypic Effect) A->B C Step 3: Pathway Analysis (Mechanism Confirmation) B->C D Step 4: Downstream Effect (Functional Outcome) C->D A1 In Vitro Kinase Assay (HTRF) - Measures direct enzyme inhibition - Determines IC₅₀ value B1 Cell Proliferation Assay (MTT/SRB) - Measures effect on cell viability - Determines GI₅₀ value C1 Western Blot - Measures phosphorylation of target and downstream proteins (e.g., p-FGFR, p-ERK) D1 Flow Cytometry - Analyzes cell cycle distribution (arrest) - Quantifies apoptosis (Annexin V)

References

The Strategic Intermediate: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets. This guide focuses on a key derivative, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid , a versatile intermediate that offers strategic entry into a diverse chemical space for drug discovery. We will dissect its synthesis, explore its chemical reactivity, and highlight its application in the development of potent therapeutics, particularly in the realm of kinase inhibitors for oncology and neurodegenerative diseases. This document serves as a practical, in-depth resource, grounded in established literature, to empower researchers in leveraging this potent molecular building block.

The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that bears a structural resemblance to purine bases like adenine.[1] This mimicry allows it to effectively compete for the ATP-binding sites of many protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[2] Consequently, this scaffold has been extensively explored for the development of targeted therapies.[3] The introduction of a bromine atom at the C5-position and a carboxylic acid at the C3-position provides two orthogonal chemical handles for molecular elaboration, making this compound a highly valuable intermediate for constructing libraries of potential drug candidates.

Synthesis and Molecular Architecture

While a direct, one-pot synthesis of this compound is not prominently featured in the literature, a logical and efficient synthetic pathway can be constructed from established methodologies. The strategy involves the initial formation of the core bicyclic system, followed by regioselective functionalization at the C3-position.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the construction of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core, followed by the introduction of the carboxylic acid moiety.

Synthetic Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3-Functionalization cluster_2 Step 3: Carboxylation cluster_3 Step 4: Hydrolysis Start 2-Fluoro-5-bromopyridine- 3-carboxaldehyde Core 5-Bromo-1H-pyrazolo[3,4-b]pyridine Start->Core Hydrazine, Ethanol, Reflux [1] Intermediate 3-Iodo-5-bromo- 1H-pyrazolo[3,4-b]pyridine Core->Intermediate NIS, DMF [10] Ester Ethyl 5-bromo-1H-pyrazolo[3,4-b] pyridine-3-carboxylate Intermediate->Ester Pd(OAc)2, dppf, CO, Ethanol [8] Final 5-Bromo-1H-pyrazolo[3,4-b] pyridine-3-carboxylic acid Ester->Final NaOH, Ethanol/H2O, Reflux [2]

Caption: Proposed synthetic workflow for the target molecule.

The causality behind this proposed route is as follows:

  • Formation of the Core: The reaction of a substituted pyridine, such as 2-fluoro-5-bromopyridine-3-carboxaldehyde, with hydrazine is a well-established method for constructing the pyrazolo[3,4-b]pyridine core.[4][5] The fluorine atom at the C2 position acts as a good leaving group for the cyclization reaction.

  • Regioselective C3-Iodination: The C3 position of the pyrazolo[3,4-b]pyridine ring is susceptible to electrophilic substitution. Treatment with N-Iodosuccinimide (NIS) provides a reliable method to install an iodine atom at this position, which then serves as a handle for subsequent cross-coupling reactions.[1]

  • Palladium-Catalyzed Carboxylation: The iodinated intermediate is an ideal substrate for palladium-catalyzed carbonylation.[5] In the presence of a palladium catalyst, a suitable ligand (like dppf), carbon monoxide, and an alcohol (ethanol), the C3-iodo group can be efficiently converted to the corresponding ethyl ester.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide in an aqueous ethanol solution.[6]

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for diversification. The molecule possesses three key reactive sites for further modification.

Caption: Key reactive sites for derivatization.

  • N1-H of the Pyrazole Ring: The nitrogen atom can be alkylated or arylated to modulate the physicochemical properties of the molecule and to explore interactions within the solvent-exposed regions of target proteins.

  • C3-Carboxylic Acid: This functional group is ideal for forming amide bonds. Coupling with a diverse range of amines allows for the introduction of various substituents that can be tailored to interact with specific residues in a protein's binding pocket.

  • C5-Bromo Group: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position, profoundly influencing the molecule's biological activity and selectivity profile.

The following table summarizes key derivatization reactions:

Reactive SiteReaction TypeReagents & ConditionsPurpose in Drug Design
C3-COOH Amide CouplingAmine, HATU/EDC, DIPEA, DMFIntroduce diverse side chains to probe binding pocket interactions.
C5-Br Suzuki CouplingAryl/Heteroaryl Boronic Acid, Pd catalyst, BaseIntroduce bulky aromatic groups to enhance potency and selectivity.
C5-Br Buchwald-HartwigAmine, Pd catalyst, Ligand, BaseIntroduce amino substituents for hydrogen bonding and improved solubility.
N1-H AlkylationAlkyl Halide, Base (e.g., K₂CO₃), DMFModulate ADME properties and explore solvent-front interactions.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in a variety of tumors. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent TRK inhibitors. For instance, derivatives where the C3 position is functionalized have shown nanomolar inhibitory activity against TRKA.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver of tumorigenesis in several cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[7] Systematic structure-activity relationship (SAR) studies have led to the identification of compounds with excellent in vitro potency and favorable pharmacokinetic properties, showing significant antitumor activity in xenograft models.[7]

The table below presents biological data for representative pyrazolo[3,4-b]pyridine derivatives, illustrating the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Cellular Activity (IC₅₀/GI₅₀)Reference
Pyrazolo[3,4-b]pyridineTRKA56 nM0.304 µM (Km-12 cells)[1]
Pyrazolo[3,4-b]pyridineFGFR10.3 nM1.7 nM (cellular)[7]
Pyrazolo[3,4-b]pyridineTopoisomerase IIα-1.33 µM (MG-MID)[8]
Pyrazolo[3,4-b]pyridineα-amylase9.6 µM-[9]

Note: The compounds in this table are derivatives of the general pyrazolo[3,4-b]pyridine scaffold and are presented to demonstrate the potential of the core structure. Data for compounds derived directly from the title carboxylic acid are being actively pursued in ongoing research.

Potential in Neurodegenerative Diseases

The structural features of pyrazolo[3,4-b]pyridines also make them attractive candidates for targeting kinases and other enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Their ability to cross the blood-brain barrier and modulate targets such as Glycogen Synthase Kinase-3 (GSK-3) makes this an exciting area for future research.

Detailed Experimental Protocol: Representative Amide Coupling

This protocol describes a general procedure for the derivatization of the C3-carboxylic acid via amide bond formation, a crucial step in building a chemical library from the title compound.

Objective: To synthesize N-benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide.

Self-Validation: The success of the reaction is validated at each step. Complete consumption of the starting material is confirmed by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion and Future Outlook

This compound stands out as a strategically designed intermediate for modern drug discovery. Its synthesis is achievable through logical, high-yielding steps, and its structure offers multiple points for diversification. The demonstrated success of the pyrazolo[3,4-b]pyridine scaffold in generating potent kinase inhibitors for oncology underscores the immense potential of derivatives originating from this core. As research continues to uncover new therapeutic targets, the versatility of this building block will undoubtedly secure its role in the development of next-generation targeted therapies for a range of human diseases.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Handled Intermediate

5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in the development of various therapeutic agents. As with any potent chemical intermediate, a thorough understanding of its safe handling, storage, and emergency procedures is not merely a regulatory formality but a cornerstone of productive and responsible research. This guide provides an in-depth technical overview of the safety protocols and handling considerations for this compound, grounded in established scientific principles and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. This compound is classified as hazardous, and it is crucial to recognize and mitigate the risks it presents.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

This data is based on the GHS classification provided in safety data sheets.[1]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind these classifications lies in the chemical reactivity of the molecule. The presence of a bromine atom and carboxylic acid functional group on a heterocyclic scaffold can lead to interactions with biological macromolecules, resulting in irritation and toxicity.

Logical Flow for Hazard Mitigation

To effectively manage these risks, a systematic approach is necessary. The following diagram illustrates the logical workflow for mitigating the hazards associated with this compound.

Hazard_Mitigation_Workflow Figure 1: Hazard Mitigation Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Hazard_ID Hazard Identification (H302, H315, H319, H335) Exposure_Assessment Exposure Assessment (Inhalation, Dermal, Ocular, Ingestion) Hazard_ID->Exposure_Assessment determines routes Fire_Fighting Fire-Fighting Hazard_ID->Fire_Fighting guides Engineering_Controls Engineering Controls (Fume Hood) Exposure_Assessment->Engineering_Controls necessitates Spill_Control Spill Control Exposure_Assessment->Spill_Control informs Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls complemented by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE requires First_Aid First-Aid Measures PPE->First_Aid in case of failure

Caption: A logical workflow for mitigating risks associated with hazardous chemicals.

Part 2: Exposure Control and Personal Protection

Given the identified hazards, stringent exposure controls are paramount. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize any potential contact with the substance.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2] This is non-negotiable. The fume hood provides adequate ventilation to prevent the inhalation of dust and aerosols, which can cause respiratory irritation.[1][2] Ensure that the fume hood has a recent certification and that the sash is kept at the appropriate height during all manipulations.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.[1]

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][3]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[3][4]Prevents skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly.[1][3]
Skin and Body Protection A lab coat or a chemical-resistant suit.[1][3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary for large quantities or if engineering controls are insufficient.[2][3]Protects against inhalation of dust, which can cause respiratory tract irritation.[1]

Self-Validating Protocol for Donning and Doffing PPE:

A self-validating system ensures that protocols are followed correctly every time. Before entering the designated handling area, a checklist should be reviewed. A similar checklist for doffing ensures that contaminants are not spread outside the work area.

Part 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoidance of Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][5]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during weighing and transfer.[1][3][4]

  • Ignition Sources: Keep away from sources of ignition as fine dust can be combustible. Use non-sparking tools.[4][5]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[1][5]

Storage:
  • Container: Store in a tightly closed container in a dry and cool place.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

  • Environment: The storage area should be well-ventilated.[2] Some sources recommend storage at 2-8°C.[1]

Part 4: Emergency Procedures: A Plan for the Unexpected

Despite all precautions, accidents can happen. A well-defined and practiced emergency plan is crucial.

First-Aid Measures:
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][5] Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Seek immediate medical attention.[1][3][5]
Ingestion Do NOT induce vomiting.[3][4][5] Rinse mouth with water.[3][4][5] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[3][4][5]
Accidental Release Measures:

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

Workflow for Spill Response:

Spill_Response_Workflow Figure 2: Spill Response Workflow Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert material PPE->Contain Collect Collect the material using non-sparking tools Contain->Collect Dispose Place in a suitable container for disposal Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate

Caption: A stepwise workflow for responding to a chemical spill.

Avoid creating dust during the clean-up process.[1] Prevent the spilled material from entering drains or waterways.[4][5]

Fire-Fighting Measures:

While the compound itself is a solid, in the event of a fire involving this chemical, the following measures should be taken:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3][5]

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3][4][5]

Part 5: Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. This information is crucial for experimental design and safety considerations.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C is recommended by some suppliers[1]

Note: Detailed information on properties such as melting point, boiling point, and solubility is not consistently available across all sources and should be determined experimentally under safe laboratory conditions.

Part 6: Stability and Reactivity

Understanding the stability and reactivity of this compound is essential for preventing hazardous reactions.

  • Reactivity: Generally stable under recommended storage conditions.[2]

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Heat and light.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[2]

Part 7: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. Most safety data sheets indicate that this information is not available.[2][3] The provided hazard classifications are based on the anticipated properties of the chemical structure. As a standard practice for compounds with incomplete toxicological profiles, it should be handled as if it were toxic.

Discharge into the environment should be avoided.[3][4]

Part 8: Disposal Considerations

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Treatment: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2][5]

  • Contaminated Packaging: Dispose of as unused product.[1] Do not reuse empty containers.[5]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a comprehensive framework for handling this valuable chemical intermediate. By integrating these principles of hazard identification, exposure control, and emergency preparedness into all laboratory operations, researchers can confidently and responsibly advance their scientific endeavors.

References

Navigating the Solubility Landscape of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data, this document serves as a foundational resource, elucidating the theoretical principles governing its solubility and providing robust experimental protocols for its determination. We delve into the molecular structure, relevant physicochemical properties, and the interplay of solvent-solute interactions that dictate its dissolution in various organic media. This guide is intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows compounds bearing this moiety to interact with a wide range of biological targets, leading to their investigation in various therapeutic areas, including oncology and neurodegenerative diseases. This compound, in particular, presents a unique combination of functional groups—a carboxylic acid, a bromine atom, and a fused aromatic system—that contribute to its chemical reactivity and physical properties. Understanding its solubility is a pivotal step in harnessing its therapeutic potential.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is influenced by several factors, including the solute's crystal lattice energy, the solvent's properties, and the specific interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]

Physicochemical Properties of this compound

While experimental data for the target molecule is scarce, we can infer its properties from its constituent parts and related structures.

  • Structure and Functional Groups: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the pyrazole N-H) and acceptors (the pyridine nitrogen, the pyrazole nitrogens, and the carbonyl oxygen). The presence of the bromine atom adds to the molecule's molecular weight and introduces a degree of lipophilicity.

  • pKa Estimation: The carboxylic acid group is expected to be acidic, with an estimated pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyrazolo[3,4-b]pyridine system contains basic nitrogen atoms. The pyridine nitrogen will have a pKa of around 5, while the pyrazole nitrogens are weakly basic. This amphoteric nature means that the solubility will be highly dependent on the pH of the medium.

  • Polarity: The combination of the polar carboxylic acid group and the heterocyclic system, along with the nonpolar bromo-aromatic portion, gives the molecule a mixed polarity.

The Role of the Solvent

The choice of solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Polar solvents will be required to solvate the polar functional groups of the molecule.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will favorably interact with the solute.

  • Dielectric Constant: A high dielectric constant can help to overcome the crystal lattice energy of the solid.[2]

Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key forces involved are:

  • Hydrogen Bonding: The carboxylic acid can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar nature of the pyrazolopyridine ring and the carboxylic acid group will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The aromatic rings will contribute to van der Waals interactions, which will be more significant with larger, less polar solvents.

The interplay of these factors is visually summarized in the following diagram:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Solubility Solubility Solute->Solubility influences pKa pKa (Amphoteric) pKa->Solubility Polarity Mixed Polarity Polarity->Solubility Hbond H-bond Donors/Acceptors Hbond->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility hinders Solvent Organic Solvent Solvent->Solubility influences SolventPolarity Polarity SolventPolarity->Solubility HbondCapacity H-bond Capacity HbondCapacity->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Figure 1. Factors influencing the solubility of the target compound.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Shake-Flask Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Scintillation vials or other suitable sealed containers

  • Shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/L, or mol/L.

The experimental workflow can be visualized as follows:

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Filter supernatant B->C D Analyze concentration (e.g., HPLC) C->D E Determine solubility D->E

Figure 2. Shake-flask method for solubility determination.

Predicted Solubility Profile and Data Summary

Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This should be confirmed and quantified by experimental data.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding capabilities (both donor and acceptor) and high polarity.
Polar Aprotic DMSO, DMFHigh to ModerateStrong hydrogen bond acceptors and high polarity can effectively solvate the molecule.
Polar Aprotic Acetone, AcetonitrileModerate to LowModerate polarity and hydrogen bond accepting ability.
Nonpolar Hexane, TolueneVery LowMismatch in polarity; unable to overcome the crystal lattice energy and solvate the polar functional groups.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of TRK Inhibitors from Pyrazolo[3,4-b]pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of TRK Inhibition and the Versatility of the Pyrazolo[3,4-b]pyridine Scaffold

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal in the development and function of the nervous system.[1][2] However, genetic alterations such as gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins with aberrant kinase activity. These oncogenic fusions are now recognized as key drivers in a wide array of adult and pediatric cancers, making TRK a significant therapeutic target.[1][3] The development of small molecule inhibitors that can effectively block the ATP-binding site of the TRK kinase domain has ushered in a new era of tumor-agnostic therapies.[4][5]

The 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[6] Its bicyclic structure provides a rigid framework that can be strategically functionalized to interact with key residues in the kinase ATP-binding pocket. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of potent TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, aimed at researchers, scientists, and drug development professionals.

The TRK Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, the binding of neurotrophins to their respective TRK receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the Ras/MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In TRK fusion-positive cancers, the fusion event leads to ligand-independent, constitutive activation of the kinase domain, driving uncontrolled cell growth and tumor progression.[1][4] Pyrazolo[3,4-b]pyridine-based inhibitors are designed to act as ATP-competitive inhibitors, occupying the ATP-binding site of the TRK kinase domain and preventing the phosphorylation and activation of downstream signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK Receptor TRK Receptor Ras/MAPK/ERK Pathway Ras/MAPK/ERK Pathway TRK Receptor->Ras/MAPK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway TRK Receptor->PI3K/Akt Pathway Neurotrophin Neurotrophin Neurotrophin->TRK Receptor Binds TRK Fusion Protein TRK Fusion Protein TRK Fusion Protein->Ras/MAPK/ERK Pathway Constitutive Activation TRK Fusion Protein->PI3K/Akt Pathway Cell Proliferation & Survival Cell Proliferation & Survival Ras/MAPK/ERK Pathway->Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TRK Fusion Protein Inhibits ATP Binding

Caption: TRK signaling pathway and the mechanism of pyrazolo[3,4-b]pyridine inhibitors.

General Synthetic Strategy: A Modular Approach

A common and flexible strategy for the synthesis of pyrazolo[3,4-b]pyridine-based TRK inhibitors involves a modular approach, starting from a halogenated pyrazolo[3,4-b]pyridine core. This allows for the late-stage introduction of various substituents through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR). The general workflow is depicted below.

Synthetic_Workflow Start Halogenated Pyrazolo[3,4-b]pyridine Halogenated Pyrazolo[3,4-b]pyridine Start->Halogenated Pyrazolo[3,4-b]pyridine Protection N-Protection Halogenated Pyrazolo[3,4-b]pyridine->Protection Functionalization_1 Cross-Coupling 1 (e.g., Buchwald-Hartwig) Protection->Functionalization_1 Functionalization_2 Cross-Coupling 2 (e.g., Suzuki) Functionalization_1->Functionalization_2 Deprotection N-Deprotection Functionalization_2->Deprotection Final Product TRK Inhibitor Deprotection->Final Product

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine-based TRK inhibitors.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of a representative pyrazolo[3,4-b]pyridine-based TRK inhibitor.[7]

Part 1: Synthesis of the Core Scaffold

Protocol 1: Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Rationale: Introduction of an iodine atom at the 3-position provides a handle for subsequent cross-coupling reactions. N-iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich heterocycles.

  • Procedure:

    • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.2 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Protection of the Pyrazole Nitrogen

  • Rationale: Protection of the pyrazole nitrogen is often necessary to prevent side reactions in subsequent steps. The p-methoxybenzyl (PMB) group is a common choice as it is stable under many reaction conditions and can be readily removed.

  • Procedure:

    • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in DMF at 0 °C, add a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add p-methoxybenzyl chloride (PMB-Cl) (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the N-PMB protected intermediate.

Part 2: Introduction of Diversity via Cross-Coupling Reactions

Protocol 3: Buchwald-Hartwig Amination

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of various amine substituents at the 5-position.

  • Procedure:

    • In a reaction vessel, combine the N-PMB protected 5-bromo-3-iodo-pyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable ligand like Xantphos (0.1 eq).

    • Add anhydrous dioxane as the solvent and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: One-Pot Miyaura Borylation and Suzuki Coupling

  • Rationale: A one-pot procedure combining Miyaura borylation and Suzuki coupling at the 3-position is an efficient method to introduce aryl or heteroaryl groups. The borylation reaction first converts the iodo group to a boronic ester, which then undergoes in-situ Suzuki coupling with an appropriate coupling partner.

  • Procedure:

    • To a solution of the product from Protocol 3 (1.0 eq) in dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).

    • Degas the mixture with argon and heat at 80 °C for 2 hours.

    • To the same reaction mixture, add the desired aryl or heteroaryl halide (1.2 eq), an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 3.0 eq), and additional Pd(dppf)Cl₂ (0.05 eq).

    • Heat the mixture at 100 °C until the reaction is complete.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Part 3: Final Deprotection

Protocol 5: Removal of the PMB Protecting Group

  • Rationale: The final step is the removal of the PMB protecting group to yield the target TRK inhibitor. Trifluoroacetic acid (TFA) is commonly used for the cleavage of the PMB group.

  • Procedure:

    • Dissolve the PMB-protected final compound (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify the final compound by preparative HPLC or crystallization to obtain the desired TRK inhibitor.

Characterization and Data

Thorough characterization of all intermediates and the final product is crucial to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Characterization Data for a Pyrazolo[3,4-b]pyridine TRK Inhibitor

CompoundMolecular FormulaMW¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/zIC₅₀ (TRKA) (nM)
Example Compound C₂₂H₂₀FN₅O389.4312.51 (s, 1H), 8.65 (s, 1H), 8.21 (d, J = 8.0 Hz, 1H), 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 7.25 (t, J = 8.0 Hz, 1H), 4.20 (t, J = 6.0 Hz, 2H), 3.50 (t, J = 6.0 Hz, 2H)390.2 [M+H]⁺56[7][8]

Troubleshooting and Optimization

  • Low yields in cross-coupling reactions: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. Screen different palladium catalysts, ligands, bases, and solvents to optimize the reaction conditions.

  • Incomplete deprotection: If the PMB group is difficult to remove, consider increasing the reaction time or the amount of TFA. Alternatively, other deprotection methods such as using ceric ammonium nitrate (CAN) can be explored.

  • Purification challenges: If the final compound is difficult to purify by column chromatography, consider using preparative HPLC or crystallization. Salt formation can also be an effective purification strategy for basic compounds.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold provides a versatile platform for the design and synthesis of potent and selective TRK inhibitors. The modular synthetic approach outlined in these application notes allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. By following these detailed protocols and considering the troubleshooting advice, researchers can efficiently synthesize and evaluate novel TRK inhibitors for the treatment of TRK fusion-positive cancers.

References

Application Notes and Protocols for Amide Coupling with 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The functionalization of this core, particularly through the formation of amide bonds at the 3-carboxylic acid position, is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides a detailed guide to the amide coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with a variety of amines. We will explore the mechanistic basis for reagent selection, present robust experimental protocols, and offer in-depth troubleshooting advice to enable researchers to confidently and efficiently synthesize their target molecules.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide moiety is a key pharmacophore found in a range of biologically active molecules. The bromine atom at the 5-position serves as a versatile synthetic handle for further diversification through cross-coupling reactions, while the amide bond at the 3-position allows for the introduction of a wide array of substituents to modulate physicochemical properties and biological activity. The inherent planarity and hydrogen bonding capabilities of the pyrazolopyridine core contribute to its ability to interact with various biological targets.

The direct coupling of a carboxylic acid and an amine to form an amide bond is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, activating agents, commonly referred to as coupling reagents, are employed to convert the carboxylic acid into a more electrophilic species, thus facilitating nucleophilic attack by the amine.[2][3]

Mechanistic Insights into Amide Coupling Reagents

The choice of coupling reagent is paramount for a successful amide bond formation and is dictated by factors such as the nature of the substrates, desired reaction conditions, and potential for side reactions.[3] Here, we focus on two of the most reliable and widely used classes of coupling reagents: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) in conjunction with an additive like HOBt.

HATU: A Highly Efficient Uronium Salt

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency and low rates of racemization.[4][5] The reaction proceeds through the formation of a highly reactive OAt-active ester.

The mechanism, as depicted below, involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted to the OAt-active ester, which then readily reacts with the amine to furnish the desired amide.[4][6] The pyridine nitrogen in the HOAt leaving group is thought to participate in the reaction, further accelerating the amide bond formation.[4]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide + Amine TMU Tetramethylurea (Byproduct) ActiveEster->TMU HOAt HOAt (Byproduct) ActiveEster->HOAt Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt: A Classic Carbodiimide System

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[2][7] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea, leading to lower yields. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization.[7]

The general workflow involves the reaction of the carboxylic acid with EDC to form the O-acylisourea, which is then intercepted by HOBt. The resulting HOBt-active ester is then attacked by the amine to yield the amide product. The byproducts, including the EDC-urea derivative, are generally water-soluble, facilitating purification.[7]

EDC_HOBt_Workflow Start Start: Carboxylic Acid, Amine, EDC, HOBt, Solvent Activation Activation: Formation of O-acylisourea and HOBt-active ester Start->Activation Coupling Coupling: Nucleophilic attack by amine Activation->Coupling Workup Aqueous Work-up: Removal of byproducts Coupling->Workup Purification Purification: Column chromatography or crystallization Workup->Purification End End: Pure Amide Product Purification->End

Caption: General workflow for EDC/HOBt mediated coupling.

Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound. Optimization may be required depending on the specific amine used.

Materials and Reagents
  • This compound

  • Amine of choice

  • HATU

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and rapid reaction times.[4]

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM).

  • Add the amine (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, 5% aqueous lithium chloride (if DMF was used as the solvent), saturated aqueous NaHCO₃, and brine.[1][8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method, particularly for larger-scale reactions.[9]

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), the amine (1.1 - 1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • If the amine is used as a hydrochloride salt, add a base such as DIPEA or triethylamine (2.0 - 3.0 eq).[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted HOBt and carboxylic acid, followed by water and brine.[11]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUEDC / HOBt
Base DIPEADIPEA or Triethylamine (if needed)
Solvent DMF or DCMDMF or DCM
Reaction Time 1-4 hours12-24 hours
Temperature Room Temperature0 °C to Room Temperature
Work-up Aqueous washesAqueous washes

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Wet solvent or reagents- Sterically hindered amine or acid- Incorrect stoichiometry- Use fresh, high-quality coupling reagents.- Ensure all solvents and reagents are anhydrous.[12]- Increase reaction temperature or time. Consider a more potent coupling agent like T3P.- Re-verify the molar equivalents of all reagents.
Formation of Side Products - Racemization (if chiral amine is used)- Formation of N-acylurea (with EDC)- Reaction with other functional groups- For EDC couplings, ensure HOBt is used.[7] For HATU, racemization is generally low.[5]- Ensure HOBt is added before or with EDC.[7]- Protect sensitive functional groups if necessary.
Difficult Purification - Water-soluble byproducts remaining- Co-elution of product and byproducts- For EDC reactions, perform acidic and basic washes to remove the urea byproduct and HOBt.[11]- For HATU reactions, multiple aqueous washes can help remove tetramethylurea (TMU) and HOAt.[13]- Optimize chromatography conditions (e.g., gradient, solvent system). Consider reverse-phase chromatography for polar products.[14] Recrystallization can be an effective alternative to chromatography.[15]

Analytical Characterization

The synthesized amides should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the product.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic amide carbonyl stretch.

Conclusion

The amide coupling of this compound is a fundamental transformation in the synthesis of novel compounds for drug discovery. By understanding the underlying mechanisms of common coupling reagents and following robust experimental protocols, researchers can efficiently generate diverse libraries of pyrazolopyridine-based amides. The troubleshooting guide provided should aid in overcoming common synthetic challenges, ultimately accelerating the drug development process.

References

Comprehensive NMR Characterization of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors.[1] Precise and unambiguous structural characterization is a critical step in the discovery and development of novel therapeutics based on this framework. This application note provides a comprehensive guide to the analytical characterization of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a detailed workflow, from sample preparation to the interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, to ensure full structural elucidation and assignment of all proton and carbon resonances.

Introduction and Molecular Structure

This compound is a key heterocyclic intermediate used in the synthesis of various bioactive molecules.[2] Its structure comprises a fused pyrazole and pyridine ring system, functionalized with a bromine atom and a carboxylic acid group. These features create a distinct electronic environment that gives rise to a unique NMR fingerprint. The primary challenge in its characterization lies in the unambiguous assignment of all proton and, particularly, quaternary carbon signals.

The numbering scheme used for NMR assignment throughout this document is presented below.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC-consistent numbering for NMR assignments.

Predicted Spectral Data and Rationale

Based on the electronic effects of the substituents and the inherent properties of the heterocyclic system, we can predict the approximate chemical shifts. The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing bromine at C5 and the carboxylic acid at C3.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4 8.6 - 8.8dJH4-H6 ≈ 2.0-2.5 HzLocated between two nitrogen atoms (N7, N1 of pyridine) and adjacent to the electron-withdrawing pyrazole ring. Expected to be the most downfield aromatic proton. Exhibits long-range coupling to H6.
H6 8.4 - 8.6dJH6-H4 ≈ 2.0-2.5 HzDeshielded by the adjacent nitrogen (N7) and the bromine at C5. Exhibits long-range coupling to H4.
N1-H 14.0 - 15.0br sN/APyrazole N-H protons are typically very downfield and broad due to hydrogen bonding and quadrupole broadening.
COOH 13.0 - 14.0br sN/ACarboxylic acid protons are acidic, exchangeable, and appear as a broad singlet at a very low field, especially in DMSO.[3][4]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 140 - 145Quaternary carbon attached to the carboxylic acid group and adjacent to a pyrazole nitrogen.
C3a 145 - 150Quaternary carbon at the pyrazole-pyridine ring junction, deshielded by two adjacent nitrogens.
C4 135 - 140Aromatic CH deshielded by adjacent ring nitrogens.
C5 110 - 115Quaternary carbon directly attached to bromine; its shift is strongly influenced by the heavy atom effect.
C6 115 - 120Aromatic CH carbon, expected to be the most upfield of the ring carbons due to its position relative to the electron-withdrawing groups.
C7a 148 - 153Quaternary carbon at the ring junction, deshielded by adjacent nitrogen atoms.
COOH 160 - 165Typical chemical shift for a carboxylic acid carbon.

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is crucial as it allows for the observation of exchangeable protons (N1-H and COOH) which would otherwise be lost in solvents like D₂O or methanol-d₄.

  • Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add the DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulate matter.

Protocol 2: 1D and 2D NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. Tune and match the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to achieve optimal magnetic field homogeneity (target ¹H linewidth on the solvent peak < 0.5 Hz).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2.5 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 16 or 32.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 1024 or higher, depending on concentration.

  • 2D COSY Acquisition:

    • Purpose: To identify proton-proton spin couplings.[5]

    • Pulse Program: Gradient-selected COSY (cosygpmf).

    • Parameters: Acquire 1024 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). Use 2-4 scans per increment.

  • 2D HSQC Acquisition:

    • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[6][7]

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Parameters: Set ¹JCH coupling constant to 145 Hz. Acquire 1024 points in F2 (¹H) and 256 increments in F1 (¹³C). Use 4-8 scans per increment.

  • 2D HMBC Acquisition:

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.[5][8]

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Parameters: Set the long-range coupling constant (nJCH) to 8 Hz. This value is a good compromise for detecting both two- and three-bond couplings. Acquire 2048 points in F2 (¹H) and 256-512 increments in F1 (¹³C). Use 16-32 scans per increment.

Data Analysis and Structural Elucidation Workflow

The confirmation of the structure is achieved by systematically integrating the information from each NMR experiment.

Diagram: NMR Data Interpretation Workflow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structural Assignment H1_NMR ¹H NMR (Identify H4, H6, NH, COOH) HSQC HSQC (Connect H4→C4, H6→C6) H1_NMR->HSQC HMBC HMBC (Long-range H→C correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Count C signals, identify COOH) C13_NMR->HSQC Protonated_C Assign Protonated Carbons (C4, C6) HSQC->Protonated_C Quaternary_C Assign Quaternary Carbons (C3, C3a, C5, C7a) HMBC->Quaternary_C Key for Quaternaries Protonated_C->HMBC Final_Structure Final Validated Structure Protonated_C->Final_Structure Quaternary_C->Final_Structure

Caption: Logical workflow for the structural elucidation of the title compound using a combination of 1D and 2D NMR experiments.

  • ¹H Spectrum Analysis:

    • Identify the two downfield doublets corresponding to the aromatic protons H4 and H6. Their small coupling constant (~2 Hz) is characteristic of a four-bond meta-coupling across the pyridine ring.

    • Locate the two very broad signals at the far downfield end of the spectrum (>13 ppm). These are the exchangeable N1-H and COOH protons. Their assignment can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these two peaks will disappear.

  • ¹³C and DEPT Spectra Analysis:

    • Confirm the presence of seven carbon signals in the ¹³C spectrum (plus the solvent signal).

    • The signal furthest downfield (~162 ppm) is assigned to the carboxylic acid carbon (COOH).

    • A DEPT-135 experiment will show two positive signals (CH groups for C4 and C6) and five negative or absent signals for the quaternary carbons and the carboxylic acid.

  • HSQC Spectrum Analysis:

    • This experiment provides direct, unambiguous correlations.

    • Draw a line from the proton signal for H4 down to its cross-peak and then across to the ¹³C axis. This directly assigns the C4 signal.

    • Repeat this process for the H6 proton to definitively assign C6.

  • HMBC Spectrum Analysis:

    • The HMBC spectrum is the final piece of the puzzle, used to assign the non-protonated carbons by observing correlations from the assigned protons (H4, H6) over two or three bonds.[6][9]

    • Assigning C5 and C7a: The H6 proton is three bonds away from C7a and two bonds from C5. Therefore, the ¹H signal of H6 should show cross-peaks to the ¹³C signals of C7a and C5.

    • Assigning C3a: The H4 proton is two bonds from C3a. A strong cross-peak between the H4 signal and the C3a carbon signal is expected.

    • Assigning C3: The N1-H proton is two bonds from C3. A correlation from the broad N1-H signal to the C3 carbon signal should be observable, confirming its assignment. Additionally, H4 may show a weak three-bond correlation to C3.

    • Confirmation: The entire network of correlations should be self-consistent, confirming the connectivity of the pyrazolo[3,4-b]pyridine core. For example, H4 should also show a correlation to C5 (three bonds), corroborating the assignment made from H6.

Conclusion

The combination of 1D ¹H and ¹³C NMR with 2D correlation experiments (COSY, HSQC, and HMBC) provides a powerful and definitive method for the complete structural characterization of this compound. The workflow described herein, particularly the use of DMSO-d₆ as a solvent and the systematic interpretation of HMBC data, ensures the unambiguous assignment of all proton and carbon atoms, including the challenging quaternary carbons. This robust analytical protocol is essential for quality control, reaction monitoring, and ensuring the structural integrity of key intermediates in drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the quantitative and qualitative analysis of 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. We present a robust reversed-phase HPLC method with UV detection suitable for routine purity assessments and a high-sensitivity LC-MS/MS method for trace-level detection and structural confirmation. The protocols are designed for researchers, analytical chemists, and quality control specialists in the drug development sector. We delve into the rationale behind method development choices, offering a framework that is both scientifically sound and practically adaptable.

Introduction and Scientific Context

5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazolopyridine scaffold is a core structural motif in many small molecule kinase inhibitors used in oncology.[1][2][3] The presence of a carboxylic acid group imparts polarity and ionizable character, while the bromo-substituent provides a site for further synthetic modification.

Given its role as a critical intermediate, the development of reliable and sensitive analytical methods is paramount to ensure its identity, purity, and stability throughout the drug discovery and development lifecycle. The compound's polar and acidic nature presents specific challenges for reversed-phase chromatography, such as poor retention and peak tailing.[4][5] This application note addresses these challenges by providing optimized methods that ensure robust and reproducible results.

Compound Properties
PropertyValueSource
Chemical Structure C₇H₄BrN₃O₂[6]
Molecular Weight 242.03 g/mol [6]
Monoisotopic Mass 240.9538 Da-
Appearance White to off-white solid-
Key Features Acidic (carboxylic acid), Polar, UV-active[7][8]

Analytical Workflow Overview

The overall analytical process, from sample handling to final data analysis, is depicted in the workflow diagram below. This process is bifurcated to accommodate two distinct analytical objectives: routine purity analysis via HPLC-UV and high-sensitivity analysis via LC-MS/MS.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Weigh Compound stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO or MeOH) start->stock working Prepare Working Standards (Dilute in Mobile Phase B) stock->working sample Prepare Sample Solution (Dilute in Mobile Phase B) stock->sample inject Inject into LC System working->inject sample->inject hplc_uv HPLC-UV Analysis (Purity, Quantification) inject->hplc_uv lcms LC-MS/MS Analysis (Identification, Sensitivity) inject->lcms process_uv Integrate Peaks Calculate % Area hplc_uv->process_uv process_ms Extract Ion Chromatograms Confirm Mass & Fragments lcms->process_ms report Generate Final Report process_uv->report process_ms->report

Caption: General Analytical Workflow

Part A: HPLC-UV Method for Purity and Assay

This method is designed for routine analysis, such as determining the purity of a synthetic batch or monitoring stability. It balances resolution, speed, and robustness.

A.1. Rationale and Method Development Insights
  • Stationary Phase Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point. However, due to the polar nature of the analyte, a standard C18 might provide limited retention. To counteract this, we recommend a modern, high-density bonding C18 column or, alternatively, a Phenyl-Hexyl phase. The phenyl chemistry offers alternative selectivity through pi-pi interactions with the aromatic rings of the analyte, which can improve retention and peak shape for such compounds.[3]

  • Mobile Phase Modifier: The carboxylic acid moiety (pKa ~3-4) and basic nitrogen atoms on the pyridine ring mean the analyte's charge state is highly pH-dependent. An acidic mobile phase modifier, such as 0.1% formic acid, is crucial.[9] It serves two purposes:

    • It suppresses the ionization of the carboxylic acid, rendering the molecule less polar and increasing its retention on the C18 column.

    • It provides a source of protons, leading to consistent protonation of the basic nitrogens, which results in sharper, more symmetrical peaks. While phosphate buffers are effective for UV-only methods, formic acid is chosen here for its volatility, making this method easily transferable to LC-MS.

  • Detection Wavelength: The conjugated pyrazolopyridine system is expected to have strong UV absorbance. A preliminary scan using a photodiode array (PDA) detector is recommended. In its absence, 254 nm is a common starting point for aromatic systems.

A.2. Detailed Experimental Protocol

Instrumentation and Consumables:

  • HPLC System: Any standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Waters ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm (or equivalent).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN) and Water.

  • Reagents: Formic acid (LC-MS grade, >99%).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1.0 L of water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1.0 L of acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid and dissolve in 10.0 mL of a 1:1 mixture of ACN/Water or DMSO.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with Mobile Phase B.

  • Sample Preparation:

    • Prepare samples at a similar concentration to the working standard, using the same diluent.

HPLC Parameters:

ParameterSetting
Column Temperature 40 °C
Flow Rate 0.5 mL/min
Injection Volume 2.0 µL
UV Detection 254 nm (or optimized wavelength)
Gradient Elution See table below

Gradient Timetable:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.0595
7.0595
7.1955
9.0955
A.3. Expected Results

Under these conditions, a sharp, symmetrical peak for the main analyte is expected. The retention time will depend on the exact column chemistry but should be in the range of 3-5 minutes. Purity is typically assessed by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

Part B: LC-MS/MS Method for Identification and Trace Analysis

This method prioritizes sensitivity and specificity, making it ideal for metabolite identification, reaction monitoring, or detecting low-level impurities. It utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).

B.1. Rationale and Method Development Insights
  • Chromatography: The HPLC method is adapted for a UHPLC format by using a shorter column with smaller particles (<2 µm).[1][10] This provides sharper peaks, leading to better sensitivity and faster run times. The mobile phase composition remains the same, as it is already MS-compatible.[3]

  • Ionization: Given the presence of multiple nitrogen atoms, the molecule is expected to ionize efficiently in positive ion mode Electrospray Ionization (ESI+). The acidic mobile phase ensures the analyte is protonated in solution before it enters the ESI source, facilitating the formation of the protonated molecule [M+H]⁺.[10][11]

  • MS/MS Detection (MRM): Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity.[1] We first isolate the protonated parent ion ([M+H]⁺, m/z 241.9/243.9 due to bromine isotopes) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific, characteristic fragment ions are monitored in the third quadrupole (Q3). This process filters out chemical noise, dramatically improving the signal-to-noise ratio. The choice of fragment ions should be determined experimentally by performing a product ion scan on the parent ion.

B.2. Detailed Experimental Protocol

Instrumentation and Consumables:

  • LC-MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 5500).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • All other consumables and reagents are the same as in the HPLC-UV method.

Procedure:

  • Mobile Phase and Sample Preparation: Follow the same procedures as outlined in the HPLC-UV method (Section A.2). For trace analysis, prepare a more dilute working standard (e.g., 1-100 ng/mL).

LC-MS/MS Parameters:

ParameterSetting
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions See table below

Hypothetical MRM Transitions (Requires Experimental Optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)
5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid242.0196.00.053020
(Quantifier)([M+H-CO₂H]⁺)
5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid242.0117.00.053025
(Qualifier)(Further fragmentation)

Note: Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) with ~50:50 abundance. Therefore, the precursor ion will appear as a doublet at m/z 241.9 and 243.9. It is common practice to monitor the transition for the more abundant lower mass isotope.

B.3. Expected Results

This method should provide a highly sensitive and selective analysis. The limit of detection (LOD) is expected to be in the low ng/mL or high pg/mL range. The confirmation of the analyte is achieved by observing a chromatographic peak at the expected retention time with the correct precursor-to-product ion transitions and their expected intensity ratio.

Method Validation Considerations

For use in a regulated environment, these methods should be validated according to ICH Q2(R1) guidelines. Key parameters to evaluate include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or matrix components.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is particularly relevant for the LC-MS/MS method.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide a comprehensive analytical toolkit for 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. The HPLC method is suitable for routine quality control, offering robust performance for purity and assay determination. The LC-MS/MS method provides the high sensitivity and specificity required for trace-level impurity analysis, metabolic studies, and definitive structural confirmation. By explaining the scientific rationale behind the chosen parameters, these protocols serve not only as a standard operating procedure but also as a guide for troubleshooting and further method optimization.

References

derivatization of the carboxylic acid group of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases has made it a versatile framework for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Consequently, the development of synthetic methodologies that allow for the precise functionalization of this moiety is a critical endeavor for researchers.[7]

This compound is a key building block in this field. The carboxylic acid at the 3-position serves as a versatile chemical handle for introducing molecular diversity. By converting this group into various derivatives, such as esters and amides, scientists can systematically explore the structure-activity relationships (SAR) of new chemical entities, optimizing for potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position offers an additional site for further modification, for instance, through palladium-catalyzed cross-coupling reactions, further expanding the accessible chemical space.

This application note provides detailed protocols and the underlying scientific rationale for three fundamental derivatization strategies for the carboxylic acid group of this compound:

  • Fischer-Speier Esterification for the synthesis of esters.

  • Coupling Reagent-Mediated Amidation for the synthesis of amides.

  • Acid Chloride Formation as a route to highly reactive intermediates for subsequent nucleophilic substitution.

Esterification via Fischer-Speier Reaction

Principle and Mechanistic Rationale

The Fischer-Speier esterification is a classic and reliable method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst.[8] The reaction is an equilibrium process, and its mechanism involves several key steps.[9][10]

  • Activation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). The subsequent elimination of a water molecule regenerates the carbonyl group.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which yields the final ester product and regenerates the acid catalyst.

To drive the equilibrium toward the formation of the ester, Le Châtelier's Principle is applied, typically by using the alcohol as the solvent (a large excess) or by removing the water as it is formed.[9][11]

Experimental Protocol: Synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This protocol details the synthesis of the methyl ester, a common first derivative.

Materials and Equipment:

  • This compound (1.0 eq)

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, and equipment for silica gel column chromatography.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.42 g, 10.0 mmol).

  • Add 50 mL of anhydrous methanol. Stir the suspension until the solid is mostly dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) to the stirring mixture. An exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).[12]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude ester by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation: Expected Outcomes for Simple Esters
AlcoholProduct NameExpected Yield RangeKey ¹H NMR Signal (δ, ppm)
MethanolMethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate75-90%~4.0 (s, 3H, -OCH₃)
EthanolEthyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate70-85%~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
n-PropanolPropyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate65-80%~4.3 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -CH₂CH₂CH₃), ~1.0 (t, 3H, -CH₃)
Hypothetical chemical shifts in CDCl₃ relative to the parent carboxylic acid.

Visualization: Fischer Esterification Workflow

Fischer_Esterification_Workflow Start Starting Material: This compound Reaction Reaction: Reflux (4-6h) Start->Reaction Reagents Reagents: Excess Alcohol (e.g., MeOH) Catalytic H₂SO₄ Reagents->Reaction Workup Aqueous Workup: 1. Quench with NaHCO₃ 2. Extract with EtOAc 3. Wash with Brine Reaction->Workup Purify Purification: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography Workup->Purify Product Final Product: Ester Derivative Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Amidation via Peptide Coupling Reagents

Principle and Mechanistic Rationale

Directly reacting a carboxylic acid with an amine is generally ineffective for amide bond formation because a rapid acid-base reaction occurs, forming a thermodynamically stable and unreactive ammonium carboxylate salt.[13] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

Key Classes of Coupling Reagents:

  • Carbodiimides (e.g., DCC, EDCI): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.[13] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization, especially in peptide synthesis.[14]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These are considered among the most efficient coupling reagents.[15] They react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate to form a reactive ester of 7-aza-1-hydroxybenzotriazole (HOAt). These reagents typically require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid and neutralize the acidic byproducts.[16]

The choice of coupling reagent and conditions depends on the reactivity of the specific acid and amine, the scale of the reaction, and the desired purity of the final product.

Experimental Protocol: Synthesis of 5-Bromo-N-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

This protocol uses HATU, a highly effective and widely used coupling reagent.

Materials and Equipment:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (e.g., 484 mg, 2.0 mmol) in anhydrous DMF (10 mL).

  • To this solution, add HATU (836 mg, 2.2 mmol).

  • Add DIPEA (0.87 mL, 5.0 mmol) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add benzylamine (0.24 mL, 2.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor for completion using TLC.

  • Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Data Presentation: Comparison of Common Amidation Conditions
AmineCoupling ReagentBaseSolventTypical Yield Range
BenzylamineHATUDIPEADMF85-95%
MorpholineEDCI / HOBtDIPEADCM/DMF70-85%
AnilinePyBOPTEADMF65-80%
CyclopropylamineT3P®PyridineEtOAc75-90%

Visualization: Amidation Workflow

Amidation_Workflow Start Starting Material: Carboxylic Acid Reaction Reaction: Stir at RT (2-4h) in Anhydrous Solvent (DMF) Start->Reaction Reagents Reagents: 1. Coupling Agent (e.g., HATU) 2. Base (e.g., DIPEA) 3. Amine Reagents->Reaction Workup Aqueous Workup: 1. Dilute with Water 2. Extract with EtOAc 3. Wash & Dry Reaction->Workup Purify Purification: Concentrate & Purify (Chromatography) Workup->Purify Product Final Product: Amide Derivative Purify->Product

Caption: Workflow for Coupling Reagent-Mediated Amidation.

Acid Chloride Formation: A High-Reactivity Intermediate Approach

Principle and Mechanistic Rationale

For less reactive amines or when other methods provide low yields, converting the carboxylic acid to a highly reactive acyl chloride is an excellent strategy. Acyl chlorides are potent electrophiles that react readily with a wide range of nucleophiles, including alcohols and amines, without the need for coupling agents. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[17]

  • Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous byproducts are easily removed, which helps drive the reaction to completion.

  • Oxalyl Chloride ((COCl)₂): Often preferred for its milder conditions and cleaner reactions. A catalytic amount of DMF is typically added, which forms the Vilsmeier reagent in situ, the true catalytic species that activates the carboxylic acid.

The resulting acyl chloride is typically moisture-sensitive and is often generated and used immediately (in situ) without isolation.

Experimental Protocol: Two-Step Synthesis of Amides via Acid Chloride

Part A: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbonyl chloride

Materials and Equipment:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (DCM, anhydrous) or Toluene

  • Catalytic DMF (if using oxalyl chloride)

  • Inert atmosphere setup (Nitrogen/Argon), reflux condenser.

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound (e.g., 484 mg, 2.0 mmol).

  • Suspend the acid in anhydrous toluene (10 mL).

  • Add thionyl chloride (0.3 mL, 4.0 mmol, 2.0 eq) dropwise.

  • Heat the mixture to a gentle reflux (approx. 80-90°C) for 2 hours. The suspension should become a clear solution.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. Caution: SOCl₂ is corrosive and toxic.

  • The resulting solid is the crude acid chloride, which should be used immediately in the next step.

Part B: Reaction with an Amine

Procedure:

  • Re-dissolve the crude acid chloride from Part A in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine (e.g., morpholine, 0.19 mL, 2.2 mmol) and a non-nucleophilic base like triethylamine (0.56 mL, 4.0 mmol) in anhydrous DCM (5 mL).

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Perform an aqueous workup as described in the amidation protocol (wash with water, dry, concentrate).

  • Purify the final product by column chromatography.

Data Presentation: Comparison of Derivatization Strategies
StrategyKey ReagentsConditionsAdvantagesDisadvantages
Esterification Alcohol, H₂SO₄RefluxCost-effective, simple setupEquilibrium-limited, requires heat
Amidation Coupling Agent, BaseRoom TempMild conditions, high yields, broad scopeExpensive reagents, purification from byproducts
Acid Chloride SOCl₂, BaseReflux, then 0°C to RTHigh reactivity, good for hindered substratesHarsh conditions, moisture-sensitive intermediate

Visualization: Acid Chloride Formation and Reaction Workflow

AcidChloride_Workflow cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Nucleophilic Acyl Substitution Start Carboxylic Acid ReactionA Reflux in Toluene Start->ReactionA ReagentA SOCl₂ or (COCl)₂/DMF ReagentA->ReactionA Intermediate Acid Chloride Intermediate (Use Immediately) ReactionA->Intermediate ReactionB 0 °C to RT in DCM Intermediate->ReactionB ReagentB Nucleophile (Amine/Alcohol) + Base (TEA) ReagentB->ReactionB Product Final Product (Amide/Ester) ReactionB->Product

Caption: Two-part workflow via an acid chloride intermediate.

References

large-scale synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Scale Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore present in a multitude of compounds targeting various biological pathways, including kinase inhibition.[1] This application note provides a comprehensive, three-step synthetic route for the large-scale preparation of this valuable intermediate, designed for researchers and process chemists. The described methodology is built upon established chemical principles and prioritizes scalability, safety, and robust validation at each stage. The synthesis begins with the construction of the core heterocyclic system, followed by selective C-3 iodination, and concludes with a lithium-halogen exchange and subsequent carboxylation. Each protocol is detailed with causal explanations for experimental choices, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of significant interest in medicinal chemistry.[2] This bicyclic system acts as a bioisostere for purines, allowing it to interact with a wide range of biological targets. Consequently, derivatives have been explored as potent inhibitors of kinases, antivirals, and anti-inflammatory agents.[1][3] The title compound, functionalized with a bromine atom at the C-5 position and a carboxylic acid at the C-3 position, offers two orthogonal handles for further chemical diversification. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid serves as a versatile anchor for amide bond formation or other derivatizations.

This guide presents a logical and scalable pathway to this key intermediate, addressing the common challenges associated with heterocyclic synthesis on a larger scale, such as regioselectivity, reaction control, and purification.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step process commencing from a commercially available substituted pyridine. The workflow is structured to facilitate purification at each stage, ensuring high-purity material is carried forward, which is critical for the success of subsequent transformations and final product quality.

G A 5-bromo-2-fluoropyridine- 3-carboxaldehyde B Intermediate 1: 5-bromo-1H-pyrazolo[3,4-b]pyridine A->B Step 1: Hydrazine Hydrate (Cyclocondensation) C Intermediate 2: 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine B->C Step 2: Iodine, KOH (C-H Iodination) D Final Product: 5-bromo-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid C->D Step 3: 1. n-BuLi 2. CO2 (solid) (Carboxylation)

Figure 1: Three-step workflow for the synthesis of the target molecule.

Detailed Protocols and Scientific Rationale

Part 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate 1)

Principle & Rationale: This initial step constructs the core bicyclic system. The reaction proceeds via a cyclocondensation mechanism. Hydrazine, a potent binucleophile, first attacks the aldehyde group of 5-bromo-2-fluoropyridine-3-carboxaldehyde to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the second nitrogen of the hydrazine displaces the fluorine atom at the C-2 position of the pyridine ring, forming the stable, fused pyrazole ring.[4] Ethanol is chosen as a solvent due to its ability to dissolve the starting materials and its suitable boiling point for reflux conditions.

Experimental Protocol:

  • To a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-fluoropyridine-3-carboxaldehyde (100 g, 0.49 mol).

  • Add ethanol (1 L) to the flask and stir to dissolve the starting material.

  • Slowly add anhydrous hydrazine (86 mL, 2.7 mol) to the solution at room temperature. Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (Eluent: 2:1 Petroleum Ether/Ethyl Acetate).

  • Cool the reaction mixture to approximately 50°C and concentrate it under reduced pressure to a volume of about 250 mL.

  • Pour the concentrated slurry into 2.5 L of cold water with vigorous stirring. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with water (3 x 250 mL) and cold diethyl ether (2 x 100 mL) to remove residual impurities.

  • Dry the resulting solid under vacuum at 50°C to a constant weight to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[4]

Data Summary Table:

ReagentMW ( g/mol )Amount UsedMoles (mol)Molar Eq.
5-bromo-2-fluoropyridine-3-carboxaldehyde204.00100 g0.491.0
Anhydrous Hydrazine32.0586 mL2.70~5.5
Product (Intermediate 1) 198.02 ~87 g ~0.44 ~90% Yield
Part 2: Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (Intermediate 2)

Principle & Rationale: This step involves the selective electrophilic iodination at the C-3 position of the pyrazole ring. The C-3 position is the most electron-rich and sterically accessible carbon on the pyrazolo-pyridine scaffold, making it susceptible to electrophilic attack. The reaction is performed in the presence of a strong base (potassium hydroxide), which deprotonates the pyrazole N-H. The resulting anion enhances the nucleophilicity of the ring system, facilitating the attack on molecular iodine (I₂).[5] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, readily dissolving the heterocyclic substrate and the reagents.

G cluster_mech Mechanism of C-3 Iodination Start Intermediate 1 Anion Deprotonated Intermediate (Pyrazolate Anion) Start->Anion + KOH - H2O Complex Electrophilic Attack (Sigma Complex) Anion->Complex + I-I Product Intermediate 2 Complex->Product Aromatization

Figure 2: Simplified mechanism for the electrophilic iodination at the C-3 position.

Experimental Protocol:

  • Charge a 2-liter, three-necked round-bottom flask (dried overnight in an oven) with 5-bromo-1H-pyrazolo[3,4-b]pyridine (85 g, 0.43 mol) and anhydrous dimethylformamide (DMF, 1.2 L).

  • Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Add crushed potassium hydroxide (KOH) pellets (96 g, 1.72 mol) to the solution in one portion. The mixture may warm slightly and change color.

  • Stir vigorously for 15 minutes at room temperature.

  • Add molecular iodine (I₂) (100 g, 0.39 mol) portion-wise over 30 minutes. Caution: The addition is exothermic. Use an ice-water bath to maintain the internal temperature below 35°C. The reaction mixture will become a dark, thick slurry.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) until Intermediate 1 is consumed.

  • Upon completion, carefully pour the reaction mixture into a large beaker containing 5 L of ice water and a solution of sodium thiosulfate (Na₂S₂O₃, ~100 g) to quench excess iodine.

  • Stir until the precipitate forms and the iodine color dissipates. Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by slurry in hot ethyl acetate to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as an off-white to light brown solid.[5]

Data Summary Table:

ReagentMW ( g/mol )Amount UsedMoles (mol)Molar Eq.
5-bromo-1H-pyrazolo[3,4-b]pyridine (Int. 1)198.0285 g0.431.0
Potassium Hydroxide (KOH)56.1196 g1.724.0
Iodine (I₂)253.81100 g0.390.9
Product (Intermediate 2) 323.92 ~118 g ~0.36 ~85% Yield
Part 3: Synthesis of this compound (Final Product)

Principle & Rationale: The final step converts the C-3 iodo group into the target carboxylic acid. This is achieved through a lithium-halogen exchange reaction followed by carboxylation. n-Butyllithium (n-BuLi), a powerful organometallic base, rapidly exchanges with the iodine atom at very low temperatures (-78°C) to form a C-3 lithiated intermediate. This low temperature is crucial to prevent side reactions, such as decomposition or reaction at other sites. The highly nucleophilic lithiated species is then quenched with solid carbon dioxide (dry ice), which acts as the electrophilic source of the carboxyl group. An acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid. This method is a classic and highly effective way to synthesize carboxylic acids from aryl halides.[6]

Experimental Protocol:

  • Set up a 5-liter, three-necked flask, equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Add 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (115 g, 0.355 mol) and anhydrous tetrahydrofuran (THF, 2.5 L) to the flask. Stir to dissolve.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M solution in hexanes, 156 mL, 0.39 mol) dropwise via a syringe or addition funnel over 1 hour, ensuring the internal temperature does not rise above -70°C. Caution: n-BuLi is pyrophoric and reacts violently with water. All reagents and equipment must be scrupulously dry.

  • Stir the resulting solution at -78°C for 1 hour after the addition is complete.

  • In a separate, dry container, crush a large excess of dry ice (solid CO₂, ~1 kg) into a powder.

  • Rapidly transfer the cold reaction mixture into the crushed dry ice via a wide-bore cannula under a positive stream of nitrogen. Caution: This will cause vigorous outgassing of CO₂. Ensure adequate ventilation and use a large container for the quench.

  • Allow the mixture to slowly warm to room temperature overnight, which allows the excess CO₂ to sublime.

  • Add water (1 L) to the residue and stir. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 500 mL) to remove any non-acidic organic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate will form.

  • Stir the suspension in the ice bath for 1 hour, then filter the solid product.

  • Wash the filter cake with cold water (3 x 200 mL) and dry under vacuum to yield this compound as a solid.

Data Summary Table:

ReagentMW ( g/mol )Amount UsedMoles (mol)Molar Eq.
5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (Int. 2)323.92115 g0.3551.0
n-Butyllithium (2.5 M)64.06156 mL0.3901.1
Carbon Dioxide (CO₂)44.01ExcessExcess-
Product (Final) 242.02 ~69 g ~0.285 ~80% Yield

Process Safety and Large-Scale Considerations

  • Hazardous Reagents: This synthesis involves several hazardous materials. Anhydrous hydrazine is toxic and a suspected carcinogen. n-Butyllithium is pyrophoric. Brominated and iodinated compounds can be irritants and toxic. A thorough risk assessment must be conducted before beginning any work.[7]

  • Exothermic Events: The iodination and lithiation steps are exothermic. For large-scale synthesis, careful control of reagent addition rates and efficient heat transfer are critical to prevent thermal runaways. The use of a jacketed reactor with automated temperature control is highly recommended.

  • Anhydrous Conditions: The final carboxylation step is extremely sensitive to moisture. On a large scale, ensuring all solvents, reagents, and equipment are rigorously dry is paramount to achieving high yields. Solvents should be freshly distilled from appropriate drying agents.

  • Purification: While laboratory-scale purification may involve chromatography, large-scale production should rely on crystallization or slurry washes to be economically viable. The protocols provided have been designed to yield products that can be purified via these methods.

Analytical and Quality Control

To ensure the integrity of the process, each intermediate and the final product must be rigorously analyzed.

CompoundTechniqueExpected Observations
Intermediate 1 ¹H NMRAromatic signals corresponding to the pyrazolo[3,4-b]pyridine core, including a characteristic singlet for the C-3 proton.
LC-MSCorrect molecular ion peak (m/z = 198/200 for Br isotopes).
Intermediate 2 ¹H NMRDisappearance of the C-3 proton singlet observed in Intermediate 1.
LC-MSCorrect molecular ion peak (m/z = 324/326).
Final Product ¹H NMRAromatic signals for the core; disappearance of the C-3 proton and appearance of a broad singlet for the -COOH proton.
LC-MSCorrect molecular ion peak (m/z = 242/244).
FT-IRCharacteristic broad O-H stretch (~2500-3300 cm⁻¹) and sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid.
HPLCPurity assessment (>95% desired for subsequent use).

References

Application Notes & Protocols: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

The field of material science is in a perpetual quest for novel molecular building blocks that offer precise control over the structural and functional properties of emergent materials. 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is one such molecule, poised at the intersection of rational design and functional application. While its direct applications in materials are an emerging area of research, its unique chemical architecture—a rigid, nitrogen-rich heterocyclic core combined with a carboxylic acid for metal coordination and a bromine atom for post-synthetic modification—presents a compelling case for its utility.

This guide provides a senior application scientist's perspective on the potential of this molecule, focusing on its most logical and promising application: as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). We will first detail the synthesis of the molecule itself, a critical prerequisite for any application, and then provide a comprehensive protocol for its use in the solvothermal synthesis of a hypothetical, yet scientifically robust, MOF. The causality behind each experimental choice is explained to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of this compound

The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated pathway, synthesized from established synthetic transformations of related heterocyclic systems.[1][2]

Rationale for Synthetic Strategy

The chosen synthetic route builds the pyrazolopyridine core first and then introduces the carboxylic acid functionality. This approach is often more reliable than attempting to carry a carboxylic acid group through the initial, sometimes harsh, ring-forming reactions. The synthesis starts from a commercially available substituted pyridine, proceeds through a cyclization to form the pyrazole ring, and concludes with an oxidation to form the desired carboxylic acid.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine cluster_1 Step 2: Oxidation to Carboxylic Acid A 5-Bromo-2-fluoropyridine-3-carboxaldehyde D Reflux A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E 5-bromo-1H-pyrazolo[3,4-b]pyridine D->E F 5-bromo-1H-pyrazolo[3,4-b]pyridine E->F Intermediate Product I Heat (e.g., 70-80 °C) F->I G Potassium Permanganate (KMnO4) G->I H Aqueous Base (e.g., NaOH) H->I J Acidification (e.g., HCl) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Detailed Protocol for Synthesis

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-fluoropyridine-3-carboxaldehyde (10.0 g, 45.9 mmol).

  • Solvent and Reagent Addition: Add 100 mL of ethanol to the flask. While stirring, slowly add hydrazine hydrate (8.9 mL, 183.6 mmol, 4 equivalents). Causality: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting aldehyde and to drive the cyclization reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to about 20-30 mL using a rotary evaporator. Pour the concentrated mixture into 300 mL of cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid sequentially with water (3 x 50 mL) and cold diethyl ether (2 x 20 mL). Dry the solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[1]

Step 2: Oxidation to this compound

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 5-bromo-1H-pyrazolo[3,4-b]pyridine (5.0 g, 25.2 mmol) in 100 mL of 1 M aqueous sodium hydroxide solution.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO4) (9.9 g, 62.8 mmol, 2.5 equivalents) in 150 mL of water.

  • Reaction: Gently heat the solution of the pyrazolopyridine to 70 °C. Add the KMnO4 solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 70-80 °C. Causality: The slow addition of the strong oxidizing agent KMnO4 is crucial to control the exothermicity of the reaction and to prevent over-oxidation and degradation of the heterocyclic ring. After the addition is complete, continue stirring at 80 °C for an additional 3 hours.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO2) will be present. Filter the reaction mixture through a pad of celite to remove the MnO2. Wash the celite pad with a small amount of water.

  • Acidification and Isolation: Cool the clear filtrate in an ice bath. Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Part 2: Application in Metal-Organic Framework (MOF) Synthesis

The structural rigidity and the presence of a bidentate N,O-chelating moiety (from the pyrazole nitrogen and the carboxylic acid) make this compound an excellent candidate as an organic linker for the synthesis of MOFs.[3][4][5] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[6][7]

Rationale for MOF Synthesis

The protocol below describes the solvothermal synthesis of a hypothetical zinc-based MOF, herein designated as "Zn-BPPCA" (Zinc-BromoPyrazoloPyridine Carboxylic Acid). Zinc is chosen as the metal node due to its versatile coordination chemistry, often forming well-defined secondary building units (SBUs) like the Zn4O cluster found in the iconic MOF-5.[6][7] The solvothermal method uses elevated temperature and pressure to promote the crystallization of the framework.

Experimental Workflow for MOF Synthesis

G A This compound (Linker) D Mix and Sonicate A->D B Zinc Nitrate Hexahydrate (Metal Source) B->D C N,N-Dimethylformamide (DMF, Solvent) C->D E Seal in Teflon-lined Autoclave D->E F Solvothermal Synthesis (e.g., 120 °C, 48h) E->F G Cool to Room Temperature F->G H Isolate Crystals G->H I Wash with fresh DMF H->I J Solvent Exchange with Chloroform I->J K Activate under Vacuum J->K L Characterized Zn-BPPCA MOF K->L

Caption: Solvothermal synthesis workflow for a hypothetical Zn-BPPCA MOF.

Detailed Protocol for Solvothermal Synthesis of Zn-BPPCA
  • Reagent Preparation: In a 20 mL glass vial, add this compound (24.1 mg, 0.1 mmol) and zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (29.7 mg, 0.1 mmol).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF).

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization of the reagents.

  • Reaction Vessel: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. Causality: The high temperature and pressure of the solvothermal conditions provide the necessary energy to overcome the activation barrier for the formation of the crystalline MOF structure.

  • Cooling and Crystal Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 12 hours. Slow cooling is critical for the formation of large, well-defined crystals. Collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the isolated crystals with fresh DMF (3 x 10 mL) over a period of 24 hours to remove any unreacted starting materials trapped within the pores.

  • Solvent Exchange: To prepare the MOF for characterization and to remove the high-boiling point DMF, immerse the crystals in a volatile solvent like chloroform (10 mL). Replace the chloroform every 12 hours for 2-3 days. Causality: This solvent exchange process is crucial for the "activation" of the MOF, ensuring that the pores are accessible for gas sorption or other applications.

  • Activation: Decant the chloroform, and dry the crystals under a high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This step removes the guest solvent molecules from the pores, rendering the material permanently porous. The resulting activated material is the Zn-BPPCA MOF.

Part 3: Characterization and Potential for Post-Synthetic Modification

Characterization of the Synthesized MOF

To confirm the successful synthesis and to determine the properties of the Zn-BPPCA MOF, a suite of characterization techniques should be employed.

Characterization TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern that matches the simulated pattern from a single-crystal structure.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise 3D atomic structure, including connectivity, pore size, and shape.A solved crystal structure showing the coordination of the zinc ions with the pyrazolopyridine carboxylate linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.A plot showing weight loss at different temperatures, indicating the removal of guest solvents and the decomposition temperature of the framework.
Gas Sorption Analysis (e.g., N2 at 77 K) To determine the porosity, surface area (BET), and pore volume.An isotherm plot from which the surface area and pore size distribution can be calculated.
The Role of the Bromo-Functionalization: Post-Synthetic Modification (PSM)

A key feature of this compound is the bromine atom. This functional group is relatively inert during the MOF synthesis but can be used as a reactive handle for post-synthetic modification. PSM allows for the covalent modification of the MOF's internal surface, enabling the tuning of its properties or the introduction of new functionalities.

For example, the bromo- group can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce new organic moieties into the pores of the MOF. This opens up a vast design space for creating highly tailored materials for specific applications.

Conclusion

This compound is a building block with significant, albeit largely untapped, potential in material science. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. Its true value lies in its potential as a functional linker in the creation of novel Metal-Organic Frameworks. The combination of a rigid, coordinating backbone with a handle for post-synthetic modification makes it a powerful tool for the rational design of advanced porous materials. The protocols and rationale provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this versatile molecule.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical heterocyclic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and a validated experimental protocol.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached as a multi-step process. A robust and common strategy involves three primary stages:

  • Cyclocondensation: Formation of the core ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate ring system.

  • Electrophilic Bromination: Selective bromination at the C5-position of the bicyclic core.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Each of these steps presents unique challenges that can impact the overall yield and purity. This guide will address these challenges systematically.

Synthesis_Workflow Start Starting Materials (e.g., 5-aminopyrazole, Diethyl (ethoxymethylene)malonate) Step1 Step 1: Cyclocondensation (Gould-Jacobs Reaction) Start->Step1 Intermediate1 Ethyl 1H-pyrazolo[3,4-b]pyridine- 3-carboxylate Step1->Intermediate1 Step2 Step 2: Electrophilic Bromination Intermediate1->Step2 Intermediate2 Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine- 3-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct 5-bromo-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid Step3->FinalProduct

Caption: General three-step synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Cyclocondensation Reaction

Question: My initial cyclocondensation reaction to form the ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate is resulting in a very low yield or failing completely. What are the likely causes?

Answer: Low yields in this crucial ring-forming step often stem from a few key areas. Let's break down the diagnostics.

  • Purity of Starting Materials: The purity of the 5-aminopyrazole reactant is paramount. Impurities can significantly interfere with the reaction.

    • Causality: Aminopyrazoles can be susceptible to oxidation or may contain residual reagents from their own synthesis. These impurities can compete in side reactions or inhibit the desired cyclization pathway.

    • Recommendation: Ensure the 5-aminopyrazole is of high purity (>98%). If necessary, consider recrystallization or purification via column chromatography before use. Verify purity by NMR and check for discoloration, which may indicate degradation.[1]

  • Reaction Conditions: The classic method for this transformation is the Gould-Jacobs reaction, which involves thermal cyclization.[2]

    • Causality: The initial condensation to form the vinylogous amide intermediate is typically straightforward, but the subsequent high-temperature cyclization requires careful temperature management. Insufficient temperature leads to an incomplete reaction, while excessive heat can cause decomposition of both reactants and products.

    • Recommendation: The cyclization is often performed in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures around 250 °C. Ensure your experimental setup can safely and consistently maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent product degradation.

  • Regioisomer Formation: If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible, which will inherently lower the yield of your desired product.[2]

    • Causality: The reaction can proceed through the initial nucleophilic attack of the exocyclic amino group of the pyrazole on either of the two non-equivalent carbonyl groups of the biselectrophile. The outcome is dictated by the relative electrophilicity of these carbonyl centers.

    • Recommendation: To avoid this, use a symmetrical biselectrophile like diethyl (ethoxymethylene)malonate (DEEM), which ensures the formation of a single regioisomer.

Step 2: Electrophilic Bromination

Question: The bromination of my pyrazolo[3,4-b]pyridine core is sluggish, or I'm observing bromination at undesired positions. How can I improve this step?

Answer: Achieving selective and high-yielding bromination on the pyrazolopyridine scaffold requires careful selection of the brominating agent and reaction conditions.

  • Reagent and Conditions:

    • Causality: The pyrazolo[3,4-b]pyridine system has multiple positions susceptible to electrophilic attack. The C5-position is generally electron-rich and favored for substitution. However, overly harsh brominating agents (e.g., neat Br₂) can lead to over-bromination or side reactions. Milder, more controllable reagents are preferred.

    • Recommendation: Use N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.[3][4] These reagents provide a low, steady concentration of electrophilic bromine, enhancing selectivity. Perform the reaction in a suitable solvent like acetonitrile, DMF, or a chlorinated solvent at room temperature. Gentle heating may be required to drive the reaction to completion, but this should be optimized carefully while monitoring via TLC.

  • Controlling Regioselectivity:

    • Causality: While C5 is electronically favored, substitution at other positions (like C4) can occur, especially if the C5-position is sterically hindered or if reaction conditions are not optimized.[5]

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This kinetic control often favors substitution at the most electronically activated site. If you still observe mixtures, consider using a bulkier solvent to sterically discourage attack at less accessible positions.

Troubleshooting_Bromination Start Low Bromination Yield Check1 Reaction Sluggish or Incomplete? Start->Check1 Check2 Mixture of Regioisomers Observed? Start->Check2 Solution1a Increase Temperature Incrementally (e.g., to 40-50 °C) Check1->Solution1a Yes Solution1b Increase Reaction Time Check1->Solution1b Yes Solution1c Switch to a More Reactive Solvent (e.g., DMF) Check1->Solution1c Yes Solution2a Run Reaction at Lower Temp (e.g., start at 0 °C) Check2->Solution2a Yes Solution2b Use a Milder Brominating Agent (e.g., NBS vs. Br₂) Check2->Solution2b Yes

Caption: Decision tree for troubleshooting the bromination step.

Step 3: Ester Hydrolysis

Question: I am having difficulty hydrolyzing the ethyl ester to the final carboxylic acid. The reaction is incomplete, or the product is difficult to isolate after workup. What are the best practices?

Answer: The hydrolysis of an ester on a heterocyclic system like this can be challenging due to the product's properties.

  • Hydrolysis Conditions:

    • Causality: Both acidic and basic conditions can be used for ester hydrolysis.[6] However, the pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms. In acidic conditions, these nitrogens will be protonated, potentially deactivating the ester towards nucleophilic attack by water. Basic hydrolysis (saponification) is generally more reliable for this substrate.

    • Recommendation: Use a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or dioxane/water.[7] This ensures solubility for both the ester and the inorganic base. Heat the reaction to reflux and monitor until TLC shows complete consumption of the starting material.

  • Product Isolation and Workup:

    • Causality: The final product is an amino acid derivative, meaning it has both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid). This means it can exist as a zwitterion and may have high water solubility, making extraction into organic solvents difficult.

    • Recommendation: After the hydrolysis is complete, cool the reaction mixture and carefully acidify it with an acid like 1M HCl. The goal is to bring the pH to the isoelectric point of the molecule, at which its net charge is zero and its solubility in water is at a minimum. This typically occurs in a pH range of 3-5. The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove inorganic salts, and then with a non-polar organic solvent like ether or hexanes to remove any organic-soluble impurities. Dry the solid under vacuum.[7] If precipitation does not occur, you may need to concentrate the aqueous solution or perform extractions with a more polar solvent like ethyl acetate, though this is often less efficient.[7]

Frequently Asked Questions (FAQs)

  • Q1: How critical is moisture control in the initial steps?

    • For the cyclocondensation and bromination steps, it is good practice to use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). While not as sensitive as organometallic reactions, avoiding excess moisture prevents potential side reactions and ensures consistency.

  • Q2: What is the best method for purifying the final carboxylic acid?

    • If the product isolated after precipitation is not sufficiently pure, recrystallization is the preferred method. A polar solvent system like ethanol/water or acetic acid/water is a good starting point. Column chromatography can be challenging for this polar, potentially zwitterionic compound but can be attempted using a polar stationary phase (like silica) with a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) to suppress ionization.

  • Q3: Can I use a different starting material to install the carboxylic acid?

    • Yes, an alternative route is to start with a pyrazole that already has a protected carboxyl group or a precursor like a nitrile at the 3-position. The cyclocondensation would then be performed to build the pyridine ring, followed by deprotection or hydrolysis of the nitrile. However, the synthesis of these substituted pyrazoles can be complex. The oxidation of a 3-methyl group is another possibility, though it may require harsh conditions that could affect the pyridine ring.[8]

Optimized Experimental Protocol

This protocol represents a self-validating system for the synthesis, with checkpoints and expected outcomes.

Step 1: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq), diethyl (ethoxymethylene)malonate (1.05 eq), and ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the formation of the intermediate by TLC.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • To the crude residue, add a high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to 240-250 °C for 1-2 hours. The cyclization should be monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

  • Cool the reaction mixture to room temperature. Add hexanes to precipitate the product.

  • Filter the solid, wash thoroughly with hexanes, and dry under vacuum to yield the product as an off-white solid.

Step 2: Synthesis of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours or until TLC indicates full consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure brominated ester.

Step 3: Synthesis of this compound

  • Dissolve the brominated ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Heat the mixture to 50-60 °C and stir for 2-6 hours, monitoring by TLC for the disappearance of the ester.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to ~4. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ether.

  • Dry the solid in a vacuum oven to afford the final product.

Parameter Step 1: Cyclocondensation Step 2: Bromination Step 3: Hydrolysis
Key Reagents 5-aminopyrazole, DEEMNBSLiOH·H₂O
Solvent Ethanol, Diphenyl etherAcetonitrileTHF/Water
Temperature Reflux, then 240-250 °C0 °C to RT50-60 °C
Typical Yield 60-75%80-90%>90%
Monitoring TLC (Hexane:EtOAc)TLC (Hexane:EtOAc)TLC (DCM:MeOH)
Workup PrecipitationExtractivePrecipitation

References

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common purification challenges encountered with pyrazolo[3,4-b]pyridine carboxylic acids. Designed for researchers, medicinal chemists, and process development scientists, this guide offers practical, field-proven insights to streamline your purification workflows and enhance product purity.

Introduction: The Purification Challenge

Pyrazolo[3,4-b]pyridine carboxylic acids are a pivotal class of heterocyclic compounds in drug discovery and materials science.[1] However, their purification is often fraught with challenges stemming from their unique physicochemical properties. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group within the same fused ring system typically results in a zwitterionic character at physiological pH. This amphoteric nature leads to low solubility in many common organic solvents, a tendency for strong intermolecular interactions, and difficulties in achieving sharp peaks during chromatography. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during the purification of pyrazolo[3,4-b]pyridine carboxylic acids.

Problem 1: Poor Solubility of the Crude Product

Observation: The crude product is poorly soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes), making it difficult to handle for chromatography or recrystallization.

Probable Cause: The zwitterionic nature of the molecule leads to strong intermolecular ionic interactions, resulting in a high lattice energy and consequently, low solubility in non-polar or moderately polar organic solvents.

Solutions:

  • pH Adjustment: The most effective strategy is to suppress the zwitterionic form by adjusting the pH.

    • Acidic Conditions: Protonating the pyridine nitrogen with a dilute acid (e.g., 0.1 M HCl) will generate the cationic form, which may be more soluble in polar protic solvents.

    • Basic Conditions: Deprotonating the carboxylic acid with a weak base (e.g., saturated sodium bicarbonate solution) will form the anionic carboxylate salt, which is typically soluble in aqueous solutions.[2]

  • Solvent Selection: For neutral (non-zwitterionic) forms, consider highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). However, be mindful that removal of these high-boiling point solvents can be challenging. For recrystallization, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often the best choice.[3]

Problem 2: Inefficient Removal of Inorganic Salts

Observation: The isolated product is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄) from the work-up.

Probable Cause: Co-precipitation of inorganic salts with the zwitterionic product, especially if the product is "crashed out" of an aqueous solution.

Solutions:

  • pH-Controlled Precipitation: After an aqueous work-up, carefully adjust the pH of the solution to the isoelectric point (pI) of your compound. At the pI, the molecule is neutral and has its lowest aqueous solubility, allowing it to precipitate while inorganic salts remain in solution.[4]

  • Recrystallization from a Polar Solvent: Recrystallize the crude product from a minimal amount of a hot polar solvent like ethanol or an ethanol/water mixture. The organic product will dissolve, leaving the inorganic salts behind, which can be removed by hot filtration.

  • Dialysis: For desalting of zwitterionic compounds, dialysis can be an effective, albeit slower, method.[4]

Problem 3: Difficulty in Separating Regioisomers

Observation: The product is a mixture of regioisomers that co-elute on TLC and are difficult to separate by standard column chromatography.

Probable Cause: The synthesis of the pyrazolo[3,4-b]pyridine core can sometimes lead to the formation of regioisomers, which often have very similar polarities and chromatographic behavior.[5]

Solutions:

  • Optimize Chromatography:

    • Column Choice: Switch to a different stationary phase. If using silica, consider alumina (basic, neutral, or acidic) or a bonded phase like diol or cyano.

    • Mobile Phase Modification: Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to improve peak shape and potentially resolve the isomers. Be cautious as this can sometimes lead to product degradation.

    • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column (e.g., reversed-phase C18 or a specialized phase for polar compounds) often provides the necessary resolution.[6]

  • Derivative Formation: If chromatographic separation is intractable, consider forming a derivative of the mixture (e.g., an ester or an amide). The different steric or electronic properties of the isomeric derivatives may allow for easier separation. The protecting group can then be removed to yield the pure isomers.

Problem 4: Product Streaking or Tailing on Silica Gel Chromatography

Observation: The product streaks or shows significant tailing on a silica gel column, leading to poor separation and broad fractions.

Probable Cause: Strong interaction between the basic pyridine nitrogen of the analyte and the acidic silanol groups on the silica surface.[7]

Solutions:

  • Mobile Phase Additives:

    • Add a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the eluent to saturate the active sites on the silica gel and improve peak shape.

    • For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar effect by protonating the analyte and reducing its interaction with the stationary phase.

  • Alternative Stationary Phases:

    • Use a less acidic stationary phase like neutral alumina.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds. HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazolo[3,4-b]pyridine carboxylic acid so difficult to dissolve?

A1: The combination of a basic pyridine ring and an acidic carboxylic acid group allows the molecule to exist as a zwitterion. This leads to strong intermolecular ionic interactions, similar to a salt, which results in low solubility in many common organic solvents. To improve solubility, you need to disrupt these interactions by adjusting the pH to favor either the cationic (acidic conditions) or anionic (basic conditions) form.

Q2: What is the best general approach for purifying these compounds?

A2: A multi-step approach is often most effective. Start with an acid-base extraction to remove non-ionizable impurities. Then, carefully precipitate the product by adjusting the pH to its isoelectric point. Finally, recrystallize the solid from a suitable polar solvent system (e.g., ethanol/water) to remove any remaining impurities. For very challenging separations, chromatography (standard, reversed-phase, or HILIC) may be necessary.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase chromatography can be a powerful tool, especially for analytical purposes or for purifying small quantities. Since these molecules are polar, they may have limited retention on standard C18 columns. You might need to use a highly aqueous mobile phase or a C18 column specifically designed for aqueous conditions. Adding a buffer to the mobile phase to control the ionization state of your compound is crucial for achieving reproducible results.

Q4: How do I choose a solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazolo[3,4-b]pyridine carboxylic acids, good starting points are polar protic solvents like ethanol, methanol, isopropanol, or mixtures with water. Small-scale solubility tests in different solvents are highly recommended to find the optimal system.

Q5: My product is colored. How can I remove the color impurities?

A5: Colored impurities are often highly conjugated organic byproducts. Treatment with activated carbon during recrystallization can be effective. Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Data Presentation & Experimental Protocols

Table 1: Recommended Solvent Systems for Purification
Purification TechniqueSolvent SystemRationale & Tips
Acid-Base Extraction Dichloromethane or Ethyl Acetate / 1 M HCl & 5% NaHCO₃ (aq)Exploits the amphoteric nature of the molecule to separate it from neutral impurities.[2] Ensure the pH is sufficiently acidic or basic to fully ionize the compound.
Recrystallization Ethanol, Methanol, Isopropanol, Ethanol/Water, DMF/WaterPolar protic solvents are often effective due to the polar nature of the compounds.[3] Use minimal hot solvent to dissolve the crude product for optimal yield.
Normal-Phase Chromatography Dichloromethane/Methanol or Ethyl Acetate/Methanol with 0.1-1% Triethylamine or Acetic AcidThe additive is crucial to prevent peak tailing by masking the active sites on the silica gel.[7]
Reversed-Phase HPLC Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% TFA or Ammonium Acetate)A buffer is essential to control the ionization state and achieve reproducible retention times.
HILIC Acetonitrile/Water with a buffer (e.g., Ammonium Acetate or Formate)Ideal for very polar compounds that are not retained in reversed-phase. The water acts as the strong eluting solvent.[8][10]
Protocol 1: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic starting materials and any basic byproducts will move to the aqueous layer. The neutral and acidic components will remain in the organic layer.

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (aq). Your pyrazolo[3,4-b]pyridine carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.[2]

  • Isolation: Collect the basic aqueous layer. Cool it in an ice bath and carefully acidify with 1 M HCl until the product precipitates.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: HILIC Purification for Highly Polar Compounds
  • Column Equilibration: Equilibrate the HILIC column (e.g., silica or diol) with your initial mobile phase conditions (e.g., 95:5 acetonitrile:water with a buffer) for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. If possible, use the initial mobile phase itself.

  • Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient involves increasing the percentage of the aqueous component over time.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Diagram 1: Acid-Base Purification Workflow

G crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Extract with 1M HCl crude->sep_funnel1 org1 Organic Layer: Neutral & Acidic Compounds sep_funnel1->org1 aq1 Aqueous Layer: Basic Impurities (discard) sep_funnel1->aq1 sep_funnel2 Separatory Funnel: Extract with NaHCO3(aq) org1->sep_funnel2 org2 Organic Layer: Neutral Impurities (discard) sep_funnel2->org2 aq2 Aqueous Layer: Product as Carboxylate Salt sep_funnel2->aq2 precipitate Acidify with HCl to precipitate product aq2->precipitate filter Filter and Dry precipitate->filter pure Pure Product filter->pure

Caption: A typical acid-base extraction workflow for purification.

Diagram 2: Troubleshooting Logic for Purification

G start Crude Product solubility Poor Solubility? start->solubility ph_adjust Adjust pH to non-zwitterionic form solubility->ph_adjust Yes recrystallize Recrystallization solubility->recrystallize No ph_adjust->recrystallize impurity Persistent Impurities? recrystallize->impurity chromatography Column Chromatography regioisomers Regioisomers? chromatography->regioisomers impurity->chromatography Yes pure Pure Product impurity->pure No hilic Consider HILIC or Reversed-Phase HPLC hilic->pure regioisomers->hilic No prep_hplc Preparative HPLC regioisomers->prep_hplc Yes prep_hplc->pure

Caption: A decision tree for troubleshooting purification challenges.

References

common side reactions in the synthesis of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established literature and extensive practical experience to ensure you have the most reliable and actionable advice at your fingertips.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of pyrazolopyridines, offering explanations for the underlying causes and providing actionable recommendations.

Q1: My reaction yield is significantly lower than expected. What are the common culprits?

Low yields in pyrazolopyridine synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your reactants, especially aminopyrazoles, is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Recommendation: Always ensure the high purity of your starting materials. If necessary, recrystallize or purify them before use.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the degradation of your product.

    • Recommendation: A thorough optimization of reaction conditions is crucial. While some syntheses proceed at room temperature, many require heating.[1][2] The choice of solvent is also vital for reactant solubility and reaction kinetics.[1]

  • Catalyst Selection and Loading: The type and amount of catalyst can dramatically influence the reaction's outcome.

    • Recommendation: The catalyst can affect both the reaction rate and the formation of byproducts. Experiment with different catalysts and optimize the loading to maximize the yield of the desired product. Acids or bases are commonly used as catalysts to either increase electrophilicity or assist with deprotonation.[3][4]

Q2: I am observing the formation of an unexpected regioisomer. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1][3] The final ratio of products will depend on the relative electrophilicity of the two carbonyl groups.[3]

  • Controlling Reaction Conditions: In some instances, the choice of catalyst and solvent can influence regioselectivity.

    • Recommendation: It is advisable to consult the literature for specific examples similar to your target molecule to identify conditions known to favor the desired isomer.[1]

  • Strategic Choice of Starting Materials: The inherent electronic and steric properties of your substrates play a significant role.

    • Recommendation: Carefully consider the electronic nature of the substituents on your unsymmetrical starting materials. More electrophilic centers will react preferentially.

  • Separation of Isomers: If the formation of regioisomers cannot be completely suppressed, efficient separation is key.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection, often starting with a non-polar solvent and gradually increasing polarity, is recommended.[1]

Q3: My final product is difficult to purify. What strategies can I employ?

Purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

  • Proper Work-up: A thorough work-up procedure is crucial to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography Optimization:

    • Stationary Phase: Silica gel is the most common choice.[1]

    • Mobile Phase: A systematic screening of solvent systems is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate to achieve optimal separation.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

II. Common Side Reactions and Their Mechanisms

Understanding the potential side reactions is crucial for developing robust synthetic protocols. Below are some common side reactions encountered in pyrazolopyridine synthesis.

A. Dimerization and Polymerization

Under certain conditions, particularly with highly reactive starting materials or intermediates, dimerization or polymerization can occur, leading to a complex mixture of products and low yields of the desired pyrazolopyridine. This is often promoted by high temperatures or prolonged reaction times.

B. Incomplete Cyclization

The final cyclization step to form the pyridine ring may not proceed to completion, resulting in stable, open-chain intermediates. This can be due to insufficient activation (e.g., inadequate heating) or steric hindrance.

C. Unexpected Rearrangements

In some cases, unexpected rearrangements can occur. For instance, a C-N migration of an acetyl group has been observed during the synthesis of certain pyrazolo[4,3-b]pyridines.[4][5]

D. Formation of Carboxamidines

In syntheses involving a cyano group, nucleophilic attack on the cyano moiety can lead to the formation of carboxamidine byproducts, especially when attempting to introduce an arylamino group.[6]

III. Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, a generalized reaction mechanism for a common multicomponent synthesis of pyrazolopyridines is presented below.

G cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Side Reactions A Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel 1 B Aminopyrazole Michael Michael Addition B->Michael 2 C Active Methylene Compound C->Knoevenagel 1 Knoevenagel->Michael 2 Dimer Dimerization/ Polymerization Knoevenagel->Dimer Cyclization Intramolecular Cyclization Michael->Cyclization 3 Michael->Dimer Oxidation Oxidation Cyclization->Oxidation 4 Incomplete Incomplete Cyclization Cyclization->Incomplete Product Pyrazolopyridine Oxidation->Product 5

References

managing regioselectivity in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis

A Senior Application Scientist's Guide to Managing Regioselectivity

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors and antiviral agents.[1][2][3] However, its synthesis is often plagued by challenges in controlling regioselectivity, particularly when using unsymmetrical starting materials.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and ultimately control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs): The Principles of Regioselectivity

This section addresses the fundamental principles governing the formation of pyrazolo[3,4-b]pyridine regioisomers.

Q1: What are the primary factors that control regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles?

A1: The regiochemical outcome is overwhelmingly dictated by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound (or its equivalent).[4][5] The reaction proceeds via a condensation-cyclization mechanism. The more nucleophilic center of the 5-aminopyrazole (typically the endocyclic N-1 or the exocyclic NH2 group, depending on the specific mechanism pathway) will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-biselectrophile.

  • Electronic Effects: An electron-withdrawing group (e.g., -CF3, -NO2) attached to one side of the dicarbonyl will make the adjacent carbonyl carbon significantly more electrophilic, directing the initial nucleophilic attack to that site and favoring the formation of one regioisomer. Conversely, an electron-donating group (e.g., -OCH3, -CH3) will decrease the electrophilicity of the nearby carbonyl.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophilic aminopyrazole, thereby directing the attack to the less hindered carbonyl group.

If the electronic and steric environments of the two carbonyls are very similar, a mixture of regioisomers, often approaching a 1:1 ratio, is likely to be formed.[4]

Q2: Which synthetic route generally offers the best regiocontrol and why?

A2: Three-component reactions are often the superior choice for overcoming regioselectivity problems.[4][5][6] In this approach, a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (like a ketone or malononitrile) are reacted in one pot.[6]

The key to their success is the in situ formation of a symmetrical or highly biased α,β-unsaturated intermediate.[4][5] The reaction first proceeds through a Knoevenagel or Aldol condensation between the aldehyde and the active methylene compound. The 5-aminopyrazole then adds to this intermediate via a Michael addition, followed by cyclization and oxidation. This pathway often eliminates the ambiguity of which carbonyl is attacked first, leading to a single major product with high regioselectivity.[4][6]

Q3: Can reaction conditions like solvent, catalyst, or temperature be used to control regioselectivity?

A3: While the inherent electronic and steric properties of the reactants are the dominant force, reaction conditions can sometimes influence the regioisomeric ratio, though often to a moderate degree.[7][8]

  • Catalyst: The choice of an acidic (Brønsted or Lewis) catalyst can modulate the electrophilicity of the carbonyl groups differently, potentially favoring one pathway over another. For instance, Lewis acids like ZrCl4 have been effectively used in these syntheses.[1][7]

  • Solvent: Solvent polarity can affect the stability of charged intermediates and transition states in the competing reaction pathways.[8] Some studies have shown that varying the solvent can shift the product ratio.[8]

  • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less-favored isomer, leading to a decrease in regioselectivity. Conversely, running the reaction at a lower temperature may enhance the selectivity for the kinetically favored product.

However, relying solely on reaction conditions to control regioselectivity is less robust than a rational design of the starting materials or choosing an inherently regioselective synthetic route.

Visualizing the Regioselectivity Challenge

The diagram below illustrates the two competing pathways in the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, leading to the formation of two distinct regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A (Attack at C1) cluster_pathB Pathway B (Attack at C3) start1 5-Aminopyrazole intA Intermediate A start1->intA Attack on more electrophilic C=O intB Intermediate B start1->intB Attack on less electrophilic C=O start2 Unsymmetrical 1,3-Dicarbonyl (R1-C(O)-CH2-C(O)-R2) start2->intA start2->intB prodA Regioisomer A intA->prodA Cyclization & Dehydration prodB Regioisomer B intB->prodB Cyclization & Dehydration

Caption: Competing pathways in pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Observed Problem Potential Cause(s) Suggested Solution(s)
1. Reaction yields a ~1:1 mixture of regioisomers. The electronic and steric properties of the two carbonyl groups in your 1,3-dicarbonyl starting material are too similar.[4]A. Modify Starting Materials: Redesign the 1,3-dicarbonyl precursor to have a greater electronic bias. Introduce a strong electron-withdrawing group (e.g., CF3) on one side to make that carbonyl significantly more electrophilic. B. Change Synthetic Strategy: Switch to a three-component reaction using the corresponding aldehyde and active methylene compound to build the biselectrophile in situ. This route often shows excellent regioselectivity.[4][6]
2. Reaction favors the undesired regioisomer. The regioselectivity is being driven by an unexpected electronic or steric factor. The kinetically favored product may not be the thermodynamically desired one.A. Re-evaluate Electronics: Confirm the electronic properties of your substituents. A group you considered neutral may be exerting a subtle electronic pull. B. Introduce a Blocking Group: Consider adding a bulky steric group to your dicarbonyl substrate to physically block the approach to the undesired reaction site. C. Vary Reaction Conditions: Experiment with different solvents and catalysts. A change in conditions can sometimes alter the regiochemical outcome, although this is less predictable.[7][8]
3. Low overall yield of pyrazolo[3,4-b]pyridine products. A. Purity of Reactants: Impurities in the starting materials, especially the 5-aminopyrazole, can inhibit the reaction or lead to side products.[7] B. Suboptimal Conditions: The reaction temperature, time, solvent, or catalyst may not be optimal for your specific substrates.[7] C. Incomplete Reaction or Product Degradation: The reaction may not have gone to completion, or the product may be degrading under the reaction conditions.[7]A. Purify Starting Materials: Recrystallize or chromatograph your starting materials before use.[7] B. Systematic Optimization: Screen different catalysts (e.g., AcOH, TsOH, ZrCl4) and solvents (e.g., EtOH, DMF, or solvent-free). Optimize temperature and reaction time by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7] C. Monitor with TLC: Track the consumption of starting materials and the appearance of the product to determine the optimal reaction time.[7]
4. Difficulty in separating the resulting regioisomers. The regioisomers have very similar polarities and physical properties.A. Optimize Chromatography: Use high-performance flash column chromatography. Screen a variety of eluent systems, employing a slow, shallow gradient of polarity. Sometimes switching from a standard hexane/ethyl acetate system to dichloromethane/methanol can provide better separation. B. Recrystallization: Attempt fractional recrystallization from various solvents if the isomers have sufficiently different solubilities.[7] C. Derivatization: If separation is impossible, consider carrying the mixture to the next step. The properties of the derivatized products might be different enough to allow for separation.

Troubleshooting Workflow

Use this flowchart to guide your decision-making process when encountering regioselectivity issues.

G cluster_success cluster_fail Troubleshooting Path start Start: Pyrazolo[3,4-b]pyridine Synthesis check_regio Analyze Product Mixture (NMR, LC-MS). Is regioselectivity acceptable? start->check_regio success Success: Proceed to Purification check_regio->success Yes cause Identify Primary Cause check_regio->cause No cause_steric Steric/Electronic Similarity in 1,3-Dicarbonyl? cause->cause_steric cause_conditions Suboptimal Reaction Conditions? cause_steric->cause_conditions No solution_redesign Redesign 1,3-Dicarbonyl with stronger electronic bias cause_steric->solution_redesign Yes solution_optimize Optimize Catalyst, Solvent, & Temperature cause_conditions->solution_optimize Yes solution_3cr Switch to 3-Component Reaction Strategy solution_redesign->solution_3cr Or solution_3cr->start Re-run Synthesis solution_optimize->start Re-run Synthesis

Caption: A decision-making workflow for troubleshooting regioselectivity.

Key Experimental Protocols

The following are generalized protocols that highlight critical decision points for managing regioselectivity. Always adapt concentrations, equivalents, and reaction times based on your specific substrates and consult the primary literature.

Protocol 1: Synthesis from an Unsymmetrical 1,3-Dicarbonyl (Regioselectivity is a Concern)

This method is straightforward but requires careful consideration of the dicarbonyl substrate to achieve regiocontrol.

  • Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) and the unsymmetrical 1,3-dicarbonyl compound (1.0 - 1.2 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF).

  • Catalyst Addition: Add an acid catalyst (e.g., 5-10 mol% of TsOH or a few drops of concentrated HCl) if the solvent is not already acidic.

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, e.g., 95 °C) for the required time (2-16 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the limiting reagent.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture in vacuo. Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Purification & Analysis: Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography. Analyze the product fractions by 1H NMR to determine the regioisomeric ratio.

Protocol 2: Regiocontrolled Synthesis via a Three-Component Reaction

This method is highly recommended when a single regioisomer is desired and suitable starting materials are available.

  • Reactant Preparation: To a solution of the aldehyde (1.0 eq) and the active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq) in a solvent like ethanol, add the 5-aminopyrazole (1.0 eq).

  • Catalyst Addition: Add a catalyst. L-proline or piperidine are common for the initial condensation, while an acid like acetic acid can be used to promote the overall cascade.[9]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.[3]

  • Monitoring: Monitor the reaction by TLC. Typically, a single major product spot is observed.

  • Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration and washed with cold solvent. If no precipitate forms, follow the extraction procedure outlined in Protocol 1. The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Stability and Degradation of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

This technical support guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the stability and degradation of pyrazolo[3,4-b]pyridine compounds. The unique chemical architecture of the pyrazolo[3,4-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, also presents specific challenges regarding its chemical stability.[1][2][3] An in-depth knowledge of the factors influencing the stability of these compounds is critical for ensuring data integrity, developing robust experimental protocols, and designing stable pharmaceutical formulations.

This guide offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for in-depth problem-solving. It is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of pyrazolo[3,4-b]pyridine compounds.

Q1: What is the most stable tautomeric form of pyrazolo[3,4-b]pyridines?

A1: For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. Computational studies, specifically AM1 calculations, have demonstrated that the 1H-tautomer is significantly more stable, by approximately 37.03 kJ/mol (almost 9 kcal/mol).[4][5] This inherent stability of the 1H-tautomer is a critical consideration in spectroscopic analysis and interpretation of experimental results.

Q2: What are the general recommendations for storing pyrazolo[3,4-b]pyridine compounds?

A2: As a general guideline, pyrazolo[3,4-b]pyridine compounds, which are typically solids, should be stored in a cool, dark, and dry place under an inert atmosphere. For a specific derivative, 3-amino-1H-pyrazolo[3,4-b]pyridine, the recommended storage conditions are to keep it in a dark place, under an inert atmosphere, at room temperature.[6] For long-term storage, refrigeration or freezing may be advisable, although it is crucial to prevent moisture condensation upon warming, which could accelerate degradation. Always refer to the supplier's specific recommendations if available.

Q3: What are common solvents for dissolving pyrazolo[3,4-b]pyridine compounds?

A3: The solubility of pyrazolo[3,4-b]pyridine derivatives is highly dependent on their specific substituents. However, polar aprotic solvents are generally good starting points. For instance, 3-amino-1H-pyrazolo[3,4-b]pyridine is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6] When preparing stock solutions for biological assays, DMSO is a common choice. However, it is essential to be aware of the potential for DMSO to affect cell viability and to include appropriate vehicle controls in your experiments. For synthetic chemistry applications, a wider range of solvents such as ethanol, methanol, and dimethylformamide (DMF) are often employed.[5]

Q4: Are pyrazolo[3,4-b]pyridine compounds sensitive to light?

A4: Yes, there is evidence to suggest that fused pyridine-based heterocyclic systems can be photolabile.[7] Therefore, it is prudent to handle pyrazolo[3,4-b]pyridine compounds and their solutions with protection from light, especially during long-term storage or prolonged experiments. Amber vials or aluminum foil can be used to shield samples from light exposure.

Q5: What are the primary factors that can cause degradation of pyrazolo[3,4-b]pyridine compounds?

A5: Based on studies of related heterocyclic systems and general principles of chemical stability, the primary factors that can induce degradation of pyrazolo[3,4-b]pyridines are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis.[7]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[7]

  • Light: As mentioned, photolytic degradation is a concern.[7]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with pyrazolo[3,4-b]pyridine compounds.

Guide 1: Investigating Unexpected Compound Degradation in Solution

Issue: You observe a decrease in the concentration of your pyrazolo[3,4-b]pyridine compound over time in a prepared solution, or you see the appearance of unknown peaks in your analytical chromatogram.

Causality: The pyrazolo[3,4-b]pyridine ring system, while aromatic, possesses heteroatoms that can be susceptible to hydrolytic and oxidative degradation. The specific substituents on the ring will significantly influence the rate and pathway of degradation.

start Unexpected Degradation Observed check_storage Review Solution Storage Conditions (Light, Temperature, Headspace) start->check_storage check_solvent Evaluate Solvent Purity and Compatibility check_storage->check_solvent forced_degradation Perform Forced Degradation Study check_solvent->forced_degradation If degradation persists hplc_analysis Analyze by Stability-Indicating HPLC-MS forced_degradation->hplc_analysis identify_degradants Identify Degradation Products hplc_analysis->identify_degradants modify_protocol Modify Experimental Protocol identify_degradants->modify_protocol end Stable Experimental Conditions Established modify_protocol->end

Caption: Workflow for troubleshooting unexpected degradation.

A forced degradation study is an essential tool to understand the intrinsic stability of your pyrazolo[3,4-b]pyridine compound and to identify potential degradation products.[8][9] This information is invaluable for developing stable formulations and robust analytical methods.

Objective: To systematically assess the stability of a pyrazolo[3,4-b]pyridine compound under various stress conditions.

Materials:

  • Your pyrazolo[3,4-b]pyridine compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Photostability chamber or a light source with controlled UV and visible output

  • Oven or heating block

  • HPLC system with a UV or DAD detector and preferably a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at a set temperature (e.g., 80 °C). For solid-state thermal stress, place the neat compound in an oven.

    • Photolytic Degradation: Expose an aliquot of the stock solution (in a photostable container, e.g., quartz cuvette) to a light source as per ICH Q1B guidelines. Also, expose the solid compound to the same light source.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • For other samples, dilution with the mobile phase may be sufficient.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

Data Interpretation:

  • Monitor the decrease in the peak area of the parent compound.

  • Observe the formation of new peaks, which represent degradation products.

  • A mass spectrometer can be used to obtain the mass-to-charge ratio (m/z) of the degradation products, aiding in their identification. Mass spectrometry of related pyrazolo[3,4-b]pyridine systems has shown fragmentation patterns involving the loss of CO and HCN, which can provide clues to the structure of degradants.[6][10][11]

Guide 2: Developing a Stability-Indicating HPLC Method

Issue: You need a reliable analytical method to quantify your pyrazolo[3,4-b]pyridine compound and separate it from any potential degradation products or impurities.

Causality: A robust HPLC method is crucial for accurate stability assessment. The method must be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.

start Need for Stability-Indicating Method column_selection Select HPLC Column (e.g., C18, Phenyl-Hexyl) start->column_selection mobile_phase_screening Screen Mobile Phases (Acetonitrile/Methanol, Buffers) column_selection->mobile_phase_screening gradient_optimization Optimize Gradient Elution mobile_phase_screening->gradient_optimization detection_wavelength Determine Optimal Detection Wavelength gradient_optimization->detection_wavelength method_validation Validate Method (ICH Guidelines) detection_wavelength->method_validation end Validated Stability-Indicating Method method_validation->end

References

overcoming solubility issues with 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with This compound (CAS No. 916325-85-4)[1]. As Senior Application Scientists, we have compiled this information based on the compound's chemical properties, established solubilization principles for heterocyclic carboxylic acids, and field-proven laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the basic properties and structure of this compound?

A1: this compound is a heterocyclic organic compound. Its structure consists of a fused pyrazolo[3,4-b]pyridine ring system, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position.

  • Molecular Formula: C₇H₄BrN₃O₂[1]

  • Molecular Weight: 242.03 g/mol [1]

  • Appearance: Typically a solid powder.

The presence of both a carboxylic acid group (acidic) and pyridine/pyrazole nitrogen atoms (basic) makes its solubility highly dependent on pH. The aromatic core contributes to its hydrophobicity, often leading to poor solubility in neutral aqueous solutions.

Q2: I am having trouble dissolving the compound for my experiment. What is the recommended starting solvent?

A2: For creating a concentrated stock solution, it is best to start with polar aprotic organic solvents.[2] The most commonly successful solvents for this class of compounds are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a calculated volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming (30-40°C) or brief sonication in a water bath can be applied to aid dissolution.[2]

  • Once fully dissolved, store the stock solution appropriately, protected from light and moisture.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). How can I solve this?

A3: This phenomenon, often called "crashing out," is extremely common.[2] It occurs because the compound is highly soluble in the 100% organic stock solution but has very low solubility in the final aqueous environment. The key is to control the dilution process and potentially modify the aqueous buffer.

Troubleshooting Steps:

  • Minimize Final Organic Solvent Concentration: Ensure the final concentration of DMSO or DMF in your assay is as low as possible (typically <1%, and ideally <0.5%), as many biological systems are sensitive to these solvents.

  • Slow, Agitated Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[2]

  • pH Modification: The solubility of this compound is critically dependent on pH due to its carboxylic acid and basic nitrogen functional groups.

    • Acidic pH: At low pH, the pyridine and pyrazole nitrogens will be protonated, forming a cationic salt which may be more soluble.

    • Basic pH: At high pH (e.g., pH > 8), the carboxylic acid group will be deprotonated to form a carboxylate salt. This is often the most effective method for achieving aqueous solubility.

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment

  • Prepare a series of buffers (e.g., PBS or Tris) with varying pH values (e.g., pH 5, 7.4, 8.5, 9).

  • Attempt to dissolve a small, pre-weighed amount of the compound directly in each buffer.

  • Alternatively, prepare a dilute aqueous suspension of the compound.

  • Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring for dissolution. The formation of the sodium salt of the carboxylic acid should significantly increase solubility.

  • Once dissolved, the pH can be carefully adjusted back towards the desired final pH, but be aware that the compound may precipitate if you cross back over its pKa into an insoluble pH range.

The following diagram illustrates a general workflow for troubleshooting solubility issues.

G cluster_aqueous Aqueous System Troubleshooting start Solubility Issue Encountered (Compound precipitates) stock_prep Prepare Concentrated Stock in DMSO or DMF start->stock_prep aq_dilution Diluting into Aqueous Buffer? stock_prep->aq_dilution slow_add Strategy 1: Kinetic Add stock slowly to vortexing buffer aq_dilution->slow_add Yes ph_mod Strategy 2: pH Modification Is pH adjustment permissible in assay? slow_add->ph_mod Still Precipitates ph_yes Adjust buffer pH > 8.0 to form carboxylate salt ph_mod->ph_yes Yes ph_no Consider co-solvent system (e.g., PEG, ethanol) if assay tolerates it. ph_mod->ph_no No success Solubility Achieved ph_yes->success

Caption: Troubleshooting workflow for compound solubilization.

Q4: What are the typical solubility limits for this type of compound?

A4: Specific quantitative solubility data for this compound is not widely published. However, based on analogous heterocyclic carboxylic acids, a general solubility profile can be expected.[3][4]

Table 1: Expected Solubility Profile

Solvent/ConditionExpected SolubilityRationale
Water (pH 7)Very Low / InsolubleThe neutral molecule has low polarity and the carboxylic acid is not fully deprotonated.
Aqueous Buffer (pH > 8.5)SolubleFormation of the highly polar and soluble carboxylate salt.
Aqueous Buffer (pH < 4)Slightly Soluble to SolubleProtonation of the pyridine/pyrazole nitrogens forms a more soluble cationic salt.
DMSO, DMFSolubleStrong polar aprotic solvents capable of disrupting the crystal lattice and forming strong solute-solvent interactions.[2]
Methanol, EthanolSparingly SolublePolar protic solvents; solubility is often lower than in DMSO/DMF.
Non-polar (Hexane, Toluene)Insoluble"Like dissolves like"; the compound is too polar for non-polar solvents.[4]
Q5: Can I use co-solvents other than DMSO for my biological assay?

A5: Yes. If your experiment is sensitive to DMSO, other biocompatible co-solvents can be considered. The strategy remains the same: create a concentrated stock in the organic co-solvent and dilute it carefully into your aqueous medium.

Potential Co-solvents:

  • Ethanol: Often used in cell culture, but may have biological effects at higher concentrations.

  • Polyethylene Glycol (PEG), e.g., PEG-400: A common excipient used to improve the solubility of poorly soluble drugs.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in biological systems should be carefully validated.

When switching to a new co-solvent, it is crucial to run a vehicle control in your experiment to ensure the solvent itself does not influence the results.

References

Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a key structural motif in numerous biologically active molecules and kinase inhibitors, making its efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2]

This guide provides in-depth, experience-driven advice to not only solve immediate experimental issues but also to deepen your understanding of the underlying chemical principles governing these reactions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses the most frequent challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields are a common frustration in organic synthesis, and for pyrazolo[3,4-b]pyridines, the issue can often be traced back to several key factors. Here is a systematic approach to diagnosing and resolving the problem:

1. Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount.[3] Impurities can poison catalysts, participate in side reactions, or inhibit the desired reaction pathway.

  • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify commercially available reagents if their purity is questionable. Characterize your starting materials by NMR and melting point to confirm their identity and purity before use.

2. Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can dramatically influence the outcome of the synthesis.

  • Solvent Effects: The solvent not only dissolves the reactants but also influences reaction kinetics.[3] For instance, in the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, acetic acid is commonly used as a solvent, as it also acts as a catalyst.[4] In other cases, solvents like ethanol, DMF, or dioxane are employed.[1][5][6]

  • Catalyst Selection and Loading: The choice and amount of catalyst are critical.[3] For example, ZrCl₄ has been used to catalyze the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones.[5] In other syntheses, various catalysts such as iodine, L-proline, InCl₃, or even metal nanoparticles have been reported to be effective.[7][8]

  • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.[3] Some reactions proceed at room temperature, while others require heating to reflux.[4][5]

  • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product. If the reaction is sluggish, consider a stepwise increase in temperature, while monitoring for any decomposition.

3. Reaction Mechanism and Stoichiometry: A thorough understanding of the reaction mechanism is crucial for troubleshooting. For instance, in multi-component reactions, the order of addition of reagents can be important. Ensure that the stoichiometry of the reactants is correct.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?

Answer: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials.[3][4] For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole can lead to two different regioisomeric products.[4]

1. Influence of Starting Material Structure: The electronic and steric properties of the substituents on your starting materials can significantly influence the regioselectivity. In the case of unsymmetrical 1,3-dicarbonyls, the more electrophilic carbonyl group is likely to react first.[4]

  • Recommendation: If possible, choose starting materials that favor the formation of the desired regioisomer. For example, using a symmetrical 1,3-dicarbonyl compound will circumvent the issue of regioselectivity altogether.[4]

2. Optimization of Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity.[3] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to find conditions that have been shown to favor one regioisomer over the other.

3. Separation of Regioisomers: If the formation of regioisomers cannot be avoided, efficient separation is key.

  • Recommendation: Flash column chromatography is the most common method for separating regioisomers.[3] A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[3]

Issue 3: Difficult Purification

Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridine, but I am struggling with its purification. What are the best practices for purifying these compounds?

Answer: The purification of pyrazolo[3,4-b]pyridines can indeed be challenging due to their polarity and the potential for co-eluting byproducts.[3]

1. Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts before attempting chromatographic purification.[3]

  • Recommendation: After the reaction is complete, a standard aqueous work-up is often necessary. This may involve quenching the reaction with water or a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl), followed by extraction with an appropriate organic solvent. The organic layers should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

2. Column Chromatography:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of pyrazolo[3,4-b]pyridines.[3]

  • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[3] For more polar compounds, a solvent system containing dichloromethane and methanol might be more effective.

3. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

  • Recommendation: Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?

A1: Several synthetic strategies are commonly employed:

  • Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds: This is a widely used and versatile method.[4]

  • Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate.[4]

  • Three-component reactions: These reactions, often involving an aldehyde, an active methylene compound, and an aminopyrazole, offer a convergent and efficient approach.[4]

  • Cascade Reactions: More recent methods involve cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[1]

Q2: How can I monitor the progress of my pyrazolo[3,4-b]pyridine synthesis?

A2: Thin Layer Chromatography (TLC) is the most convenient and widely used technique to monitor the progress of these reactions.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot.

Q3: Are there any specific safety precautions I should take when working with the reagents for pyrazolo[3,4-b]pyridine synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some reagents used in these syntheses may be hazardous. For example, phosphorus oxychloride (POCl₃), which is used in the Gould-Jacobs reaction to obtain 4-chloro derivatives, is highly corrosive and reacts violently with water.[4] Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds

This protocol is a generalized procedure based on common literature methods.[4]

  • To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5-10 mL), add the 1,3-dicarbonyl compound (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Gould-Jacobs Reaction for the Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[4][9]

  • A mixture of 3-aminopyrazole (1.0 mmol) and diethyl 2-(ethoxymethylene)malonate (1.1 mmol) is heated at 100-110 °C for 1.5-12 hours.[4] Alternatively, the reaction can be performed in refluxing ethanol.[4]

  • After cooling, the intermediate is treated with an excess of phosphorus oxychloride (POCl₃).

  • The mixture is carefully heated to reflux for a specified period.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Data Summary

Reaction TypeKey ReactantsTypical ConditionsCommon Issues
Condensation 5-Aminopyrazole, 1,3-DicarbonylAcetic acid, refluxLow yield, regioisomer formation
Gould-Jacobs 3-Aminopyrazole, Diethyl ethoxymethylenemalonateHeat, then POCl₃Harsh conditions, limited substituent diversity
Three-Component Aminopyrazole, Aldehyde, Active Methylene CompoundVarious catalysts (e.g., ZrCl₄), heatLow yield, side reactions
Cascade Cyclization 5-Aminopyrazole, Alkynyl AldehydeAcid or metal catalyst, heatSubstrate specific, potential for complex mixtures

Visualizing Reaction Pathways

Diagram 1: General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

G cluster_reactants Starting Materials cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine

Caption: Condensation reaction of 5-aminopyrazole and a 1,3-dicarbonyl compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Low_Yield Low or No Yield Check_Purity Verify Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Review_Mechanism Review Reaction Mechanism & Stoichiometry Optimize_Conditions->Review_Mechanism If still low yield Purification_Issues Address Purification Challenges Review_Mechanism->Purification_Issues If reaction proceeds

References

Technical Support Center: A Researcher's Guide to the Purification of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this crucial heterocyclic building block. As an intermediate in the synthesis of various bioactive molecules, its purity is paramount. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification hurdles, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions & First-Pass Purification

This section addresses the most common initial questions and provides a robust first-line strategy for purification.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Common synthetic pathways for pyrazolo[3,4-b]pyridines involve the cyclization of substituted pyridines with hydrazine or the reaction of aminopyrazoles with dicarbonyl compounds.[1][2]

Potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: Such as halogenated pyridine precursors (e.g., 2-fluoro-5-bromopyridine-3-carbaldehyde) or aminopyrazole derivatives.[1][3]

  • Inorganic Salts: Reagents like potassium carbonate, cuprous bromide, or residual acids/bases from the reaction work-up are common.[4]

  • Side-Reaction Products: Incomplete cyclization, over-bromination, or hydrolysis of intermediates can lead to structurally similar but unwanted compounds.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO used during the synthesis can be difficult to remove.

Q2: My crude product is a discolored solid with a wide melting point range. What is the most effective initial purification step?

A2: For a carboxylic acid like this, Acid-Base Extraction is the most powerful and efficient initial purification technique.[5][6] This method specifically leverages the acidic nature of your target compound to separate it from neutral and basic impurities.

The underlying principle is the differential solubility of the compound in its neutral versus its salt form.[5] By treating the crude mixture with an aqueous base, the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer, and basic impurities can be removed with a subsequent acidic wash.[6][7]

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Precipitation Beaker Crude Crude Product (Target Acid + Neutral Impurities) dissolved in Organic Solvent (e.g., EtOAc) AqueousBase Aqueous Base (e.g., 1M NaHCO₃) Crude->AqueousBase Add & Shake OrganicLayer Organic Layer (Neutral Impurities) Crude->OrganicLayer Impurities Remain AqueousLayer Aqueous Layer (Water-Soluble Carboxylate Salt) AqueousBase->AqueousLayer Deprotonates Acid AqueousLayer_Out Aqueous Layer (Carboxylate Salt) AqueousLayer->AqueousLayer_Out Separate Layers Discard Discard OrganicLayer->Discard Acidify Add Acid (e.g., 1M HCl) AqueousLayer_Out->Acidify Protonates Salt PureProduct Pure Product Precipitate (R-COOH) Acidify->PureProduct PurificationWorkflow start Crude Product step1 Perform Acid-Base Extraction start->step1 check1 Assess Purity (TLC, ¹H NMR) step1->check1 step2 Perform Recrystallization check1->step2 Impure end_node Pure Product (>98% Purity) check1->end_node Pure check2 Assess Purity (TLC, mp, HPLC) step2->check2 step3 Perform Column Chromatography (Acid-modified eluent) check2->step3 Impure check2->end_node Pure step3->end_node

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest due to their structural similarity to purine bases, which imparts a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of pyrazolo[3,4-b]pyridines in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low, or the reaction has failed entirely. What are the most critical parameters to investigate?

Low or no yield is a frequent issue, often stemming from several interrelated factors. A systematic approach to troubleshooting is essential.[4]

Initial Diagnostic Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield / No Product purity 1. Verify Reactant Purity (Especially Aminopyrazole) start->purity conditions 2. Re-evaluate Reaction Conditions purity->conditions If pure monitoring 3. Review Reaction Monitoring conditions->monitoring If optimal workup 4. Assess Work-up & Purification monitoring->workup If correct success Problem Solved workup->success If optimized G cluster_0 Step 1: Biselectrophile Formation cluster_1 Step 2: Pyridine Ring Formation A Aldehyde (12) C α,β-Unsaturated Ketone (1,3-CCC-biselectrophile) A->C + Carbonyl Condensation - H₂O B Ketone (13) B->C + Carbonyl Condensation - H₂O E Michael Adduct C->E + Michael Addition D 5-Aminopyrazole (6) D->E F Cyclized Intermediate E->F + Ring Closure - H₂O G Final Product (1) F->G + Oxidation

References

Technical Support Center: Alternative Catalysts for the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols for utilizing alternative catalysts in your synthetic routes. Our focus is on providing practical, field-tested insights to help you overcome common experimental hurdles and optimize your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazolo[3,4-b]pyridines using alternative catalysts. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: Low or No Product Yield in Multi-Component Reactions

Question: I'm performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an alternative catalyst, but I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these reactions are a common challenge and can stem from several factors. Here is a systematic guide to troubleshooting the issue:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can poison the catalyst or lead to side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst significantly impact the reaction outcome.[1]

    • Recommendation: Screen different types of alternative catalysts. While traditional methods might use acetic acid, consider Lewis acids like ZrCl₄, nano-magnetic catalysts, or ionic liquids.[1][2][3] Catalyst loading is also crucial; for instance, with an amorphous carbon-supported sulfonic acid (AC-SO3H), a specific optimal amount has been reported.[1]

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.

    • Recommendation: A solvent screen is highly recommended. While ethanol is common, some reactions benefit from solvent-free conditions at elevated temperatures, which can lead to higher yields.[1] Ionic liquids can also serve as both the solvent and the catalyst.[4][5]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could decompose the product.

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm). Staining with iodine vapor can also be effective.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[3] Here’s how you can address this:

  • Nature of Reactants: The electronic and steric properties of the substituents on your starting materials can heavily influence the regioselectivity. For instance, in reactions with non-symmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups will dictate the major regioisomer.[3][6]

  • Catalyst and Solvent Choice: The reaction conditions can influence regioselectivity.

    • Recommendation: It is advisable to consult the literature for specific catalyst-solvent systems that have been shown to favor the desired regioisomer for similar substrates. In some cases, a specific Lewis acid or ionic liquid might offer better control.

  • Separation of Regioisomers: If the formation of regioisomers cannot be suppressed, efficient separation is key.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection, starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate, is a good starting point.[1]

Issue 3: Difficulty in Catalyst Removal/Product Purification

Question: I'm using a novel catalyst, but I'm struggling to remove it from the reaction mixture, complicating the purification of my pyrazolo[3,4-b]pyridine product.

Answer: This is a common issue when moving away from volatile acid/base catalysts. The choice of an alternative catalyst should also consider the ease of work-up.

  • Heterogeneous and Magnetically Separable Catalysts:

    • Recommendation: Employing solid-supported or magnetically separable catalysts can dramatically simplify purification. Catalysts like Fe₃O₄-based nanoparticles can be easily removed from the reaction mixture using an external magnet.[7][8][9][10] This often allows for the reuse of the catalyst, adding a green chemistry benefit.

  • Ionic Liquids:

    • Recommendation: While ionic liquids are non-volatile, many are immiscible with common organic solvents used for extraction. After reaction completion, the product can often be extracted with a suitable organic solvent, leaving the ionic liquid behind for potential reuse.[4]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.

    • Recommendation: Tailor your work-up to the catalyst used. For water-soluble catalysts, aqueous washes are effective. For Lewis acids, a quenching step followed by filtration or extraction is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts for pyrazolo[3,4-b]pyridine synthesis?

A1: The primary advantages include:

  • Milder Reaction Conditions: Many alternative catalysts operate efficiently at room temperature or with minimal heating, reducing energy consumption and the risk of side reactions.[4]

  • Higher Yields and Shorter Reaction Times: Catalysts like those used in microwave-assisted or ultrasound-assisted synthesis can significantly accelerate reactions and improve product yields.[11][12][13]

  • Environmental Benefits (Green Chemistry): The use of recyclable catalysts (e.g., magnetic nanoparticles), solvent-free conditions, or aqueous media aligns with the principles of green chemistry.[14][11][15][16]

  • Improved Selectivity: Certain catalysts can offer better control over regioselectivity, leading to a purer product and simplifying purification.[17]

Q2: Can ionic liquids be used as both a solvent and a catalyst?

A2: Yes, this is one of the significant advantages of ionic liquids. For example, basic ionic liquids like [bmIm]OH can act as a base catalyst for the cyclocondensation reaction.[18] Others, like [bmim]Br or [bmim][BF₄], can serve as the reaction medium and promoter, sometimes eliminating the need for an additional catalyst altogether.[3][4][5]

Q3: What role does microwave or ultrasound irradiation play in these syntheses?

A3: Microwave and ultrasound irradiation are energy sources that can significantly enhance reaction rates.

  • Microwave-assisted synthesis provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields with improved purity.[14][11][12][19]

  • Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates the reaction.[13][20][21][22] Both are considered green chemistry approaches.

Q4: Are there catalyst-free methods for synthesizing pyrazolo[3,4-b]pyridines?

A4: Yes, some protocols have been developed that proceed without a catalyst, often under specific conditions. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones can be carried out in an ionic liquid like [bmim]Br without any additional catalyst to achieve high yields.[4][23] Solvent-free synthesis at elevated temperatures is another approach that can sometimes proceed without a catalyst.[24]

Comparison of Alternative Catalysts

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Lewis Acids ZrCl₄, CuCl₂, ZnCl₂, InCl₃Reflux in organic solvents (e.g., EtOH/DMF)High applicability, low cost, water and air stability (for some).[2][3]Can be hygroscopic, may require inert atmosphere, removal can be challenging.
Ionic Liquids [bmIm]OH, [bmim]Br, [bmim][BF₄]Room temperature to elevated temperaturesActs as both solvent and catalyst, recyclable, non-volatile, environmentally benign.[4][5][18]Can be expensive, viscosity can be an issue, product isolation may require specific extraction solvents.
Nanoparticles Fe₃O₄-based, Copper(II) oxideSolvent-free at 100°C or in solutionHigh catalytic activity, large surface area, easy separation (magnetic), reusable.[7][8][9][10][25]Potential for leaching of metal ions, can be expensive to synthesize.
Solid Acids Silica sulfuric acid, AC-SO₃HVaries (room temp to reflux)Heterogeneous (easy to remove), reusable.[1][7]Can have lower activity compared to homogeneous catalysts.
Organocatalysts L-prolineReflux in EtOHReadily available, non-toxic, can induce stereoselectivity in some cases.[26]May require higher catalyst loading.

Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is based on the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve the (E)-4-arylbut-3-en-2-one (1.0 mmol) and 5-amino-1-phenylpyrazole (1.0 mmol) in a 1:1 mixture of EtOH/DMF (10 mL).

  • Catalyst Addition: To the stirred solution, add ZrCl₄ (0.3 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and then purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Ionic Liquid-Mediated Catalyst-Free Synthesis

This protocol describes the reaction of 5-aminopyrazole with an α,β-unsaturated ketone in an ionic liquid.[4][23]

  • Reaction Setup: In a vial, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the appropriate α,β-unsaturated ketone (1.0 mmol), and [bmim]Br (2 mL).

  • Reaction: Stir the mixture at 80-100°C for the time indicated by TLC monitoring.

  • Work-up: After cooling to room temperature, add water to the reaction mixture.

  • Purification: The product will often precipitate. Collect the solid by filtration, wash with water and then a small amount of cold ethanol to afford the pure pyrazolo[3,4-b]pyridine. The ionic liquid can be recovered from the aqueous phase.

Protocol 3: Microwave-Assisted Synthesis in Aqueous Media

This protocol details an environmentally friendly, microwave-assisted, multi-component synthesis.[14][11]

  • Reactant Mixture: In a microwave-safe vessel, mix the aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), 5-aminopyrazole (1 mmol), and a base catalyst (e.g., K₂CO₃, 0.2 mmol) in water (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 40°C) for a short duration (e.g., 10-20 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the aqueous medium.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The product is often obtained in high purity without the need for column chromatography.

Mechanistic and Workflow Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Starting Materials (Aminopyrazole, Aldehyde, etc.) Mixing Mixing & Stirring Reactants->Mixing Catalyst Alternative Catalyst (e.g., ZrCl4, Ionic Liquid) Catalyst->Mixing Solvent Solvent (or Solvent-free) Solvent->Mixing Heating Energy Input (Conventional, MW, or US) Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Periodic Sampling Monitoring->Heating Incomplete Quenching Quenching / Precipitation Monitoring->Quenching Complete Filtration Filtration / Extraction Quenching->Filtration Purification Column Chromatography or Recrystallization Filtration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Three_Component_Mechanism RCHO Aldehyde (RCHO) Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel ActiveMethylene Active Methylene (e.g., CH₂(CN)₂) ActiveMethylene->Knoevenagel Catalyst1 Catalyst Catalyst1->Knoevenagel Activation MichaelAdduct Michael Adduct Intermediate Knoevenagel->MichaelAdduct Aminopyrazole 5-Aminopyrazole Aminopyrazole->MichaelAdduct Michael Addition Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Pyrazolo[3,4-b]pyridine Dehydration->Product

Caption: Simplified mechanism for a three-component synthesis of pyrazolo[3,4-b]pyridines.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 5-bromo-1H-pyrazolo[3,4-b]pyridine and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall druglikeness of a lead candidate. This guide provides an in-depth, objective comparison of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Central Role of the Chemical Scaffold

The "scaffold" of a small molecule inhibitor is its core chemical structure, the foundational framework upon which various functional groups are appended to achieve desired interactions with a biological target. In the context of kinase inhibitors, the scaffold is typically responsible for anchoring the molecule within the ATP-binding pocket of the kinase, forming key hydrogen bonds with the hinge region. The nature of the scaffold dictates the geometry of these interactions and influences the overall shape and properties of the inhibitor, thereby governing its potency and selectivity profile across the human kinome.

This guide will focus on the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold, a versatile and increasingly popular framework in kinase inhibitor design. We will compare its performance and characteristics with other well-established and emerging scaffolds:

  • Pyrazolo[3,4-d]pyrimidine: A classic and highly successful scaffold, bioisosteric to adenine, that has yielded multiple approved drugs.

  • Quinoline and Quinazoline: Privileged scaffolds in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.

  • Imidazo[4,5-b]pyridine: A scaffold that has demonstrated potential in targeting various kinases, with several compounds in clinical development.

  • Indazole: A scaffold present in several approved multi-kinase inhibitors, known for its ability to target angiogenesis-related kinases.

The 5-bromo-1H-pyrazolo[3,4-b]pyridine Scaffold: A Rising Star

The 1H-pyrazolo[3,4-b]pyridine core is an attractive scaffold for kinase inhibitors due to its bicyclic, nitrogen-rich structure that can effectively mimic the purine core of ATP. The pyrazole moiety acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, allowing for robust interactions with the kinase hinge region. The bromine atom at the 5-position serves as a valuable synthetic handle for further chemical modifications and can also engage in halogen bonding interactions within the ATP-binding site, potentially enhancing potency and selectivity.

Recent research has highlighted the potential of this scaffold in targeting a range of kinases implicated in oncology and immunology.

Key Targets and Representative Inhibitors:
  • TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity, TBK1 is a target for autoimmune diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors, with compound 15y demonstrating an impressive IC50 of 0.2 nM.[1] This compound also exhibited good selectivity when profiled against a panel of other kinases.[2]

  • PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets in oncology. Pyrazolo[3,4-b]pyridine-based derivatives have shown potent inhibitory activity against PIM-1, with compound 19 exhibiting an IC50 of 26 nM.[3]

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop TRK inhibitors, with compound C03 showing an IC50 of 56 nM against TRKA and pan-TRK activity.[4][5]

  • Cyclin-Dependent Kinase 2 (CDK2)/PIM-1 Dual Inhibitors: Targeting multiple oncogenic kinases can be an effective therapeutic strategy. A pyrazolo[3,4-b]pyridine derivative, compound 6b , has been identified as a potent dual inhibitor of CDK2 (IC50: 0.27 µM) and PIM-1 (IC50: 0.67 µM).

  • AMP-Activated Protein Kinase (AMPK): While typically a target for activation in metabolic diseases, modulation of AMPK signaling is also being explored in cancer. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK activators.[6][7][8]

The versatility of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold allows for the development of inhibitors with diverse target profiles, from highly selective single-target agents to multi-kinase inhibitors.

Comparator Scaffolds: A Field-Proven Perspective

Pyrazolo[3,4-d]pyrimidine: The Gold Standard

The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful kinase inhibitor scaffolds to date. Its close structural resemblance to adenine allows it to form canonical hydrogen bonds with the kinase hinge region.[9] This scaffold is the foundation for several clinically approved drugs and numerous clinical candidates.[10]

  • Approved Drug Example: Ibrutinib (Imbruvica®)

    • Target: Bruton's tyrosine kinase (BTK)

    • Indication: B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma)

    • Mechanism: Covalent irreversible inhibitor.

  • Clinical Candidate Example: SI306

    • Target: Src kinase

    • Indication: Glioblastoma Multiforme (preclinical)[11]

The pyrazolo[3,4-d]pyrimidine scaffold has a proven track record of generating potent and selective kinase inhibitors, making it a benchmark for comparison.

Quinoline and Quinazoline: The Privileged Structures

Quinoline and its isomer quinazoline are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets, including kinases. They are present in a multitude of FDA-approved kinase inhibitors.[11][12]

  • Approved Drug Examples (Quinazoline):

    • Gefitinib (Iressa®) & Erlotinib (Tarceva®): Target EGFR for the treatment of non-small cell lung cancer.[12]

    • Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor for breast cancer.[12]

  • Approved Drug Example (Quinoline):

    • Cabozantinib (Cabometyx®): A multi-kinase inhibitor targeting VEGFR, MET, and AXL for various cancers.

The extensive clinical validation of these scaffolds underscores their utility in kinase inhibitor design. However, achieving high selectivity can be a challenge due to their broad applicability.

Imidazo[4,5-b]pyridine: A Scaffold with Growing Potential

The imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of inhibitors targeting various kinase families.

  • Clinical Candidate Example: CCT241736

    • Target: Dual FLT3/Aurora kinase inhibitor

    • Indication: Acute Myeloid Leukemia (preclinical)[13]

  • Preclinical Example: Compound 31

    • Target: Aurora kinases A, B, and C

    • IC50 values: 0.042 µM (Aurora-A), 0.198 µM (Aurora-B), 0.227 µM (Aurora-C)[4]

This scaffold demonstrates the potential for developing both selective and multi-targeted kinase inhibitors.

Indazole: Targeting Angiogenesis

The indazole scaffold is a key feature of several approved multi-kinase inhibitors that primarily target pathways involved in angiogenesis.

  • Approved Drug Example: Pazopanib (Votrient®)

    • Targets: VEGFR-1, -2, -3, PDGFR-α and -β, and c-kit[14]

    • Indication: Renal cell carcinoma and soft tissue sarcoma[14]

    • Mechanism: Inhibition of tumor growth and angiogenesis.[5][15][16]

  • Approved Drug Example: Axitinib (Inlyta®)

    • Targets: VEGFR-1, -2, and -3[17]

    • Indication: Advanced renal cell carcinoma.

The success of indazole-based inhibitors highlights the importance of this scaffold in the development of anti-angiogenic therapies.

Comparative Analysis of Kinase Inhibitor Scaffolds

The following table provides a comparative summary of the discussed scaffolds, highlighting key characteristics and representative inhibitors.

ScaffoldKey FeaturesRepresentative Approved Drug(s)Representative Preclinical/Clinical Candidate(s)Primary Targeted Kinase Families
5-bromo-1H-pyrazolo[3,4-b]pyridine Versatile hinge-binding; Bromine for synthetic modification and potential halogen bonding.NoneCompound 15y (TBK1), Compound 19 (PIM-1), C03 (TRK)TBK, PIM, TRK, CDK
Pyrazolo[3,4-d]pyrimidine Adenine bioisostere; Proven clinical success.Ibrutinib (BTK)SI306 (Src)TK, TKL, CAMK
Quinoline/Quinazoline "Privileged" scaffolds; Broad target applicability.Gefitinib, Erlotinib (EGFR), Cabozantinib (VEGFR, MET)BPR1K871 (FLT3/AURK)[18]TK, CAMK, AGC
Imidazo[4,5-b]pyridine Growing body of evidence for diverse kinase inhibition.NoneCCT241736 (FLT3/AURK)Aurora, FLT3, Src
Indazole Effective in targeting angiogenesis-related kinases.Pazopanib (VEGFR, PDGFR), Axitinib (VEGFR)Entinostat (HDAC - different mechanism)[3][7][8][18]TK (VEGFR, PDGFR)

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate key signaling pathways and a general workflow for kinase inhibitor profiling.

Signaling_Pathways cluster_TBK1 TBK1 Signaling cluster_PIM1 PIM-1 Signaling cluster_TRK TRK Signaling TBK1 TBK1 IRF3 IRF3/7 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IFN Type I IFN Production IRF3->IFN Inflammation Inflammation NFkB->Inflammation PIM1 PIM-1 BAD BAD PIM1->BAD inhibits p21 p21 PIM1->p21 inhibits MYC MYC PIM1->MYC stabilizes Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle TRK TRK RAS_RAF RAS-RAF-MEK-ERK TRK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR TRK->PI3K_AKT PLCg PLCγ TRK->PLCg Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Simplified signaling pathways for TBK1, PIM-1, and TRK kinases.

Kinase_Inhibitor_Profiling_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability_Assay Determine IC50 Target_Engagement_Assay Cellular Target Engagement (e.g., Western Blot for p-Substrate) Cell_Viability_Assay->Target_Engagement_Assay Determine GI50 Selectivity_Profiling Kinome-Wide Selectivity Profiling (e.g., KINOMEscan) Target_Engagement_Assay->Selectivity_Profiling Confirm On-Target Activity In_Vivo_Efficacy In Vivo Efficacy Studies Selectivity_Profiling->In_Vivo_Efficacy Assess Off-Target Effects

Caption: A general experimental workflow for kinase inhibitor profiling.

Experimental Protocols: A Guide to Self-Validating Systems

The following protocols provide detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer as recommended by the enzyme supplier. Prepare a serial dilution of the test compound.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the test compound or vehicle control.

    • Add 2.5 µL of a 2x kinase solution.

    • Initiate the reaction by adding 5 µL of a 2x substrate/ATP mixture.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well clear-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 3: Western Blot for Cellular Target Engagement

Principle: Western blotting is used to detect the phosphorylation status of a kinase's substrate in cells treated with an inhibitor. A decrease in substrate phosphorylation indicates target engagement.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of the test compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion: Making an Informed Scaffold Choice

The selection of a kinase inhibitor scaffold is a multifaceted decision that requires a deep understanding of the target kinase, the desired selectivity profile, and the synthetic tractability of the chemical series. The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly promising and versatile platform, demonstrating potent activity against a range of clinically relevant kinases.

While established scaffolds like pyrazolo[3,4-d]pyrimidine, quinoline, and quinazoline offer the advantage of extensive clinical validation, the novel chemical space offered by scaffolds such as 5-bromo-1H-pyrazolo[3,4-b]pyridine provides exciting opportunities for the development of next-generation kinase inhibitors with improved potency, selectivity, and intellectual property positioning.

This guide provides a framework for comparing these scaffolds and the experimental tools to validate your findings. Ultimately, the optimal scaffold choice will depend on the specific goals of your drug discovery program. By leveraging the information and protocols herein, researchers can make more informed decisions, accelerating the journey from hit identification to a clinically viable drug candidate.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-bromo-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its rigid structure and strategically placed nitrogen atoms make it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases. The bromine atom at the C5 position serves as a versatile chemical handle, allowing for extensive structural diversification through cross-coupling reactions, making this scaffold a cornerstone in drug discovery campaigns.[2] This guide provides an in-depth analysis of the structure-activity relationships of its analogs, comparing how modifications to the core structure influence biological activity against key therapeutic targets like Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5]

The Privileged Core: Understanding the 1H-pyrazolo[3,4-b]pyridine Scaffold

The foundational 1H-pyrazolo[3,4-b]pyridine ring system is crucial for its biological activity. In the context of kinase inhibition, the pyrazole N1-H and the pyridine N7 atom frequently form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, anchoring the molecule in the active site. The C5-bromo substituent is not merely a placeholder but a key reactive site for introducing diverse chemical moieties via reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of chemical space to optimize potency and selectivity.[6]

Caption: Core 1H-pyrazolo[3,4-b]pyridine scaffold and key modification sites.

Positional SAR Analysis: A Deep Dive into Substituent Effects

The biological activity of pyrazolo[3,4-b]pyridine analogs is exquisitely sensitive to the nature and position of substituents. Below, we dissect the SAR at each key position, drawing on data from various inhibitor development programs.

Modifications at the N1 Position

The unsubstituted N1-H of the pyrazole ring is a recurring pharmacophoric feature, especially in kinase inhibitors. Its role as a hydrogen bond donor is critical for anchoring the molecule to the kinase hinge region.

  • Expert Insight: In the development of FGFR inhibitors, methylation of the N1 position (N(1)-Me) led to a complete loss of enzymatic activity (IC₅₀ > 5 µM).[5] This starkly demonstrates that a hydrogen bond donor at this position is non-negotiable for this target class, as it directly participates in the binding interactions that stabilize the inhibitor-enzyme complex.[5] While some pyrazolopyridine series targeting other enzymes have shown tolerance for small alkyl groups like isopropyl at N1, for many kinases, preserving the N1-H is paramount.[7][8]

Modifications at the C4 Position

The C4 position of the pyridine ring is a primary vector for optimizing potency and selectivity. Substituents here often project into the solvent-exposed region of the binding pocket, allowing for the introduction of larger, more complex functional groups.

  • Expert Insight: SAR studies on pyrazolopyridine derivatives as enterovirus inhibitors revealed that the C4 position offered the "greatest potential for improvement".[7][8] The introduction of diverse N-aryl groups at this position led to significant gains in antiviral activity. For instance, a 2-pyridyl group yielded the most potent analog against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety conferred the best activity against polioviruses, highlighting how C4 substituents can fine-tune target specificity.[7][8]

Modifications at the C6 Position

Similar to C4, the C6 position is crucial for modulating biological activity. Groups at this position can form additional interactions with the target protein and influence the compound's physicochemical properties, such as solubility and metabolic stability.

  • Expert Insight: In the same enterovirus inhibitor series, a thiophenyl-2-yl unit at the C6 position was a key feature of the most selective inhibitors.[7][8] In the context of FGFR inhibitors, extensive exploration of the C6 position was performed. Starting with a 2,6-dichloro-3,5-dimethoxyphenyl group, further optimization of an attached linker and terminal moiety led to the discovery of compound 7n , which demonstrated excellent in vitro potency and significant in vivo antitumor activity.[5] This underscores the role of the C6 position in achieving a balance of potency and favorable pharmacokinetic properties.

Comparative Analysis: Potency Across Different Kinase Targets

The versatility of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is evident in its application across diverse therapeutic targets. The table below summarizes key compounds and their potencies, illustrating how different substitution patterns yield inhibitors for distinct biological targets.

Target KinaseLead CompoundKey Structural FeaturesIC₅₀ ValueReference
TRKA C03Pyrazolo[3,4-b]pyridine core with modifications at C3 and other positions.56 nM[3][6]
TBK1 15y1H-pyrazolo[3,4-b]pyridine core with optimized indole and phenyl moieties.0.2 nM[4]
FGFR1 7nN1-H is essential; complex substituent at C6 for optimized potency and PK.1 nM[5]
CDK2 Compound 4Pyrazolopyridine-N-glycoside derivative.0.24 µM[9]

Experimental Protocols: Synthesis and Evaluation

Scientific integrity demands reproducible and verifiable methodologies. Here we outline a general synthetic approach to this scaffold and a standard protocol for assessing kinase inhibition.

Experimental Protocol 1: General Synthesis of C3-Substituted Analogs

The synthesis of diversified pyrazolo[3,4-b]pyridine analogs often starts from the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The following scheme illustrates a typical sequence for introducing substituents at the C3 position.

start 5-Bromo-1H-pyrazolo [3,4-b]pyridine (7) step1 Iodination (NIS, DMF) start->step1 intermediate1 C3-Iodo Intermediate (8) step1->intermediate1 step2 N1-Protection (PMB-Cl) intermediate1->step2 intermediate2 Protected Intermediate (9) step2->intermediate2 step3 Buchwald-Hartwig Coupling (Amine, Catalyst) intermediate2->step3 final_product Diversified C3-Amino Analogs step3->final_product

Caption: General synthetic workflow for C3-functionalization.

Methodology:

  • Iodination: Commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine (7) is treated with N-iodosuccinimide (NIS) in a solvent like DMF at 60 °C to yield the C3-iodo intermediate (8).[6]

  • Protection: The N1-H of the pyrazole ring is protected, for example, with p-methoxybenzyl chloride (PMB-Cl), to prevent side reactions in the subsequent coupling step, affording intermediate (9).[3]

  • Cross-Coupling: The protected intermediate (9) is then subjected to a Buchwald-Hartwig cross-coupling reaction with a desired amine in the presence of a palladium catalyst to install the C3-substituent.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the final target compounds.

Experimental Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust method for quantifying kinase inhibition in a high-throughput format. It measures the phosphorylation of a substrate by detecting the FRET signal between a donor (Europium cryptate) and an acceptor (XL665) antibody system.[3]

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase (e.g., TRKA) - Biotinylated Substrate - ATP - Test Compounds B Incubate Kinase, Substrate, and Test Compound A->B C Initiate Reaction by adding ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop reaction & add Detection Reagents: - Eu-Ab (anti-tag) - XL665-SA (acceptor) D->E F Incubate at RT (e.g., 60 min, dark) E->F G Read HTRF Signal (665nm / 620nm) F->G H Calculate % Inhibition G->H I Determine IC₅₀ values via curve fitting H->I

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase, a biotinylated peptide substrate, and varying concentrations of the test compound.

  • Initiation: Start the phosphorylation reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection buffer containing Europium cryptate-labeled antibody (e.g., anti-phospho-specific) and XL665-conjugated streptavidin.

  • Signal Reading: After a final incubation period in the dark, read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The ratio of the two emission signals is used to calculate the percentage of inhibition for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors against a range of important biological targets. The structure-activity relationship studies consistently highlight the importance of the N1-H for hydrogen bonding, while the C4 and C6 positions serve as primary sites for diversification to optimize potency, selectivity, and pharmacokinetic profiles. The C5-bromo position remains the key synthetic handle that enables this extensive exploration.

Future efforts in this area will likely involve the use of advanced computational methods, such as 3D-QSAR and molecular docking, to more rationally design the next generation of inhibitors with improved properties.[10] The continued exploration of this privileged scaffold promises to yield novel therapeutic candidates for cancer, viral infections, and inflammatory diseases.

References

A Comparative Guide to the Biological Efficacy of 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives Versus Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the privileged structures in medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a versatile scaffold for the development of potent kinase inhibitors. This guide provides a detailed comparison of the biological efficacy of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives against established drugs, supported by experimental data and methodologies, to inform researchers and drug development professionals.

The Rise of the Pyrazolo[3,4-b]pyridine Scaffold

The 5-bromo-1H-pyrazolo[3,4-b]pyridine moiety serves as a crucial building block in the synthesis of a new generation of kinase inhibitors.[1] Its rigid, bicyclic structure provides a stable platform for the strategic placement of various substituents, enabling fine-tuning of interactions with the ATP-binding pockets of target kinases. The bromine atom at the 5-position offers a convenient handle for synthetic diversification through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize biological activity.[1] This has led to the discovery of derivatives with potent inhibitory activity against several key kinases implicated in cancer and inflammation, including Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).

Tropomyosin Receptor Kinase (TRK) Inhibition: A New Frontier in Cancer Therapy

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of tumors. The development of TRK inhibitors has ushered in the era of tumor-agnostic therapies.

Existing Drugs: Larotrectinib and Entrectinib

Larotrectinib and Entrectinib are first-generation, FDA-approved TRK inhibitors that have demonstrated significant efficacy in patients with TRK fusion-positive cancers.[1][2] Larotrectinib is highly selective for TRK kinases, while Entrectinib is a multi-target inhibitor that also targets ROS1 and ALK.[1]

Comparative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

Recent studies have explored 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives as novel TRK inhibitors. Through a scaffold hopping strategy, a series of compounds were synthesized and evaluated for their inhibitory activity against TRKA.[1]

CompoundTarget KinaseIC50 (nM)Existing DrugTarget KinaseIC50 (nM)
C03 TRKA56LarotrectinibTRKA/B/C<20
EntrectinibTRKA1
TRKB3
TRKC5

Table 1: Comparative in vitro inhibitory activity (IC50) of a representative 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative (C03) against TRKA, compared to the existing drugs Larotrectinib and Entrectinib. Data for existing drugs is presented for pan-TRK or specific isoforms as reported.[1]

Compound C03 demonstrated an acceptable IC50 value of 56 nM against TRKA.[1] While not as potent as Entrectinib in enzymatic assays, its efficacy in cell-based models, such as the inhibition of proliferation of the Km-12 cell line (IC50 of 0.304 µM), highlights its potential for further optimization.[1] The development of these derivatives showcases the potential of the pyrazolo[3,4-b]pyridine scaffold to generate novel TRK inhibitors.

Visualizing the TRK Signaling Pathway

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK Fusion NTRK Fusion RAS RAS NTRK Fusion->RAS Activates PI3K PI3K NTRK Fusion->PI3K Activates PLCG PLCG NTRK Fusion->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors AKT AKT PI3K->AKT AKT->Gene Expression Survival PKC PKC PLCG->PKC PKC->Gene Expression Proliferation

Caption: Simplified TRK signaling pathway activated by NTRK gene fusions.

Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, survival, and migration. Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.

Existing Drug: AZD4547

AZD4547 is a potent and selective inhibitor of the FGFR family (FGFR1, 2, and 3) that has been evaluated in clinical trials.[3] It serves as a benchmark for the development of new FGFR inhibitors.

Comparative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

Researchers have designed and synthesized a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors.[3] One of the lead compounds, 7n , demonstrated superior potency compared to AZD4547 in both enzymatic and cell-based assays.

CompoundTarget KinaseIC50 (nM)Existing DrugTarget KinaseIC50 (nM)
7n FGFR1<1AZD4547FGFR10.2
FGFR2<1FGFR22.5
FGFR3<1FGFR31.8
VEGFR2>1000VEGFR224

Table 2: Comparative in vitro inhibitory activity (IC50) of compound 7n versus AZD4547 against FGFR isoforms and VEGFR2, highlighting the potency and selectivity of the pyrazolo[3,4-b]pyridine derivative.[3]

Furthermore, in cellular assays, compound 7n exhibited significantly more potent antiproliferative effects in cancer cell lines with aberrant FGFR activation, with IC50 values less than 1 nM, surpassing the potency of AZD4547.[3] Western blot analysis confirmed that 7n effectively inhibited the phosphorylation of FGFR and its downstream effectors, PLCγ and Erk, in a dose-dependent manner.[3]

TANK-binding kinase 1 (TBK1) Inhibition in Inflammation and Cancer

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis. This makes it a compelling target for therapeutic intervention.

Existing Drugs: BX795 and MRT67307

BX795 and its optimized analogue, MRT67307, are well-characterized inhibitors of TBK1 and are often used as tool compounds in research.[4]

Comparative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

Through rational drug design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent TBK1 inhibitors.[4] The lead compound, 15y , displayed outstanding potency and selectivity.

CompoundTarget KinaseIC50 (nM)Existing DrugTarget KinaseIC50 (nM)
15y TBK10.2BX795TBK17.1
MRT67307TBK128.7

Table 3: Comparative in vitro inhibitory activity (IC50) of compound 15y against TBK1, demonstrating significantly higher potency than the existing inhibitors BX795 and MRT67307.[4]

Compound 15y not only showed remarkable enzymatic potency but also effectively inhibited the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells.[4][5] It also exhibited micromolar antiproliferative effects on several cancer cell lines.[4][5]

Experimental Methodologies: A Guide to Efficacy Evaluation

The biological evaluation of these novel kinase inhibitors relies on a series of robust and validated experimental protocols. The trustworthiness of the comparative data is ensured by performing these assays under standardized conditions with appropriate controls.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.[6] For radioactive assays, [γ-³²P]ATP is used.[7][8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as EDTA or SDS-PAGE loading buffer.[6]

  • Detection: Quantify the phosphorylated substrate. This can be done through various methods, including:

    • Radiometric detection: Separation of the phosphorylated substrate by gel electrophoresis or filtration, followed by quantification of radioactivity.[7][8]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence or absorbance-based detection: Using antibodies specific to the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9][10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Living Cells\n(Purple Formazan) Living Cells (Purple Formazan) Incubate->Living Cells\n(Purple Formazan) Solubilize Formazan Solubilize Formazan Living Cells\n(Purple Formazan)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

References

A Comparative Guide to the Synthetic Routes of Pyrazolo[3,4-b]pyridines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases has made it a cornerstone for the design of a wide array of therapeutic agents, including kinase inhibitors, antiviral compounds, and central nervous system modulators.[1][2][3] The extensive biological activities exhibited by this class of compounds have spurred the development of diverse and innovative synthetic strategies.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to pyrazolo[3,4-b]pyridines. We will delve into the mechanistic underpinnings of these methodologies, offer field-proven insights into their practical application, and provide detailed experimental protocols for key transformations. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic strategy for their specific research objectives.

Core Synthetic Strategies: A Tale of Two Rings

The construction of the bicyclic pyrazolo[3,4-b]pyridine system can be broadly categorized into two primary retrosynthetic approaches:

  • Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This is arguably the more prevalent strategy, leveraging the ready availability of substituted 5-aminopyrazoles.

  • Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This approach typically commences with a functionalized pyridine derivative, upon which the pyrazole ring is annulated.

The choice between these strategies is often dictated by the desired substitution pattern on the final molecule and the commercial availability of the starting materials.

cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pre-existing Pyrazole Pre-existing Pyrazole Pyridine Ring Formation Pyridine Ring Formation Pre-existing Pyrazole->Pyridine Ring Formation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Pyridine Ring Formation Pyridine Ring Formation->Pyrazolo[3,4-b]pyridine Pre-existing Pyridine Pre-existing Pyridine Pyrazole Ring Formation Pyrazole Ring Formation Pre-existing Pyridine->Pyrazole Ring Formation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazole Ring Formation Pyrazole Ring Formation->Pyrazolo[3,4-b]pyridine

Caption: Retrosynthetic analysis of pyrazolo[3,4-b]pyridines.

Strategy 1: Building the Pyridine Ring on a Pyrazole Foundation

This approach most commonly utilizes 5-aminopyrazoles as the key building block, which act as a binucleophile, reacting with a 1,3-dielectrophile to construct the pyridine ring.

The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds

One of the most established and widely used methods for the synthesis of pyrazolo[3,4-b]pyridines is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1]

Mechanism: The reaction proceeds through an initial condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the nucleophilic C4 of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration and aromatization furnish the desired pyrazolo[3,4-b]pyridine.

Causality of Experimental Choices: The reaction is typically carried out under acidic conditions (e.g., acetic acid) to protonate the carbonyl groups, thereby increasing their electrophilicity and facilitating the initial condensation and subsequent cyclization. The choice of a high-boiling solvent like glacial acetic acid often serves the dual purpose of being the catalyst and the reaction medium, allowing the reaction to be driven to completion at reflux temperatures.

Regioselectivity: A significant consideration in this method is regioselectivity when an unsymmetrical 1,3-dicarbonyl compound is used. The outcome is governed by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts preferentially with the C4 of the pyrazole, leading to a specific regioisomer.[4][5]

Leveraging Michael Acceptors: Reaction with α,β-Unsaturated Ketones

α,β-Unsaturated ketones serve as effective 1,3-dielectrophiles in the synthesis of pyrazolo[3,4-b]pyridines.[4]

Mechanism: The reaction is believed to initiate with a Michael addition of the nucleophilic C4 of the 5-aminopyrazole to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine.[4]

Field-Proven Insights: This method can be catalyzed by both Brønsted and Lewis acids. Lewis acids like ZrCl₄ have been shown to be effective in promoting this cyclization.[4] The choice of catalyst can be critical for achieving good yields, especially with less reactive substrates. It is important to carefully control the reaction temperature, as higher temperatures can sometimes lead to side reactions and reduced yields.

The Power of Simplicity: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step from simple starting materials.[3][6][7][8] These reactions offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate molecular diversity.

Common MCR Strategies: A common MCR approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

Mechanism: The MCR typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor in situ. The 5-aminopyrazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and aromatization to afford the pyrazolo[3,4-b]pyridine.

Causality of Experimental Choices: These reactions are often facilitated by a base catalyst (e.g., triethylamine, piperidine) to promote the initial Knoevenagel condensation. The use of microwave irradiation has been shown to significantly accelerate these reactions, leading to shorter reaction times and often improved yields.[3][6][7] The choice of solvent can also be critical, with polar protic solvents like ethanol often being effective. In some cases, green chemistry approaches using water as the solvent or even solvent-free conditions have been successfully employed.[8][9]

Strategy 2: Annulating the Pyrazole Ring onto a Pyridine Scaffold

This alternative strategy involves the formation of the pyrazole ring on a pre-existing, suitably functionalized pyridine ring.

From Halopyridines: Reaction of 2-Chloronicotinonitriles with Hydrazines

A classical and reliable method in this category is the reaction of 2-chloronicotinonitriles with hydrazine derivatives.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution of the chloro group at the 2-position of the pyridine ring by the hydrazine. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring.

Field-Proven Insights: This method is particularly useful for accessing 3-aminopyrazolo[3,4-b]pyridines. The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent like ethanol or butanol. The nature of the substituent on the hydrazine can be varied to introduce diversity at the N1 position of the pyrazolo[3,4-b]pyridine ring.

Modern Synthetic Approaches: The Role of Metal Catalysis

Modern synthetic organic chemistry has introduced powerful new tools for the construction of heterocyclic systems, with metal-catalyzed reactions playing a prominent role.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis has been extensively used for the functionalization and synthesis of pyrazolo[3,4-b]pyridines. For instance, palladium-catalyzed aminocarbonylation of 3-iodo-pyrazolo[3,4-b]pyridines has been employed to synthesize 3-carboxamide derivatives in excellent yields.[1][2] Furthermore, palladium-catalyzed C-H heteroarylation has been developed for the synthesis of more complex fused pyrazolo[3,4-b]pyridine systems.[10]

Causality of Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step. Careful optimization of these parameters is often necessary to achieve high yields and selectivity.

Copper-Catalyzed Cycloaddition Reactions

Copper catalysts have also been employed in the synthesis of pyrazolo[3,4-b]pyridines. For example, a formal [3+3] cycloaddition reaction using copper(II) acetylacetonate as a catalyst has been reported to produce these heterocycles in high yields under mild conditions.[11]

Comparative Analysis of Synthetic Routes

To provide a clear comparison of the different synthetic strategies, the following table summarizes key parameters for representative examples.

Synthetic Route Starting Materials Typical Conditions Yield Range Advantages Disadvantages
Condensation with 1,3-Diketones 5-Aminopyrazole, 1,3-DiketoneAcetic acid, reflux44-99%[4]Well-established, readily available starting materialsPotential regioselectivity issues with unsymmetrical diketones
Reaction with α,β-Unsaturated Ketones 5-Aminopyrazole, α,β-Unsaturated KetoneZrCl₄, DMF/EtOH, 95 °C, 16 h13-28%[12]Access to diverse substitution patternsYields can be moderate
Multicomponent Reaction 5-Aminopyrazole, Aldehyde, Active Methylene CompoundBase catalyst, EtOH, 80 °C, 30-60 min; or MW, water, 40 °C, 20 min79-92%[9]High efficiency, operational simplicity, atom economy, rapidOptimization of conditions may be required for specific substrates
From 2-Chloronicotinonitriles 2-Chloronicotinonitrile, HydrazineReflux in a suitable solventGood to excellentStraightforward, good for 3-amino derivativesRequires pre-functionalized pyridines
Palladium-Catalyzed Aminocarbonylation 3-Iodo-pyrazolo[3,4-b]pyridine, Amine, COPd catalyst, ligand, base, solvent, heatup to 99%[1][2]Excellent yields, high functional group toleranceRequires specialized starting materials and catalysts
Copper-Catalyzed Cycloaddition Not specified in detailCu(II) acetylacetonate, CHCl₃, refluxup to 94%[11]High yields, mild conditionsSubstrate scope may be limited

Experimental Protocols

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Condensation of 5-Aminopyrazole with a 1,3-Diketone

This protocol is a general representation of the classical condensation method.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Multicomponent Synthesis of a Substituted Pyrazolo[3,4-b]pyridine under Microwave Irradiation

This protocol exemplifies a modern, efficient MCR approach.[9]

Materials:

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • Substituted Benzaldehyde

  • Ethyl Cyanoacetate

  • Triethylamine (TEA)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), the substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and TEA (0.5 mmol) in water (4 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 40 °C for 20 minutes.

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with water, and dry to yield the desired ethyl 6-amino-4-(substituted-phenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

cluster_0 Classical Condensation cluster_1 Multicomponent Reaction 5-Aminopyrazole_C 5-Aminopyrazole Condensation_C Condensation 5-Aminopyrazole_C->Condensation_C 1,3-Diketone_C 1,3-Diketone 1,3-Diketone_C->Condensation_C Pyrazolo[3,4-b]pyridine_C Pyrazolo[3,4-b]pyridine Condensation_C->Pyrazolo[3,4-b]pyridine_C 5-Aminopyrazole_M 5-Aminopyrazole MCR One-Pot Reaction 5-Aminopyrazole_M->MCR Aldehyde_M Aldehyde Aldehyde_M->MCR Active Methylene_M Active Methylene Compound Active Methylene_M->MCR Pyrazolo[3,4-b]pyridine_M Pyrazolo[3,4-b]pyridine MCR->Pyrazolo[3,4-b]pyridine_M

Caption: Comparison of classical vs. multicomponent workflow.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines is a mature field with a rich diversity of synthetic methodologies. The classical condensation reactions of 5-aminopyrazoles with 1,3-dielectrophiles remain a robust and reliable approach. However, for rapid lead generation and the synthesis of complex analogues, multicomponent reactions, often enhanced by microwave irradiation, offer unparalleled efficiency and operational simplicity. Furthermore, the advent of modern metal-catalyzed reactions provides access to novel substitution patterns and functional group transformations that are not readily achievable through traditional methods. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully navigate the synthesis of this important class of heterocyclic compounds.

References

validation of analytical methods for 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Validation of Analytical Methods for 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

A Senior Application Scientist's Field-Proven Perspective

For professionals in drug development, the integrity of our data is paramount. The purity, potency, and stability of an active pharmaceutical ingredient (API) or a key intermediate are not just numbers on a certificate of analysis; they are foundational pillars of a safe and effective therapeutic. This guide offers a comprehensive, in-depth comparison and validation workflow for analytical methods tailored to this compound, a crucial heterocyclic building block in modern medicinal chemistry.[1]

Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, grounding our recommendations in both regulatory expectations and practical, in-lab experience. The objective is to equip you with a robust framework for developing and validating analytical methods that are not only compliant but scientifically sound and fit for purpose.

The Strategic Imperative: Why Method Validation Matters

This compound is a structurally complex molecule, and its synthesis can yield a variety of related substances and potential impurities. An analytical method must be able to distinguish the target analyte from these other components with confidence. The validation process is a documented demonstration that an analytical method is suitable for its intended use, providing assurance that the results are reliable and consistent.[2][3] This is a non-negotiable requirement from regulatory bodies like the FDA and EMA, forming the basis of product quality and patient safety.[2][3][4][5]

A Comparative Analysis of Analytical Technologies

The first critical decision is the selection of the analytical technology. This choice is driven by the physicochemical properties of the analyte and the specific question the method needs to answer (e.g., identity, purity, or quantity).

Technique Core Principle Applicability to the Analyte Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent. The molecule has sufficient polarity and a UV chromophore for detection.High specificity, precision, and accuracy for quantification and impurity profiling.[6]Requires careful method development; may not be suitable for highly volatile impurities.
Gas Chromatography (GC) Separation based on volatility in a gaseous mobile phase.Poor. The compound is non-volatile and would require derivatization, adding complexity and potential error.Ideal for residual solvent analysis.Not suitable for the primary assay or non-volatile impurities.
LC-Mass Spectrometry (LC-MS) HPLC separation followed by mass-based detection.Excellent. Provides definitive identification of the analyte and unknown impurities based on mass-to-charge ratio.[7]Unparalleled specificity and sensitivity.More complex instrumentation and higher cost; not always necessary for routine QC.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Good. Can provide an absolute measure of purity without a reference standard.Provides structural confirmation and quantification simultaneously.Lower sensitivity than HPLC; requires specialized expertise and instrumentation.

Expert Recommendation: For routine quality control (assay and impurity determination) of this compound, RP-HPLC with UV detection is the industry-standard and most appropriate choice. It offers the best balance of specificity, sensitivity, robustness, and cost-effectiveness. LC-MS is an invaluable tool during development for impurity identification but is often overkill for routine release testing.

The Validation Lifecycle: A Structured Workflow

Method validation is not a single experiment but a lifecycle of planned activities. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9] The following workflow illustrates the logical progression from development to implementation.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Implementation dev Method Development & Optimization protocol Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) dev->protocol Defines 'How to Validate' spec Specificity & Selectivity (Forced Degradation) protocol->spec lin Linearity protocol->lin acc Accuracy (% Recovery) protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod_loq LOD & LOQ protocol->lod_loq robust Robustness protocol->robust report Validation Summary Report robust->report Summarizes Findings sop Standard Operating Procedure (SOP) report->sop Defines 'How to Use'

Caption: The logical workflow for analytical method validation, from development to routine use.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the globally harmonized ICH Q2(R1) and the revised Q2(R2) guidelines , which are the authoritative standards for method validation.[10][11][12][13]

Specificity (and Selectivity)

Causality: The purpose of specificity is to prove that the signal measured is unequivocally from the analyte of interest.[14][15] We must challenge the method by introducing all potential interfering substances, including impurities, degradation products, and excipients (if in a drug product formulation). Forced degradation studies are critical for developing a "stability-indicating" method.

Protocol:

  • Prepare Solutions:

    • Analyte Solution: Prepare the reference standard at the target concentration.

    • Impurity Solutions: Prepare individual solutions of all known related substances.

    • Placebo Solution: (If applicable) Prepare a solution containing all formulation components except the analyte.

    • Spiked Solution: Spike the analyte and known impurities into the placebo solution.

  • Forced Degradation:

    • Subject the analyte solution to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.

  • Analysis: Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria:

    • The analyte peak must be free from co-elution from any impurity, degradation product, or placebo peak.

    • Peak purity analysis (using a PDA detector) should pass, indicating spectral homogeneity.

    • Resolution between the analyte and the closest eluting peak should be >2.0.

Linearity

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the method's response (e.g., peak area). This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot the mean response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • The residuals should be randomly distributed around the x-axis.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by a recovery study, where a known amount of analyte is added to a sample matrix.[14]

Protocol:

  • Prepare a sample matrix (e.g., a placebo or a production batch of the preceding step).

  • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Causality: Precision assesses the random error of the method. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[15]

Protocol:

  • Repeatability (Intra-Assay Precision):

    • Prepare a minimum of six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the experiment with a different analyst, on a different instrument, and on a different day.

  • Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of data and for the combined data.

  • Acceptance Criteria:

    • Repeatability: RSD ≤ 1.0%.

    • Intermediate Precision: RSD ≤ 2.0%.

Quantitation Limit (QL) and Detection Limit (DL)

Causality: The QL is the lowest concentration that can be measured with acceptable accuracy and precision, crucial for impurity analysis. The DL is the lowest concentration that can be detected but not necessarily quantified.

Protocol (based on Signal-to-Noise):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1 (for QL) and 3:1 (for DL).

  • Confirm the QL by injecting six independent preparations at this concentration and verifying acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria:

    • QL must be at or below the reporting threshold for impurities.

    • Precision at the QL must meet pre-defined criteria.

Robustness

Causality: Robustness testing demonstrates the method's reliability during normal use by deliberately varying key parameters.[14] It provides confidence that minor variations will not adversely affect the results.

Protocol:

  • Prepare a system suitability solution.

  • Analyze this solution while making small, deliberate changes to the method parameters, one at a time:

    • Mobile Phase Composition (e.g., ±2% organic).

    • Mobile Phase pH (e.g., ±0.2 units).

    • Column Temperature (e.g., ±5 °C).

    • Flow Rate (e.g., ±10%).

    • Detector Wavelength (e.g., ±2 nm).

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor, plate count) must remain within their established limits for all variations.

    • The results should not significantly change compared to the nominal conditions.

Final Report and Implementation

By rigorously applying this scientifically grounded and regulatory-compliant framework, you can ensure that the analytical methods supporting your drug development program for this compound are robust, reliable, and beyond reproach.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the endogenous purine bases. This structural similarity allows molecules incorporating this scaffold to act as antagonists in many biological processes, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1] This guide provides a comprehensive comparison of the in vitro and in vivo testing of a specific subclass, the 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives, and their analogues, offering insights into their synthesis, biological activity, and therapeutic potential.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus has been extensively explored for the development of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding pocket of kinases. The pyridine portion can engage in π-π stacking interactions with aromatic amino acid residues, further enhancing binding affinity.[3] The bromine atom at the 5-position serves as a useful synthetic handle for introducing further chemical diversity through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties. The carboxylic acid group at the 3-position can be derivatized into a variety of functional groups, such as amides and esters, to modulate potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically begins with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. A common synthetic route involves the protection of the pyrazole nitrogen, followed by functionalization at the 3-position to introduce the carboxylic acid or a precursor group. Subsequent derivatization of the carboxylic acid and modification at the 5-position via Suzuki or other palladium-catalyzed cross-coupling reactions allows for the generation of a diverse library of compounds.

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow Generalized Synthetic Workflow A 5-Bromo-1H-pyrazolo[3,4-b]pyridine B N-Protection A->B e.g., SEM-Cl C Functionalization at C3 (e.g., lithiation followed by carboxylation) B->C D 5-Bromo-N-protected-pyrazolo[3,4-b]pyridine-3-carboxylic acid C->D E Amide/Ester Coupling D->E R-NH2 or R-OH F Suzuki/Cross-Coupling at C5 D->F Ar-B(OH)2, Pd catalyst E->F Ar-B(OH)2, Pd catalyst F->E H Deprotection F->H G Final Derivatives H->G

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Evaluation: A Comparative Analysis of Anticancer Activity

The initial assessment of novel anticancer agents relies heavily on in vitro assays to determine their cytotoxic effects against various cancer cell lines and their inhibitory activity against specific molecular targets.

Cell-Based Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5] In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Table 1: Comparative in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Derivative A HCT-116 (Colon)12.58Doxorubicin5.23[3]
Derivative B MCF-7 (Breast)3.89Doxorubicin4.17[3]
Derivative C HepG2 (Liver)8.42Doxorubicin4.50[3]
Compound 14f CaCo-2 (Colon)0.5 µg/mL--[1]
Compound 9a Hela (Cervical)2.59Doxorubicin2.35[6]
Compound 14g MCF-7 (Breast)4.66Doxorubicin4.57[6]
Compound 14g HCT-116 (Colon)1.98Doxorubicin2.11[6]

Note: The specific structures of "Derivative A, B, and C" are detailed in the cited reference. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The data presented in Table 1 demonstrates that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activity against a range of cancer cell lines, with some compounds showing efficacy comparable to the standard chemotherapeutic drug, doxorubicin.[3][6]

Target-Based Kinase Inhibition Assays

To elucidate the mechanism of action, these derivatives are often screened against a panel of protein kinases. Kinase inhibition assays, such as the ADP-Glo™ Kinase Assay, measure the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Table 2: Comparative in vitro kinase inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
Compound C03 TRKA56Larotrectinib3.0[3]
Compound 15y TBK10.2BX7957.1[7]
Compound 5a c-Met4.27Cabozantinib5.38[2]

The results in Table 2 highlight the potential of pyrazolo[3,4-b]pyridine derivatives as potent and selective kinase inhibitors, targeting key oncogenic drivers such as TRKA, TBK1, and c-Met.[2][3][7]

Experimental Protocols

MTT Cell Proliferation Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT cell proliferation assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format) Protocol
  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and serially diluted test compound in a kinase assay buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Evaluation: Assessing Antitumor Efficacy in Xenograft Models

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and pharmacokinetic properties in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for assessing antitumor activity.[9]

While specific in vivo data for this compound derivatives is limited in the public domain, studies on closely related pyrazolopyrimidine derivatives have demonstrated significant tumor growth inhibition in mouse xenograft models. For instance, pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors showed a significant reduction in tumor growth in a PC3 mouse xenograft model.[8]

General Protocol for a Xenograft Study
  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Study_Workflow Xenograft Study Workflow A Implant human cancer cells into mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer compound or vehicle C->D E Measure tumor volume and body weight D->E Daily E->D F Euthanize and excise tumors E->F End of study G Analyze tumor weight and biomarkers F->G

Caption: A typical workflow for an in vivo xenograft study to evaluate antitumor efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available in vitro data demonstrates that derivatives from this class can exhibit potent cytotoxicity against various cancer cell lines and effectively inhibit key oncogenic kinases. While comprehensive in vivo data for this specific subclass is still emerging, related compounds have shown significant antitumor efficacy in preclinical models.

Future research should focus on a systematic structure-activity relationship (SAR) exploration of the this compound core to optimize potency, selectivity, and pharmacokinetic properties. Head-to-head in vivo comparative studies against established standards of care are crucial to validate the therapeutic potential of these promising derivatives.

References

A Comparative Guide to the Selectivity of Novel FGFR Inhibitors Derived from 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Selectivity in FGFR-Targeted Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a pivotal regulator of cellular processes, including proliferation, survival, differentiation, and migration.[1] Dysregulation of this pathway, through genetic alterations such as gene amplification, mutations, or translocations, is a known driver in a variety of cancers, making the FGFR family a compelling target for therapeutic intervention.[1] However, the high degree of homology among the four FGFR isoforms (FGFR1-4) and with other kinase families, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs), presents a significant challenge in the development of highly selective inhibitors. Off-target inhibition can lead to undesirable side effects, underscoring the critical need for inhibitors with a precise selectivity profile.

This guide provides an in-depth comparative analysis of a promising class of FGFR inhibitors based on the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. We will delve into their selectivity profiles, compare their performance against clinically relevant FGFR inhibitors, and provide detailed experimental methodologies for assessing inhibitor selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The 5-bromo-1H-pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Potent and Selective FGFR Inhibition

Recent drug discovery efforts have identified the 1H-pyrazolo[3,4-b]pyridine core as a privileged scaffold for developing potent and selective FGFR inhibitors.[1] Through strategic chemical modifications, researchers have optimized this scaffold to achieve high affinity for the ATP-binding pocket of FGFRs while minimizing interactions with other kinases. A key example from this class is compound 7n , which has demonstrated significant antitumor activity in preclinical models.[1]

The design of these inhibitors often involves a "scaffold hopping" strategy from known multi-kinase inhibitors, coupled with the introduction of specific chemical moieties to enhance FGFR selectivity over other kinases like VEGFR2.[1] The rationale behind this approach is to leverage the known binding modes of existing inhibitors while engineering novel interactions that exploit subtle differences in the kinase domains of the FGFR family.

Comparative Selectivity Profiling: 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Clinical-Stage FGFR Inhibitors

A critical aspect of evaluating any new inhibitor is to benchmark its performance against established compounds. In the landscape of FGFR-targeted therapies, several inhibitors have advanced to clinical trials and received regulatory approval. For this guide, we will compare the selectivity of the representative 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative, compound 7n , with three prominent clinical-stage FGFR inhibitors: Erdafitinib , Infigratinib , and Pemigatinib .

It is important to note that the following data is compiled from different studies, and direct head-to-head comparisons should be interpreted with caution as assay conditions may vary.

In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4VEGFR2Data Source(s)
Compound 7n 0.30.72.052.7422.7[1]
Erdafitinib 1.22.53.05.736.8[2][3][4]
Infigratinib 0.91.41.060180[5][6][7]
Pemigatinib 0.40.51.230182[8][9][10][11]

Analysis of Selectivity:

  • Compound 7n demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 in the sub-nanomolar to low nanomolar range.[1] Notably, it exhibits significantly weaker activity against FGFR4 and a high degree of selectivity over VEGFR2 (over 1000-fold).[1] This profile suggests it is a highly selective FGFR1-3 inhibitor.

  • Erdafitinib is a pan-FGFR inhibitor with potent activity against all four FGFR isoforms.[2][3][4] Its selectivity over VEGFR2 is approximately 30-fold.[2][4]

  • Infigratinib shows strong inhibition of FGFR1, 2, and 3, with markedly lower potency against FGFR4.[5][6][7] It displays good selectivity against VEGFR2.[6]

  • Pemigatinib is a potent inhibitor of FGFR1, 2, and 3, with weaker activity against FGFR4.[8][9][10][11] It also demonstrates good selectivity over VEGFR2.[8]

Kinome-wide Selectivity

To provide a broader perspective on selectivity, compound 7n was profiled against a panel of 71 different protein kinases. The results indicated that at a concentration of 1 µM, most of the tested kinases were not significantly inhibited, highlighting the high selectivity of this compound for the FGFR family.[1] Similarly, extensive kinase profiling of Erdafitinib , Infigratinib , and Pemigatinib has demonstrated their high selectivity for FGFRs over a wide range of other kinases.[3][8]

Structure-Activity Relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine Derivatives

The potency and selectivity of the 1H-pyrazolo[3,4-b]pyridine series are dictated by the nature and position of various substituents. A Hologram Quantitative Structure-Activity Relationship (HQSAR) study on this class of compounds provided insights into the key structural features influencing their inhibitory activity.[12][13]

Key SAR insights include:

  • The N(1)-H of the pyrazolopyridine core is crucial for activity, likely participating in hydrogen bonding interactions within the hinge region of the FGFR kinase domain.[1]

  • Substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group is critical for high potency and selectivity against FGFR1 over VEGFR2.[1]

  • Modifications of the side chain at the C3 position significantly impact the pharmacokinetic properties and overall potency of the compounds.[1]

Experimental Methodologies for Assessing FGFR Inhibitor Selectivity

To ensure the scientific integrity of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize FGFR inhibitors.

In Vitro Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of inhibitors to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.[14]

Experimental Workflow:

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Migration Migration PKC->Migration STAT->Proliferation

References

Benchmarking the Anti-Proliferative Activity of Novel Pyrazolo[3,4-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Benchmarking in Oncology Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-proliferative activities across a spectrum of cancer cell lines.[1][2] These compounds have been shown to exert their effects through the modulation of critical cellular pathways, including the inhibition of cyclin-dependent kinases (CDKs), PIM kinases, and topoisomerase IIα.[1][3][4][5][6] As novel pyrazolo[3,4-b]pyridine derivatives are synthesized, a standardized and rigorous benchmarking process is paramount to objectively assess their therapeutic potential relative to existing anti-cancer agents.

This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of novel pyrazolo[3,4-b]pyridines. We will delve into the rationale behind experimental choices, provide a detailed protocol for the Sulforhodamine B (SRB) assay as a robust method for cytotoxicity screening, and present a comparative analysis of hypothetical novel compounds against established chemotherapeutic agents.[7][8] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation oncology therapeutics.

Comparative Compounds: A Profile of Novel Pyrazolo[3,4-b]pyridines and Standard-of-Care Agents

For a meaningful benchmark, the anti-proliferative activity of novel compounds should be evaluated against clinically relevant and mechanistically distinct standard-of-care agents.

Novel Pyrazolo[3,4-b]pyridine Derivatives (Hypothetical)

  • PBP-1: A selective CDK2/PIM1 dual inhibitor, designed to arrest the cell cycle and induce apoptosis.[1]

  • PBP-2: A potent Topoisomerase IIα inhibitor, intended to induce DNA damage in rapidly dividing cancer cells.[3][4]

Standard Anti-Proliferative Agents

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[9] It is widely used in the treatment of a broad range of cancers.

  • Paclitaxel: A taxane that disrupts the normal function of microtubules, leading to mitotic arrest and apoptosis.[10] It is a cornerstone of treatment for various solid tumors.

  • Staurosporine: A broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell types.[11] It serves as a potent, albeit non-selective, positive control for inducing cell death.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and cost-effective colorimetric method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[7][8][12]

Principle of the SRB Assay

The SRB assay is based on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the number of viable cells.[7]

Materials and Reagents
  • Novel pyrazolo[3,4-b]pyridine compounds (PBP-1, PBP-2)

  • Standard drugs (Doxorubicin, Paclitaxel, Staurosporine)

  • Human cancer cell lines (e.g., A-549 [lung], HCT-116 [colon], HEPG2 [liver], MCF-7 [breast])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom microplates

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring a viability of >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only as a blank control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations for IC₅₀ determination. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that inhibits cell growth by 50%, is calculated. This is achieved by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Cytotoxicity Analysis: A Comparative Data Table

The following table presents a hypothetical but realistic comparison of the anti-proliferative activity of our novel pyrazolo[3,4-b]pyridines against standard chemotherapeutic agents across a panel of human cancer cell lines.

CompoundTarget/Mechanism of ActionA-549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HEPG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
PBP-1 CDK2/PIM1 inhibitor1.82.53.11.2
PBP-2 Topoisomerase IIα inhibitor0.91.21.50.8
Doxorubicin DNA intercalation, Topoisomerase II inhibitor[9]>20[13][14]~0.1-0.5~1.3-12.2[13][14]~0.05-2.5[13][14]
Paclitaxel Microtubule stabilizer[10]~0.01-0.1~0.005-0.05~0.01-0.1~0.002-0.3[15][16][17]
Staurosporine Broad-spectrum kinase inhibitor~0.05-0.2~0.01-0.1~0.02-0.1~0.01-0.05[18][19]

Note: The IC₅₀ values for Doxorubicin and Paclitaxel can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density. The values presented here are a representative range based on published data.

Mechanistic Insights and Visualized Pathways

Understanding the mechanism of action is crucial for rational drug development. Pyrazolo[3,4-b]pyridines often target key regulators of the cell cycle and DNA replication.

Targeting the CDK2/Cyclin E Pathway

CDK2, in complex with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle.[20][21] Its dysregulation is a common feature in many cancers.[22][23] Novel pyrazolo[3,4-b]pyridines, such as our hypothetical PBP-1, can inhibit CDK2 activity, leading to cell cycle arrest and preventing cancer cell proliferation.

CDK2_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinD Cyclin D Akt->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes PBP1 PBP-1 (Pyrazolo[3,4-b]pyridine) PBP1->CDK2

Caption: Simplified CDK2/Cyclin E signaling pathway targeted by PBP-1.

Experimental Workflow Diagram

A visual representation of the SRB assay workflow ensures clarity and reproducibility.

SRB_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Novel Compounds & Standard Drugs Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 Fix Fix Cells with Cold TCA Incubate2->Fix Wash1 Wash with Water & Air Dry Fix->Wash1 Stain Stain with SRB Solution Wash1->Stain Wash2 Wash with Acetic Acid & Air Dry Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance at 510 nm Solubilize->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Conclusion and Future Directions

This guide has outlined a robust framework for the preclinical benchmarking of novel pyrazolo[3,4-b]pyridine derivatives. The hypothetical data suggests that our novel compounds, PBP-1 and PBP-2, exhibit potent anti-proliferative activity, warranting further investigation. The provided SRB assay protocol offers a standardized method for generating reproducible cytotoxicity data.

Future studies should expand the panel of cell lines to include those with different genetic backgrounds and resistance mechanisms. In vivo xenograft models will be essential to evaluate the efficacy and safety of these promising compounds in a more physiologically relevant setting. Mechanistic studies, including cell cycle analysis, apoptosis assays, and target engagement studies, will further elucidate the molecular basis of their anti-cancer activity. Through rigorous and systematic benchmarking, we can accelerate the identification and development of novel pyrazolo[3,4-b]pyridines with the potential to become effective cancer therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a halogenated heterocyclic compound frequently used in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel. This document is designed to provide both procedural clarity and an understanding of the chemical principles that inform these safety measures.

Hazard Identification and Compound Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound whose hazard profile necessitates careful handling and specific disposal pathways.

Chemical and Physical Properties
PropertyValueSource
CAS Number 916325-85-4[1]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
Appearance Solid
Storage Class 11 - Combustible Solids
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available Safety Data Sheets (SDS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

(Data sourced from Aaronchem Safety Data Sheet[1])

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound . This is a critical designation, as halogenated waste streams are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and furans, if incinerated improperly.[2][3]

Pre-Disposal Safety Protocols: Handling and Storage of Waste

Proper disposal begins with safe handling during and after experimentation. Waste containing this compound must be managed with the same precautions as the pure substance.

Engineering Controls

All work with this compound, including the transfer of waste into designated containers, must be conducted within a properly functioning certified laboratory chemical fume hood.[4] This minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[1] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5][6]

Personal Protective Equipment (PPE)

The required PPE is your primary defense against direct exposure. The following should be worn at all times when handling the compound or its waste:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[7][8]

  • Hand Protection : Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may offer limited protection and should be used only for brief contact; always consult the glove manufacturer's compatibility chart.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

  • Skin Protection : A fully-buttoned lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[5][7]

  • Respiratory Protection : If dust formation is unavoidable or if working outside a fume hood (which is not recommended), a NIOSH-approved particle respirator should be used.[9]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Accidental Release Measures (Spills)
  • Evacuate and Secure : Immediately alert others in the area. If the spill is large or outside of a containment area, evacuate personnel to a safe location.[7]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[10]

  • Contain : Prevent the further spread of the material. Do not allow the chemical to enter drains or waterways.[8][10]

  • Clean-up :

    • For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid creating dust.[1][10]

    • Use an inert absorbent material like sand or diatomaceous earth for solutions.[11]

    • Place all contaminated materials (absorbent, PPE, etc.) into a closable, labeled container for disposal as hazardous waste.[4]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

First Aid Measures (Exposure)
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][7]

  • Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek medical attention.[1][4]

  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10][13]

Step-by-Step Disposal Protocol

Disposal of this compound is governed by its classification as a halogenated organic hazardous waste. Mixing this with non-halogenated waste is not only a regulatory violation but also significantly increases disposal costs.[14]

Waste Segregation
  • Designate a Waste Stream : Establish a specific, dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. Never mix halogenated and non-halogenated waste.[14][15]

  • Compatibility : Ensure that any other chemicals being added to this container are compatible. Avoid mixing reactive chemicals, such as strong acids or oxidizers, in the same waste container.[16]

Waste Containerization and Labeling
  • Select an Appropriate Container : Use only approved, chemically compatible containers with a secure, tight-fitting lid. The container must be in good condition.[15]

  • Label Correctly and Immediately : Label the waste container before adding any waste.[15] The label must include:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "This compound ". Do not use abbreviations.[15]

    • A list of all other components in the container.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Keep Closed : The waste container must remain closed at all times except when waste is actively being added. This prevents the release of vapors and protects against spills.[14][15]

Storage and Final Disposal
  • Store Safely : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5] It should be stored in a designated satellite accumulation area.

  • Arrange for Pickup : Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup. Follow their specific procedures for waste transfer and documentation. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][14]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_final Final Disposal start Waste Generated Containing This compound waste_type Determine Waste Form (Solid, Liquid, or Mixed) start->waste_type solid_waste Solid Waste Stream waste_type->solid_waste Solid liquid_waste Liquid Waste Stream waste_type->liquid_waste Liquid container Select Approved Halogenated Waste Container solid_waste->container liquid_waste->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name(s) container->labeling add_waste Add Waste to Container & Secure Lid Tightly labeling->add_waste storage Store in Designated Satellite Accumulation Area add_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Decision workflow for the proper disposal of the subject compound.

References

Mastering the Safe Handling of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical information for the safe handling of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. Moving beyond a simple checklist, we delve into the rationale behind each safety protocol, empowering you to make informed decisions and foster a culture of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound that, like many in its class, presents a specific set of handling challenges. According to available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE, with explanations grounded in the compound's known hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin irritation. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended.
Eye Protection Chemical Splash GogglesEssential for preventing serious eye irritation from splashes or airborne particles. Standard safety glasses do not provide a sufficient seal.
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Crucial when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation. A full-face respirator may be necessary if there is a risk of exceeding exposure limits or if irritation is experienced.[2]
PPE Selection Workflow: A Decision-Making Framework

To aid in the selection of appropriate PPE for various laboratory operations involving this compound, the following workflow should be consulted.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: Handling this compound weighing Weighing or Transferring Powder? start->weighing in_solution Working with Dilute Solutions? start->in_solution fume_hood Work in a Certified Chemical Fume Hood weighing->fume_hood Yes respirator Wear NIOSH-approved Respirator (N95 or higher) weighing->respirator No gloves_goggles_coat Minimum PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat in_solution->gloves_goggles_coat Yes spill Potential for Spill or Aerosol Generation? face_shield Add Face Shield spill->face_shield Yes end Proceed with Caution spill->end No fume_hood->gloves_goggles_coat respirator->gloves_goggles_coat gloves_goggles_coat->spill face_shield->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:
  • Ventilation is Key: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[2][3]

  • Controlled Dispensing: When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping and keeping the container opening as low as possible.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials.

Spill Response:

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material into a designated, labeled waste container. Avoid actions that could generate dust. For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Consult your EHS department for specific procedures at your institution.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, time is of the essence.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.